molecular formula C10H11N3 B1626734 5-(4-methylphenyl)-1H-imidazol-2-amine CAS No. 60472-16-4

5-(4-methylphenyl)-1H-imidazol-2-amine

Cat. No.: B1626734
CAS No.: 60472-16-4
M. Wt: 173.21 g/mol
InChI Key: WUUWJSLGMMTAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methylphenyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-methylphenyl)-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methylphenyl)-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUWJSLGMMTAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508434
Record name 5-(4-Methylphenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60472-16-4
Record name 5-(4-Methylphenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 2-Aminoimidazole Privileged Scaffold: Structural Dynamics, Biological Mechanisms, and Green Synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-aminoimidazole (2-AI) core has emerged as a privileged structural motif, heavily inspired by naturally occurring marine alkaloids such as oroidin and bromoageliferin. Among the synthetically accessible derivatives, 5-(4-methylphenyl)-1H-imidazol-2-amine (CAS: 60472-16-4) represents a highly versatile building block and active pharmacophore. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, biological mechanisms of action, and modern, self-validating synthetic protocols for this compound. By transitioning from traditional volatile organic compounds (VOCs) to Deep Eutectic Solvents (DES), we can achieve higher yields, lower environmental impact, and superior reaction kinetics.

Physicochemical Profiling & Structural Dynamics

The pharmacological efficacy of 5-(4-methylphenyl)-1H-imidazol-2-amine is intrinsically linked to its structural dynamics, specifically its tautomerism and basicity.

Tautomerism and Resonance Stabilization

The 2-AI core exists in an equilibrium between the 1H-imidazol-2-amine and the 2-iminoimidazolidine tautomers. However, the 2-amino form is overwhelmingly favored due to the thermodynamic stability provided by the preservation of the aromatic imidazole ring. The pKa of the conjugate acid is typically around 7.0–8.0. At physiological pH (7.4), a significant fraction of the molecule is protonated, yielding a resonance-stabilized guanidinium-like cation. This cationic state is the primary driver for its biological activity, allowing it to form robust, bidentate hydrogen bonds with carboxylate residues (e.g., aspartate or glutamate) within the binding pockets of target proteins.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for 5-(4-methylphenyl)-1H-imidazol-2-amine, critical for formulation and assay development (), ()[1].

PropertyValue
Chemical Name 5-(4-methylphenyl)-1H-imidazol-2-amine
CAS Registry Number 60472-16-4
Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
SMILES CC1=CC=C(C=C1)C1=CNC(N)=N1
Core Scaffold 2-Aminoimidazole (2-AI)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 1
Storage Conditions 2-8 °C, sealed, dry environment

Mechanistic Applications in Drug Discovery

The 2-AI scaffold is not merely a structural spacer; it is an active participant in target engagement. Its primary applications fall into two distinct therapeutic categories:

A. Antibiofilm Activity via TCS Inhibition

Bacterial biofilms are notoriously resistant to standard antibiotics. 2-AI derivatives act as potent antibiofilm agents by interfering with bacterial Two-Component Systems (TCS), such as the BfmR response regulator. The causality here is structural mimicry: the 2-AI core mimics the native ligands of the TCS sensory domains. By competitively binding to these regulators, 5-(4-methylphenyl)-1H-imidazol-2-amine prevents the phosphorylation cascade required for the transcription of biofilm matrix proteins. This forces the bacterial colony to shift from a protected, sessile state to a vulnerable, planktonic state.

MOA Compound 5-(4-methylphenyl)-1H- imidazol-2-amine TCS Bacterial Two-Component System (e.g., BfmR) Compound->TCS Competitive Binding (Inhibition) Biofilm Sessile State (Biofilm Maintenance) TCS->Biofilm Downregulation Planktonic Planktonic State (Antibiotic Susceptible) TCS->Planktonic Phenotypic Shift

Mechanism of action: 2-AI derivatives disrupt bacterial biofilms via TCS inhibition.

B. Kinase Inhibition and Bioisosteric Replacement

In oncology, the 2-AI ring serves as a bioisostere for purines, allowing it to anchor into the ATP-binding pocket of various kinases. The p-tolyl (4-methylphenyl) group at the 5-position is highly deliberate: the methyl group provides essential hydrophobic interactions with the gatekeeper residues deep within the kinase binding cleft, enhancing both affinity and selectivity compared to unsubstituted variants.

Advanced Synthesis & Experimental Protocols

Historically, the synthesis of 2-aminoimidazoles required volatile organic solvents (VOCs) like DMF or Toluene, demanding long reaction times (12–24 hours) and strict anhydrous conditions. Modern protocols utilize Deep Eutectic Solvents (DES), such as Choline Chloride-Urea (ChCl-Urea), to achieve greener, faster, and higher-yielding cyclocondensations ()[2], ()[3].

The Causality of Deep Eutectic Solvents (DES)

Why use ChCl-Urea? The DES acts as both the reaction medium and a hydrogen-bond catalyst. The urea network donates hydrogen bonds to the carbonyl oxygen of the starting


-haloketone. This polarization drastically lowers the activation energy for the nucleophilic attack by the guanidine nitrogen, accelerating the reaction from 24 hours down to 4–6 hours under ambient air.
Self-Validating Protocol: Synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine

Step 1: DES Preparation & Validation

  • Action: In a round-bottom flask, combine choline chloride (1 mol equiv) and urea (2 mol equiv). Heat to 80 °C with magnetic stirring.

  • Causality: The quaternary ammonium salt disrupts the crystalline lattice of urea, depressing the melting point to form a room-temperature liquid.

  • Self-Validation: The mixture must transition from an opaque white powder to a completely transparent, homogeneous liquid. Any residual turbidity indicates incomplete eutectic formation (often due to moisture or incorrect stoichiometry), which will stall the subsequent reaction.

Step 2: In Situ Guanidine Liberation

  • Action: Add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol) to 2.0 g of the DES. Stir at 80 °C for 30 minutes.

  • Causality: Liberates the highly nucleophilic free base of guanidine required for the cyclocondensation.

Step 3: Cyclocondensation

  • Action: Add 2-bromo-1-(4-methylphenyl)ethanone (1.0 mmol) to the mixture. Stir at 80 °C for 4–6 hours.

  • Self-Validation (In-Process TLC): Spot the reaction mixture against the starting haloketone on silica TLC (Eluent: Hexane:EtOAc 1:1). The protocol is validated to proceed to workup only when the UV-active starting material spot (

    
    ) completely disappears, replaced by a highly polar, ninhydrin-responsive spot (
    
    
    
    ) corresponding to the 2-AI core.

Step 4: Aqueous Workup & Precipitation

  • Action: Cool the flask to room temperature and add 5 mL of deionized water. Stir vigorously for 15 minutes. Filter the resulting precipitate and wash with cold water.

  • Causality: Water instantly disrupts the delicate hydrogen-bond network of the DES. Because the highly aromatic 5-(4-methylphenyl)-1H-imidazol-2-amine is insoluble in water, it is forced out of solution, allowing for simple isolation without the need for complex chromatography.

SynthesisWorkflow DES DES Preparation (ChCl:Urea 1:2) Reagents Reagent Addition (Guanidine + α-haloketone) DES->Reagents H-bond catalysis Reaction Cyclocondensation (80°C, 4-6h, Air) Reagents->Reaction Heating Workup Aqueous Workup & Precipitation Reaction->Workup Cooling & H2O Product Pure 5-(p-Tolyl)-1H- imidazol-2-amine Workup->Product Filtration

Workflow for the green synthesis of 2-aminoimidazoles in Deep Eutectic Solvents.

Analytical Validation & Quality Control

To guarantee the structural integrity of the synthesized 5-(4-methylphenyl)-1H-imidazol-2-amine, orthogonal analytical techniques must be employed:

  • 
    H-NMR (DMSO-
    
    
    
    ):
    The spectrum must show the complete absence of the
    
    
    -proton singlet (
    
    
    ppm) from the starting haloketone. Successful cyclization is confirmed by the appearance of the imidazole C4-H proton as a distinct singlet at
    
    
    ppm, the broad exchangeable signal of the amine/imidazole protons (
    
    
    ppm, depending on concentration and pH), and the characteristic p-tolyl methyl singlet at
    
    
    ppm.
  • LC-MS (ESI+): The mass spectrum must yield a base peak at

    
     174.1 
    
    
    
    , confirming the molecular weight of the target compound.

References

  • Perna, F. M., et al. "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules, 2016, 21(7), 909. Available at:[Link]

Sources

molecular weight and formula of 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Analysis, Synthetic Pathways, and Bioactive Potential

Executive Summary

5-(4-methylphenyl)-1H-imidazol-2-amine (also designated as 2-amino-4-(p-tolyl)imidazole) represents a critical pharmacophore in medicinal chemistry. Belonging to the class of 2-aminoimidazoles (2-AIs), this molecule is primarily recognized for its ability to modulate bacterial behavior without inducing biocidal pressure, specifically as a biofilm inhibitor.

This guide provides a rigorous technical breakdown of its physicochemical identity, validated synthetic protocols, and analytical characterization standards.[1][2] It is designed for medicinal chemists and process engineers requiring actionable data for scaffold utilization.

Part 1: Physicochemical Identity & Structural Dynamics

The defining characteristic of this molecule is the 2-aminoimidazole core substituted with a p-tolyl group.[3] A critical feature for researchers to note is the annular tautomerism.[4] In solution, the hydrogen on the imidazole nitrogen oscillates between the N1 and N3 positions, rendering the 4- and 5- positions chemically equivalent unless the nitrogen is alkylated.

ParameterValueTechnical Note
CAS Number 60472-16-4Verified Registry Number
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol Average Mass
Exact Mass 173.0953 DaFor High-Res MS (M+H⁺: 174.1026)
SMILES CC1=CC=C(C=C1)C2=CN=C(N2)NCanonical
pKa (Predicted) ~7.5 - 8.0Protonation occurs at the ring nitrogen (N3), not the exocyclic amine.
Appearance Off-white to pale yellow solidHygroscopic tendency in salt form.
Tautomeric Equilibrium Visualization

The following diagram illustrates the rapid proton exchange characteristic of the imidazole ring, which impacts NMR interpretation and receptor binding modes.

Tautomerism TautomerA 4-(p-tolyl) form (N1-H) Transition Proton Transfer (Fast Exchange) TautomerA->Transition TautomerB 5-(p-tolyl) form (N3-H) Transition->TautomerB

Figure 1: Tautomeric equilibrium between the 4- and 5-substituted isomers. In unsubstituted 2-aminoimidazoles, these forms are indistinguishable in solution.

Part 2: Synthetic Pathways[6]

While modern Pd-catalyzed cross-couplings exist, the most robust and scalable method for generating 5-(4-methylphenyl)-1H-imidazol-2-amine is the cyclocondensation of α-haloketones with guanidine . This route, often referred to as a modified Marckwald or Little-Webber synthesis, avoids expensive transition metals.

Protocol: Cyclocondensation Route

Reaction Class: Heterocyclic Condensation Precursors: 2-Bromo-4'-methylacetophenone, Acetylguanidine (preferred over free guanidine for cleaner profiles).

Reagents:

  • Substrate: 2-Bromo-4'-methylacetophenone (1.0 eq)

  • Nucleophile: Acetylguanidine (1.2 eq)

  • Solvent: DMF or Acetonitrile

  • Deprotection: Dilute HCl

Step-by-Step Methodology:

  • Condensation: Dissolve 2-Bromo-4'-methylacetophenone (2.13 g, 10 mmol) and acetylguanidine (1.2 g, 12 mmol) in acetonitrile (20 mL).

  • Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the bromoketone.

  • Precipitation: Cool to room temperature. The intermediate (N-acetylated imidazole) often precipitates. If not, evaporate solvent.

  • Hydrolysis (Deprotection): Resuspend the crude solid in 10% HCl (aq) and reflux for 1 hour to remove the acetyl group.

  • Workup: Cool the acidic solution on ice. Basify carefully with NaOH (2M) to pH ~10. The free base 2-aminoimidazole will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Synthetic Workflow Diagram

Synthesis Start Start: 2-Bromo-4'-methylacetophenone (α-haloketone) Intermed Intermediate: N-acetyl-2-aminoimidazole Start->Intermed Cyclization (Reflux) Reagent + Acetylguanidine (Solvent: MeCN) Reagent->Intermed Step2 Acid Hydrolysis (HCl, Reflux) Intermed->Step2 Product Final Product: 5-(4-methylphenyl)-1H-imidazol-2-amine Step2->Product Deprotection & Basification

Figure 2: Step-wise synthetic workflow via the acetylguanidine cyclization route.

Part 3: Analytical Characterization[2]

To validate the synthesis, the following analytical signatures must be confirmed. The p-tolyl moiety provides a distinct AA'BB' splitting pattern in the aromatic region, serving as a diagnostic handle.

1. Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (due to solubility of the polar heterocycle)

Shift (δ ppm)MultiplicityIntegrationAssignment
10.5 - 11.0 Broad Singlet1HNH (Imidazole ring proton, exchangeable)
7.55 Doublet (J=8 Hz)2HAr-H (Ortho to imidazole)
7.15 Doublet (J=8 Hz)2HAr-H (Meta to imidazole)
6.90 Singlet1HC4-H (Imidazole ring proton)
5.5 - 6.0 Broad Singlet2HNH₂ (Exocyclic amine, exchangeable)
2.28 Singlet3HCH₃ (Methyl group on phenyl ring)

Interpretation:

  • The presence of the sharp singlet at ~6.90 ppm confirms the formation of the imidazole ring.

  • The two doublets (7.55/7.15) confirm the para-substitution pattern of the phenyl ring.

2. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Peak: [M+H]⁺ = 174.1 m/z

  • Fragmentation: Higher energy collision may show loss of NH₃ (M-17) or loss of the tolyl nitrile fragment.

Part 4: Biological Context & Applications
Biofilm Inhibition Mechanism

2-Aminoimidazoles are structural analogs of clathrodin and oroidin , marine alkaloids known for inhibiting bacterial biofilm formation. Unlike traditional antibiotics, these compounds often do not kill bacteria (bacteriostatic/bactericidal) but rather disperse them or prevent adhesion.

  • Target: Two-component regulatory systems (TCS) in bacteria (e.g., Pseudomonas aeruginosa, S. aureus).

  • Mechanism: The 2-aminoimidazole moiety is believed to interfere with response regulator phosphorylation, effectively "blinding" the bacteria to quorum sensing signals required for biofilm maturation.

Safety & Handling (HSE)
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The free base can oxidize or absorb CO₂ over time; the hydrochloride salt is more stable.

References
  • PubChem. (2025).[5][6] 5-(4-Methylphenyl)-1H-imidazol-2-amine. National Library of Medicine. [Link]

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms with 2-aminoimidazoles. ChemBioChem. (Foundational text on the mechanism of 2-AI biofilm inhibition). [Link]

  • Little, T. L., & Webber, S. E. (1994). A simple and practical synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry. (Primary source for the cyclocondensation protocol). [Link]

Sources

biological activity profile of 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(4-methylphenyl)-1H-imidazol-2-amine , a representative scaffold of the 2-aminoimidazole (2-AI) class. This molecule is widely recognized in medicinal chemistry as a "privileged structure"—a core framework capable of binding to diverse biological targets, most notably as a biofilm inhibitor and a precursor for fused heterocyclic therapeutics.

Executive Technical Summary

5-(4-methylphenyl)-1H-imidazol-2-amine (also known as 2-amino-4-p-tolylimidazole ) is a bioactive small molecule belonging to the 2-aminoimidazole (2-AI) family.[1][2] Historically inspired by the marine sponge alkaloid Oroidin, this scaffold has emerged as a critical tool in combating bacterial resistance. Unlike conventional antibiotics that kill bacteria (imposing selective pressure), 2-AI derivatives primarily function as biofilm modulators , dispersing bacterial communities and resensitizing them to standard treatments.

Additionally, this compound serves as a versatile synthetic intermediate for imidazo[1,2-a]pyrimidines , a class of fused heterocycles with potent anticancer and antimicrobial properties.

Key Biological Roles:

  • Biofilm Dispersion: Disrupts Two-Component System (TCS) signaling in Gram-negative and Gram-positive bacteria.

  • Antibiotic Adjuvant: Potentiates the efficacy of

    
    -lactams and other antibiotics against resistant strains (e.g., MRSA, Acinetobacter baumannii).
    
  • Synthetic Scaffold: Precursor for diversity-oriented synthesis of kinase inhibitors and TAAR1 ligands.

Chemical Identity & Physicochemical Profile[1][3]

The molecule exists in tautomeric equilibrium. In solution, the hydrogen on the imidazole nitrogen shifts, making the 4- and 5-positions equivalent unless the nitrogen is substituted.

PropertyData
IUPAC Name 5-(4-methylphenyl)-1H-imidazol-2-amine
Common Synonyms 2-amino-4-p-tolylimidazole; 2-amino-4-(4-methylphenyl)imidazole
CAS Number 60472-16-4
Molecular Formula C

H

N

Molecular Weight 173.22 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calculated) ~7.5 (Imidazole ring), ~11.0 (Primary amine)
Tautomerism 1H-imidazole

3H-imidazole (4- vs 5-substitution)

Critical Note on Specificity: Researchers often confuse this molecule with Raf Kinase Inhibitor IV (L-779,450). While both contain an imidazole core, Raf Kinase Inhibitor IV is a triaryl imidazole (2-chloro-5-[2-phenyl-5-(4-pyridinyl)-1H-imidazol-4-yl]phenol). Ensure the correct CAS (60472-16-4) is used for biofilm or scaffold work.

Mechanism of Action: Biofilm Modulation

The primary biological utility of 5-(4-methylphenyl)-1H-imidazol-2-amine lies in its ability to intercept bacterial signaling.

Disruption of Two-Component Systems (TCS)

Bacteria utilize Two-Component Systems to sense environmental stress and trigger biofilm formation. A typical TCS consists of a Histidine Kinase (HK) sensor and a Response Regulator (RR) .

  • Mechanism: The 2-aminoimidazole moiety mimics the conserved aspartate residue on the Response Regulator or physically blocks the HK/RR interaction interface.

  • Outcome: This blockade prevents the phosphorylation of the RR, thereby silencing the genes required for biofilm matrix production (e.g., polysaccharide synthesis).

  • Advantage: Because this mechanism is non-bactericidal, it exerts minimal evolutionary pressure, significantly reducing the likelihood of resistance development.

Pathway Visualization

The following diagram illustrates the interference of the 2-AI scaffold within the bacterial TCS pathway.

BiofilmInhibition Signal Environmental Signal (Stress/Quorum Sensing) HK Histidine Kinase (HK) (Autophosphorylation) Signal->HK Activates PhosTransfer Phosphoryl Transfer HK->PhosTransfer His~P RR Response Regulator (RR) (Activation) PhosTransfer->RR Asp~P BiofilmGenes Biofilm Gene Expression (Matrix Synthesis) RR->BiofilmGenes Transcription Inhibitor 5-(4-methylphenyl)-1H-imidazol-2-amine (2-AI Scaffold) Inhibitor->HK  Allosteric Block?   Inhibitor->RR  Competes/Modulates  

Caption: The 2-aminoimidazole scaffold intercepts the phosphoryl transfer or dimerization of Response Regulators, silencing biofilm gene expression.

Experimental Protocols

Synthesis: The Green "DES" Method

Traditional synthesis of 2-aminoimidazoles involves volatile organic solvents. A superior, self-validating protocol uses Deep Eutectic Solvents (DES) , offering higher yields and easier purification.[3]

Reagents:

  • 
    -Bromo-4-methylacetophenone (1.0 equiv)
    
  • Acetylguanidine or Guanidine Hydrochloride (1.2 equiv)

  • DES Medium: Choline Chloride/Urea (1:2 molar ratio)[2]

Protocol:

  • Preparation of DES: Mix Choline Chloride and Urea in a round-bottom flask. Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 20 mins).

  • Reaction: Add

    
    -Bromo-4-methylacetophenone and Guanidine to the DES melt.
    
  • Incubation: Stir at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Cool the mixture to room temperature. Add water (10 mL per mmol substrate). The DES dissolves, causing the product to precipitate.

  • Purification: Filter the solid. Wash with cold water and diethyl ether. Recrystallize from ethanol if necessary.

  • Yield: Typically 85–95%.

Biofilm Inhibition Assay (Crystal Violet)

This protocol quantifies the ability of the compound to inhibit biofilm formation in Staphylococcus aureus or Pseudomonas aeruginosa.

Workflow:

  • Culture Prep: Grow bacteria overnight in LB broth. Dilute 1:100 into fresh media containing the test compound (Concentration range: 0, 10, 50, 100, 200

    
    M).
    
  • Incubation: Aliquot 150

    
    L into 96-well PVC microtiter plates. Incubate statically at 37°C for 24 hours.
    
  • Washing: Gently remove media. Wash wells 2x with sterile water to remove planktonic (free-floating) cells.

  • Staining: Add 150

    
    L of 0.1% Crystal Violet solution. Incubate for 15 mins.
    
  • Solubilization: Rinse wells 3x with water. Air dry. Add 200

    
    L of 95% Ethanol or 30% Acetic Acid to solubilize the dye.
    
  • Quantification: Measure Absorbance at 590 nm (

    
    ).
    
  • Calculation:

    
    
    

Synthetic Utility: Imidazo[1,2-a]pyrimidine Precursor

Beyond its intrinsic activity, this molecule is a "building block" for fused heterocycles. Reacting 5-(4-methylphenyl)-1H-imidazol-2-amine with 1,3-dicarbonyls (e.g., acetylacetone) or


-keto esters yields imidazo[1,2-a]pyrimidines .

These derivatives exhibit enhanced lipophilicity and metabolic stability, often resulting in:

  • GABA-A Receptor Modulation: (Anxiolytic potential)

  • Antimicrobial Potency: Broadened spectrum against resistant fungal and bacterial strains.

SynthesisWorkflow Start Starting Materials: alpha-Bromo-4-methylacetophenone + Guanidine Intermediate Core Scaffold: 5-(4-methylphenyl)-1H-imidazol-2-amine Start->Intermediate DES Synthesis (80°C) Reaction Cyclocondensation (with 1,3-dicarbonyls) Intermediate->Reaction + Acetylacetone Product Fused Heterocycle: Imidazo[1,2-a]pyrimidine Reaction->Product Reflux/EtOH

Caption: Synthetic pathway from the 2-aminoimidazole scaffold to fused imidazo-pyrimidine therapeutics.

References

  • Capua, M., et al. (2016). "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules, 21(7), 924.

  • Richards, J. J., & Melander, C. (2009).[4] "Controlling Bacterial Biofilms with Marine Alkaloid Derivatives." ChemBioChem, 10(14), 2287-2294.

  • Aggarwal, R., & Sumran, G. (2006). "Synthesis and Antibacterial Activity of Some Imidazo[1,2-a]pyrimidine Derivatives." Indian Journal of Chemistry - Section B, 45(12), 2690-2695.

  • Rogers, S. A., & Melander, C. (2008). "Construction and Screening of a 2-Aminoimidazole Library Identifies a Small Molecule Inhibitor of Pseudomonas aeruginosa Biofilms." Antimicrobial Agents and Chemotherapy, 52(11), 3911-3917.

Sources

thermodynamic solubility of 5-(4-methylphenyl)-1H-imidazol-2-amine in water vs DMSO

[1]

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic solubility of 5-(4-methylphenyl)-1H-imidazol-2-amine (CAS: 60472-16-4).[1] As a scaffold frequently encountered in the synthesis of alpha-adrenergic agonists and biofilm inhibitors, understanding its solvation thermodynamics is critical for accurate bioassay dosing and formulation.

This compound exhibits a classic "amphiphilic conflict" : a highly polar, hydrogen-bonding 2-aminoimidazole "head" coupled with a hydrophobic p-tolyl "tail."[1] This structure dictates a sharp solubility differential between aqueous media (low solubility, pH-dependent) and aprotic polar solvents like DMSO (high solubility). This guide details the physicochemical drivers of this behavior and provides a gold-standard Shake-Flask Protocol for empirical verification.

Physicochemical Profile & Theoretical Solubility

Before experimental determination, we must establish the compound's fundamental properties that govern solvation energy.

Structural Analysis[2]
  • IUPAC Name: 5-(4-methylphenyl)-1H-imidazol-2-amine[1]

  • Molecular Formula: C₁₀H₁₁N₃[1]

  • Molecular Weight: 173.21 g/mol

  • Electronic Character: The 2-amino group acts as an electron donor, increasing electron density on the imidazole ring. This makes the N3 nitrogen a significant proton acceptor (Base).

Predicted Parameters (Consensus Data)
ParameterValue (Approx.)Implication for Solubility
LogP 2.1 – 2.4Moderate lipophilicity.[1] The p-tolyl group drives partitioning into lipid bilayers and organic solvents.
pKa (Base) 7.8 – 8.2The compound exists as a cationic species at physiological pH (7.4) and acidic pH, drastically increasing aqueous solubility compared to pH > 9.
H-Bond Donors 2 (NH₂, NH)Facilitates solvation in water but requires breaking strong crystal lattice energy.
H-Bond Acceptors 2 (N:, NH)Interaction points for water and DMSO.

Solvation Mechanisms: Water vs. DMSO[3]

The solubility differential between water and Dimethyl Sulfoxide (DMSO) is not merely quantitative; it is mechanistic.

Aqueous Solvation (The Hydrophobic Effect)

In water, the p-tolyl moiety acts as a structure-maker, forcing water molecules into an ordered "clathrate-like" cage, which is entropically unfavorable (

  • Neutral Form (pH > pKa): Solubility is limited by the lattice energy of the solid crystal. The hydrophobic effect dominates, resulting in low intrinsic solubility (

    
    ), likely in the range of 0.05 – 0.5 mg/mL .
    
  • Ionized Form (pH < pKa): Protonation of the imidazole ring breaks the lattice stability and allows ion-dipole interactions with water, increasing solubility by orders of magnitude.

DMSO Solvation (Dipole-Dipole Dominance)

DMSO is a polar aprotic solvent with a high dielectric constant (

  • Mechanism: The oxygen atom of DMSO acts as a powerful H-bond acceptor for the amine and imidazole protons. Simultaneously, the methyl groups of DMSO interact favorably with the p-tolyl ring via van der Waals forces.

  • Result: The compound is expected to be highly soluble in DMSO (> 50 mg/mL), making it the ideal vehicle for stock solutions.

Solvation Pathway Diagram

The following diagram illustrates the thermodynamic competition between the solid crystal lattice and the two solvent systems.

SolvationMechanismcluster_WaterAqueous System (Protic)cluster_DMSODMSO System (Aprotic)SolidSolid Crystal Lattice(High Stability)Water_NeutralNeutral Species (aq)Hydrophobic PenaltySolid->Water_NeutralSlow Dissolution(High Energy Barrier)DMSO_SolvDMSO Solvated ComplexDipole-Dipole + VdWSolid->DMSO_SolvRapid Dissolution(Thermodynamically Favorable)Water_Neutral->SolidPrecipitationWater_IonizedCationic Species (aq)Ion-Dipole StabilizationWater_Neutral->Water_IonizedProtonation (pH < pKa)

Caption: Thermodynamic equilibrium pathways. Note the critical role of pH in aqueous solubility vs. the direct solvation path in DMSO.

Experimental Protocol: Thermodynamic Solubility

Method: Saturation Shake-Flask (Gold Standard) Objective: Determine the equilibrium solubility of the compound in Water (pH 7.4) and DMSO at 25°C.

Materials & Reagents
  • Compound: 5-(4-methylphenyl)-1H-imidazol-2-amine (>98% purity).[1]

  • Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4.

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology).

  • Equipment: Orbital shaker (temperature controlled), Centrifuge, HPLC-UV/Vis.

Step-by-Step Workflow
Phase A: Sample Preparation
  • Excess Addition: Weigh approximately 5 mg of the compound into a 2 mL glass HPLC vial.

  • Solvent Addition:

    • Vial A (Water): Add 1.0 mL of PBS (pH 7.4).

    • Vial B (DMSO): Add 0.5 mL of DMSO.

    • Note: Ensure undissolved solid remains visible. If the solution becomes clear, add more solid.

  • Dispersion: Vortex for 30 seconds to break up aggregates.

Phase B: Equilibration
  • Agitation: Place vials on an orbital shaker at 25°C ± 0.5°C set to 200 RPM.

  • Duration: Incubate for 24 hours . (For validation, 48h and 72h timepoints are recommended to confirm equilibrium).

  • pH Check (Aqueous only): Measure the pH of the supernatant. If the compound is basic, it may shift the pH; adjust if the shift is > 0.1 units.

Phase C: Separation & Quantification
  • Sedimentation: Allow vials to stand for 1 hour or centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF membrane (Low binding). Do not use Nylon filters as imidazoles may adsorb.

  • Dilution:

    • Dilute the DMSO sample 1:100 with mobile phase to bring it within linear range.

    • Dilute the Aqueous sample 1:2 (or as needed).

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile (Gradient 5% -> 95% B).[1]

    • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).

Workflow Diagram

ShakeFlaskProtocolStartStart: Solid CompoundPrepAdd Excess Solidto Solvent (Water/DMSO)Start->PrepIncubateShake @ 25°C(24 - 48 Hours)Prep->IncubateCheckCheck forResidual SolidIncubate->CheckCheck->PrepClear Solution(Add more solid)SepCentrifuge &Filter (PVDF)Check->SepSolid PresentAnalysisHPLC-UVQuantificationSep->AnalysisResultCalculate Solubility(mg/mL)Analysis->Result

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Data Analysis & Interpretation

Calculating Solubility

Concentration (


The pH-Solubility Relationship

For a mono-basic compound like 5-(4-methylphenyl)-1H-imidazol-2-amine, the total aqueous solubility (

1
  • 
     (Intrinsic Solubility):  The solubility of the neutral form (likely < 0.5 mg/mL).
    
  • Implication: If your assay buffer is pH 7.4 and the pKa is ~8.0, the compound will be partially ionized, increasing apparent solubility. Caution: If you move to a more basic assay (pH 9), solubility will crash, potentially precipitating the compound.

Practical Implications for Drug Development[2][4]

Stock Solution Preparation
  • Recommendation: Prepare stock solutions in 100% DMSO at 10 – 20 mM .

  • Storage: 2-aminoimidazoles can be sensitive to oxidation.[1] Store DMSO stocks at -20°C under nitrogen or argon.[1] Avoid repeated freeze-thaw cycles.[1]

Aqueous Dilution (The "Crash" Risk)

When diluting a DMSO stock into aqueous media (e.g., for a cell assay):

  • Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Watch for Precipitation: Because

    
     is low, a high-concentration spike into water may cause immediate precipitation of the neutral species.
    
  • Mitigation: Use an intermediate dilution step or ensure the aqueous buffer pH is slightly acidic (pH 6.5 - 7.0) if the assay permits, to maintain ionization.

References

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-(4-methylphenyl)-1H-imidazol-2-amine.[1][2]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2103-91-5 (Analogous Structure).[1]Link

potential therapeutic applications of 2-amino-5-(4-methylphenyl)imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, mechanism of action, and synthesis of 2-amino-5-(4-methylphenyl)imidazole and its analogs. This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on its primary role as a non-biocidal anti-biofilm agent.

Technical Whitepaper | Version 1.0

Executive Summary: The "Non-Biocidal" Paradigm

The emergence of multidrug-resistant (MDR) bacteria has rendered traditional "kill-based" antibiotics increasingly ineffective, particularly against sessile bacterial communities known as biofilms. 2-Amino-5-(4-methylphenyl)imidazole (5-Tolyl-2-AI) represents a pivotal scaffold in the class of 2-aminoimidazoles (2-AIs) , which function not by killing bacteria, but by "disarming" them.[1]

Inspired by the marine sponge alkaloid oroidin, these derivatives act as anti-virulence adjuvants . They disrupt bacterial Two-Component Systems (TCS), effectively blinding the pathogen to environmental cues required for biofilm initiation and maintenance. This guide explores the 5-Tolyl-2-AI derivative as a potent, chemically accessible probe for this therapeutic class.

Chemical Architecture & Properties

The core structure consists of an imidazole ring substituted at the 2-position with an exocyclic amine and at the 5-position with a para-tolyl group.

  • IUPAC Name: 5-(4-methylphenyl)-1H-imidazol-2-amine

  • Molecular Formula: C₁₀H₁₁N₃

  • Key Feature: The 2-aminoimidazole moiety is a guanidine mimetic, capable of diverse hydrogen bonding interactions. The p-tolyl group provides a lipophilic anchor essential for membrane permeation and hydrophobic pocket binding in target proteins.

Tautomerism

Researchers must account for the prototropic tautomerism inherent to this scaffold. In solution, the 1H-imidazole-2-amine exists in equilibrium with the 2-imino-2,3-dihydroimidazole form. This tautomeric versatility is critical for its binding affinity to histidine kinases and response regulators.

Mechanism of Action: Two-Component System (TCS) Disruption

Unlike conventional antibiotics that target cell wall synthesis or ribosomal function, 5-Tolyl-2-AI targets bacterial signaling.

The Pathway: Bacteria utilize TCSs to sense environmental stress. A membrane-bound Histidine Kinase (HK) autophosphorylates and transfers the phosphate to a cytosolic Response Regulator (RR) .[2] The phosphorylated RR binds DNA to upregulate biofilm-associated genes (e.g., EPS production).

The Inhibition: 2-AI derivatives act as Response Regulator Inhibitors .[2] They bind to the receiver domain of the RR (or the HK sensing domain), preventing phosphorylation or dimerization. This locks the bacteria in a "planktonic" (free-floating) state, rendering them susceptible to host immunity and conventional antibiotics.

Visualization: TCS Inhibition Pathway

TCS_Pathway cluster_membrane Bacterial Membrane HK Histidine Kinase (Sensor) RR Response Regulator (Inactive) HK->RR Phosphotransfer Signal Environmental Signal Signal->HK Activation ATP ATP ATP->HK RR_P Response Regulator (Active/Phosphorylated) RR->RR_P Activation Biofilm Biofilm Gene Transcription RR_P->Biofilm Promotes Inhibitor 2-Amino-5-(4-methylphenyl)imidazole Inhibitor->HK Potential Binding Inhibitor->RR BLOCKS Phosphorylation

Caption: 5-Tolyl-2-AI intercepts the signal transduction between Histidine Kinase and Response Regulator, preventing biofilm gene activation.

Therapeutic Applications

A. Biofilm Inhibition & Dispersion

The primary application of 5-Tolyl-2-AI is the prevention of biofilm formation on medical devices (catheters, implants) and biological tissues (cystic fibrosis lungs, chronic wounds).

Comparative Efficacy (Representative Data): While halogenated derivatives (e.g., p-bromo) are historically potent, the p-methyl derivative serves as a critical lipophilic probe.

Compound DerivativeTarget OrganismActivity TypeApprox.[3][4][5][6][7] IC₅₀ (µM)Notes
5-(4-methylphenyl) S. aureusInhibition25 - 50Good lipophilic balance; non-toxic.
5-(4-methylphenyl) P. aeruginosaDispersion40 - 80Requires higher conc. for Gram-negatives.
5-(4-bromophenyl)S. aureusInhibition5 - 20Higher potency due to halogen bonding.
Unsubstituted PhenylS. aureusInhibition> 100Baseline activity; lower efficacy.
B. Antibiotic Resensitization (Adjuvancy)

5-Tolyl-2-AI synergizes with conventional antibiotics. By dispersing the biofilm matrix, it exposes the bacteria to:

  • Tobramycin: Re-sensitizes P. aeruginosa (up to 100-fold MIC reduction).

C. Antifungal Activity

Recent studies indicate activity against Candida albicans biofilms, particularly in mixed species (bacterial-fungal) environments. The mechanism likely involves disruption of fungal hyphal transition, which is governed by pathways analogous to bacterial TCS.

Experimental Protocol: Synthesis of 5-(4-methylphenyl)-2-aminoimidazole

Objective: Synthesis of the target compound via the N-acetylguanidine route (Little & Webber modification). This method avoids the instability of free guanidine.

Reagents:

  • 2-Bromo-4'-methylacetophenone

  • N-Acetylguanidine

  • DMF (Dimethylformamide)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Condensation:

    • Dissolve 2-Bromo-4'-methylacetophenone (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add N-Acetylguanidine (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24–48 hours . Monitor via TLC (EtOAc/Hexane) for the disappearance of the bromoketone.

    • Result: Formation of the intermediate N-acetyl-2-aminoimidazole.

  • Deprotection (Deacetylation):

    • Evaporate DMF under reduced pressure.

    • Resuspend the residue in MeOH .

    • Add concentrated HCl (excess) and reflux the mixture at 65°C for 2–4 hours . This cleaves the acetyl group.

  • Isolation & Purification:

    • Cool the mixture and concentrate in vacuo.

    • Neutralize with saturated NaHCO₃ solution (pH ~8-9).

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

    • Yield: Typically 60–80% as a white/off-white solid.

Visualization: Synthesis Workflow

Synthesis Start 2-Bromo-4'-methylacetophenone + N-Acetylguanidine Step1 Step 1: Cyclization (DMF, RT, 24-48h) Start->Step1 Intermed Intermediate: N-Acetyl-5-(p-tolyl)-2-aminoimidazole Step1->Intermed Step2 Step 2: Hydrolysis (HCl/MeOH, Reflux) Intermed->Step2 Product Target: 2-Amino-5-(4-methylphenyl)imidazole Step2->Product

Caption: Two-step synthesis via N-acetylguanidine condensation followed by acid hydrolysis.

Safety & Toxicity Profile

A critical advantage of the 5-aryl-2-aminoimidazole class is its selectivity .

  • Mammalian Cytotoxicity: Low. The p-tolyl derivative shows minimal toxicity toward human osteoblasts (bone cells) and keratinocytes at therapeutic concentrations (<50 µM).

  • Therapeutic Index (TI): Optimized derivatives (often with 2N-substitutions) can achieve TIs >100.

  • Resistance: Because these agents do not kill bacteria (no selective pressure for survival), the rate of resistance development is significantly lower than that of traditional antibiotics.

Future Outlook

The 5-(4-methylphenyl) derivative serves as an excellent lead for Structure-Activity Relationship (SAR) expansion. Future development focuses on:

  • N1-Substitution: Adding alkyl chains to the imidazole nitrogen to enhance membrane permeability.

  • Dimerization: Linking two 2-AI units (mimicking the natural product ageliferin) to increase potency into the nanomolar range.

  • Surface Coating: Covalent attachment of the 2-AI scaffold to titanium implants to create inherently biofilm-resistant medical devices.

References

  • 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

  • Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Bioorganic & Medicinal Chemistry.

  • Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines. Molecules.

  • Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa. PLOS ONE.

  • 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance. PLOS ONE.

Sources

The Ionization Dynamics of 5-(4-Methylphenyl)-1H-imidazol-2-amine: A Technical Guide to pKa and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the fine-tuning of basicity is a critical lever for optimizing both pharmacokinetics (PK) and pharmacodynamics (PD). Guanidine-containing compounds often suffer from poor oral bioavailability and an inability to cross the blood-brain barrier (BBB) due to their permanent positive charge at physiological pH (pKa ~13.6).

The 2-aminoimidazole scaffold has emerged as a privileged bioisostere for the guanidine moiety. By incorporating a 5-(4-methylphenyl) substitution to form 5-(4-methylphenyl)-1H-imidazol-2-amine , medicinal chemists can precisely depress the pKa of the conjugate acid to the ~7.4 range. This whitepaper explores the causality behind these ionization states, provides a self-validating experimental framework for pKa determination, and outlines the profound implications for central nervous system (CNS) drug design.

Structural and Electronic Causality of Ionization

To understand the ionization behavior of 5-(4-methylphenyl)-1H-imidazol-2-amine, we must deconstruct the electronic interplay between the imidazole core, the 2-amino group, and the 5-aryl substituent.

The Resonance-Stabilized Cation

Unsubstituted imidazole has a conjugate acid pKa of ~7.0. The addition of an amino group at the 2-position significantly increases basicity, yielding a pKa of 8.05 for 2-aminoimidazole[1].

  • The Causality: The exocyclic 2-amino group acts as a powerful resonance donor. Upon protonation of the endocyclic ring nitrogen, the positive charge is highly delocalized across N1, N3, and the exocyclic nitrogen. This creates a pseudo-guanidinium system, lowering the ground-state energy of the conjugate acid and driving the pKa upward.

The Inductive Pull of the Aryl Substituent

When a 4-methylphenyl (p-tolyl) group is introduced at the 5-position, the pKa drops from 8.05 back down to approximately 7.4 [2].

  • The Causality: The

    
    -hybridized carbons of the phenyl ring exert a strong inductive electron-withdrawing effect (-I effect). While the para-methyl group provides slight electron donation via hyperconjugation (
    
    
    
    ), the net effect of the aryl system pulls electron density away from the imidazole core. This destabilizes the protonated cation, rendering the molecule less basic than the parent 2-aminoimidazole.
Quantitative Ionization Data

The table below summarizes the comparative pKa values, illustrating the stepwise modulation of basicity.

CompoundConjugate Acid pKa (Cation

Neutral)
N-H Deprotonation pKa (Neutral

Anion)
Primary Physiological State (pH 7.4)
Guanidine 13.6> 20100% Cationic
Imidazole 7.014.571.5% Neutral / 28.5% Cationic
2-Aminoimidazole 8.0515.0681.7% Cationic / 18.3% Neutral
5-(4-methylphenyl)-1H-imidazol-2-amine ~7.4~14.2~50% Cationic / 50% Neutral

Data synthesized from historical potentiometric studies and predictive models [1][2][3].

Mechanistic Workflow: Ionization and Biological Implications

The fact that 5-(4-methylphenyl)-1H-imidazol-2-amine has a pKa near 7.4 is a pharmacological goldmine. At physiological pH, the molecule exists in a near 1:1 equilibrium between its cationic and neutral states.

  • The cationic state is essential for anchoring the drug to target receptors (e.g., forming critical salt bridges with conserved Aspartate residues in aminergic GPCRs like the

    
     receptor) [2].
    
  • The neutral state facilitates passive diffusion across lipophilic membranes, ensuring excellent oral bioavailability and BBB penetration.

G Cation Cationic State 2-Aminoimidazolium (pH < 7.4) Neutral Neutral State Free Base (pH 7.4 - 14.2) Cation->Neutral -H⁺ (pKa₁ ~ 7.4) Receptor GPCR Target Binding (Aspartate Salt Bridge) Cation->Receptor Promotes Anion Anionic State Deprotonated N-H (pH > 14.2) Neutral->Anion -H⁺ (pKa₂ ~ 14.2) Membrane Membrane Permeability (BBB Penetration) Neutral->Membrane Facilitates

pH-dependent ionization states of 2-aminoimidazoles and their distinct pharmacological roles.

Experimental Methodology: UV-Metric pKa Determination

For highly lipophilic aryl-imidazoles, traditional potentiometric titrations often fail due to aqueous insolubility. As an Application Scientist, I mandate the use of UV-metric titration for 5-(4-methylphenyl)-1H-imidazol-2-amine. The extended conjugation between the p-tolyl ring and the imidazole core provides a distinct UV chromophore that shifts upon protonation, allowing for highly sensitive, low-concentration measurements.

Step-by-Step Protocol

Step 1: Buffer System Preparation Prepare a Britton-Robinson universal buffer system (acetic acid, phosphoric acid, and boric acid, 0.04 M each) adjusted with 0.2 M NaOH to create a pH gradient from 2.0 to 12.0.

  • Causality: A universal buffer maintains a constant ionic strength (

    
     M, mimicking physiological conditions) across the entire pH range, preventing ionic strength-induced pKa shifts.
    

Step 2: Stock Solution & Spiking Dissolve the analyte in HPLC-grade DMSO to a concentration of 10 mM. Spike 2


 of this stock into 200 

of each buffered solution in a UV-transparent quartz microplate.
  • Causality: Keeping the final DMSO concentration at

    
     is critical. Higher co-solvent ratios will artificially depress the dielectric constant of the medium, yielding a falsely lowered pKa reading.
    

Step 3: Spectral Acquisition Incubate the plate at exactly 25.0 °C. Scan the UV absorbance from 220 nm to 400 nm for each well using a microplate spectrophotometer.

Step 4: Data Analysis & The Self-Validating System Overlay the absorption spectra from all pH points. Extract the absorbance values at the


 of the purely cationic species and the purely neutral species. Fit the data to the Henderson-Hasselbalch equation using non-linear regression.

Crucial Validation Check: You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant across all pH values).

  • Why this matters: The isosbestic point is a self-validating internal control. If the isosbestic point drifts or blurs, it proves that the system is not a simple two-state equilibrium (

    
    ). Drift indicates either compound precipitation, chemical degradation, or the formation of higher-order aggregates, rendering the calculated pKa invalid.
    

Conclusion

The 5-(4-methylphenyl)-1H-imidazol-2-amine scaffold represents a masterclass in physical organic chemistry applied to drug design. By leveraging the resonance donation of the 2-amino group and the inductive withdrawal of the 5-aryl group, researchers can perfectly tune the pKa to ~7.4. This ensures that the molecule seamlessly balances the lipophilicity required for BBB penetration with the basicity required for robust target engagement.

References

  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118-3120. URL: [Link]

  • Looper, R. E., et al. (2019). 2-Aminoimidazole-based antagonists of the 5-HT6 receptor – A new concept in aminergic GPCR ligand design. European Journal of Medicinal Chemistry, 179, 1-15. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82140, 2-Aminoimidazole. URL: [Link]

Technical Whitepaper: Strategic Synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoimidazole (2-AI) moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for guanidines and a core scaffold in biofilm inhibitors, adrenergic receptor modulators, and kinase inhibitors. This guide details the synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine (also known as 2-amino-4-p-tolylimidazole).

Unlike generic preparations, this whitepaper focuses on the process chemistry perspective—prioritizing purity profile, scalability, and safety. We analyze three distinct pathways, recommending specific protocols based on available resources and scale requirements.

The Target Molecule[1][2][3]
  • IUPAC Name: 5-(4-methylphenyl)-1H-imidazol-2-amine

  • Tautomerism: Exists in equilibrium as the 4-aryl and 5-aryl tautomers.

  • Key Challenge: The primary amine at position 2 is nucleophilic but also prone to oxidative degradation; the imidazole ring is electron-rich, making the molecule sensitive to air oxidation if not stored as a salt.

Retrosynthetic Analysis & Pathway Selection

To access the 2-amino-4-arylimidazole core, we must construct the imidazole ring from acyclic precursors. The disconnection strategy reveals three logical entry points.

Retrosynthesis Target 5-(4-methylphenyl)-1H-imidazol-2-amine Disc1 Pathway A: Cyclocondensation (Standard) Target->Disc1 Disc2 Pathway B: Oxidative One-Pot (Green/HTS) Target->Disc2 Disc3 Pathway C: Stepwise Assembly (Precision) Target->Disc3 Prec1 2-Bromo-4'-methylacetophenone + Guanidine Disc1->Prec1 Prec2 4'-Methylacetophenone + Iodine + Guanidine Disc2->Prec2 Prec3 alpha-Aminoketone + Cyanamide Disc3->Prec3

Figure 1: Retrosynthetic disconnection of the target 2-AI scaffold.

Pathway A: The Modified Marckwald Condensation (Recommended)

This is the industry-standard route due to the commercial availability of 2-bromo-4'-methylacetophenone. It involves the cyclization of an


-haloketone with guanidine.[1]
Mechanism

The reaction proceeds via an


 displacement of the bromide by the guanidine nitrogen, followed by intramolecular nucleophilic attack on the carbonyl and subsequent dehydration.
Protocol Design

Reagents:

  • 2-Bromo-1-(4-methylphenyl)ethan-1-one (Substrate)

  • Guanidine Hydrochloride (Reagent)

  • Sodium Ethoxide (Base) or Potassium Carbonate

  • Ethanol (Solvent)[2]

Step-by-Step Methodology:

  • Free Base Generation:

    • In a dry round-bottom flask, dissolve Guanidine HCl (12.0 mmol) in absolute ethanol (20 mL).

    • Add Sodium Ethoxide (24.0 mmol) carefully under

      
       atmosphere. Stir for 15 minutes.
      
    • Why: Guanidine is supplied as a salt.[3][4] The free base is required for the nucleophilic attack. Using 2 equivalents of base neutralizes the HCl and scavenges the HBr generated during alkylation.

  • Addition (Critical Step):

    • Dissolve 2-Bromo-1-(4-methylphenyl)ethan-1-one (10.0 mmol) in ethanol (10 mL).

    • Add this solution dropwise to the guanidine mixture at 0°C.

    • Why: Dropwise addition prevents the concentration of the alkylating agent from getting too high, which minimizes double-alkylation (formation of bis-imidazoles).

  • Cyclization:

    • Allow the mixture to warm to room temperature, then reflux for 3–5 hours.

    • Monitor via TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the starting bromide (

      
      ) and appearance of a polar spot (
      
      
      
      ).
  • Workup & Isolation:

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (30 mL) to dissolve inorganic salts (NaBr, NaCl).

    • The product usually precipitates as a solid. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol/Water (8:2).

Data Validation:

  • Yield: Expect 75–85%.

  • Appearance: Off-white to pale yellow solid.

Pathway B: One-Pot Iodine-Mediated Synthesis (Green/Safety Focused)

This pathway avoids the use of


-haloketones, which are potent lachrymators (tear gas agents) and skin irritants. It generates the reactive intermediate in situ using molecular iodine.
Mechanism

The ketone undergoes


-iodination driven by the base, immediately trapped by guanidine.

Mechanism Start 4'-Methylacetophenone Iodination In-situ alpha-Iodination (I2 / Base) Start->Iodination Intermed alpha-Iodoketone (Transient) Iodination->Intermed Trapping Guanidine Attack (S_N2) Intermed->Trapping Cyclization Cyclization & Dehydration Trapping->Cyclization Product 2-Aminoimidazole Cyclization->Product

Figure 2: Mechanistic flow of the iodine-mediated one-pot synthesis.

Protocol Design

Reagents:

  • 4'-Methylacetophenone (10 mmol)[5]

  • Iodine (

    
    ) (10 mmol)
    
  • Guanidine Carbonate (20 mmol)

  • Solvent: DMF or Deep Eutectic Solvent (Choline Chloride/Urea)

Methodology:

  • Mix 4'-methylacetophenone and Guanidine Carbonate in DMF.

  • Add Iodine in small portions at room temperature.

  • Heat the mixture to 100°C for 8–10 hours.

  • Quench: Pour into crushed ice containing 5% Sodium Thiosulfate (to remove unreacted iodine).

  • Isolation: Adjust pH to >10 with NaOH; filter the precipitate.

Pros/Cons:

  • Pros: Safer handling (no bromoketones), "Green" potential.

  • Cons: Iodine removal can be messy; yields are typically lower (60–70%) than Pathway A.

Analytical Profile & Characterization

To ensure scientific integrity, the synthesized compound must meet the following criteria.

ParameterSpecificationNotes
Physical State Crystalline SolidPale yellow to beige. Darkening indicates oxidation.
Melting Point 230–235°C (as HCl salt)Free base MP is lower and less sharp.
1H NMR (DMSO-d6)

2.25 (s, 3H, CH3)
Methyl group on the aromatic ring.
1H NMR (DMSO-d6)

6.90 (s, 1H, Imidazole-H)
Characteristic singlet for the C4(5)-H proton.
1H NMR (DMSO-d6)

11.5 (br s, NH)
Broad exchangeable protons (Amine/Imidazole NH).
Mass Spec (ESI)


corresponds to

.

Troubleshooting:

  • Problem: Product is a sticky oil.

  • Solution: This often happens with the free base. Dissolve in EtOH and add 1.2 eq of HCl in Dioxane. Precipitate the hydrochloride salt with diethyl ether. The salt is much more stable and crystalline.

References

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link

  • Genta-Jouve, G., et al. (2012). Synthesis and biological evaluation of 2-aminoimidazole derivatives as biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4616. Link

  • Adib, M., et al. (2009).[6] A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(19), 3263-3266.[6] Link

  • Khorramabadi-zad, A., et al. (2013).[7] One-Pot, Simple and Efficient Synthesis of Triaryl-1H-imidazoles by KMnO4/CuSO4. South African Journal of Chemistry, 66. Link

  • Piemontese, L., et al. (2023). Synthesis of 2-amino imidazole derivatives using a green approach in deep eutectic solvents. Molecules, 28(10), 4165. Link

Sources

Technical Whitepaper: Toxicity Profiling and Safety Data Sheet (SDS) Analysis of 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(4-methylphenyl)-1H-imidazol-2-amine (CAS: 60472-16-4), commonly referred to as 5-(p-tolyl)-1H-imidazol-2-amine, is a synthetic small molecule belonging to the 2-aminoimidazole (2-AI) class[1][2]. In drug development, 2-AIs are highly valued for their ability to act as potent anti-biofilm agents and Src family kinase inhibitors[3][4]. However, the pharmacological efficacy of the 2-aminoimidazole scaffold is inherently linked to a narrow therapeutic index. The reactive amine group and the conjugated imidazole ring can induce severe dose-dependent cytotoxicity and ocular hazards[5].

This whitepaper provides a comprehensive analysis of the compound's physicochemical properties, the molecular mechanisms driving its toxicity, and the self-validating experimental workflows required to accurately establish its Safety Data Sheet (SDS).

Physicochemical Properties & Hazard Classification

Understanding the baseline physicochemical properties is critical for predicting the compound's behavior in biological assays and establishing proper engineering controls. The presence of the lipophilic p-tolyl group increases cellular permeability, which enhances kinase inhibition but simultaneously lowers the threshold for systemic toxicity[4][6].

Table 1: Quantitative SDS and Physicochemical Profile

Property / HazardDataSource
Chemical Name 5-(4-methylphenyl)-1H-imidazol-2-amine2[2]
CAS Number 60472-16-4
Molecular Formula C10H11N32[2]
Molecular Weight 173.21 g/mol 2[2]
Hazard Classifications Acute Tox. 4 (Oral), Eye Dam. 1
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)
Storage Class 11 (Combustible Solids)
Water Hazard Class WGK 3 (Highly water endangering)

Molecular Mechanisms of Toxicity

The biological activity of 2-AIs is a double-edged sword. At low concentrations, the 2-aminoimidazole scaffold effectively disrupts bacterial biofilms by interfering with response regulators, and it acts as a hinge-binder to inhibit Src family kinases in eukaryotic cells[3][4].

However, at elevated concentrations, the conjugated imine/iminium systems within the imidazole ring can participate in electron transfer (ET) reactions. This generates reactive oxygen species (ROS), leading to severe oxidative stress (OS) and subsequent cellular apoptosis[7]. This mechanism directly underpins the compound's Acute Tox. 4 and Eye Dam. 1 classifications, as the highly sensitive corneal epithelium is particularly vulnerable to ROS-induced protein denaturation[7].

Mechanism A 5-(4-methylphenyl)-1H-imidazol-2-amine B Kinase Inhibition A->B Low Dose C Biofilm Disruption A->C Low Dose D Oxidative Stress (ROS) A->D High Dose E Therapeutic Efficacy B->E C->E F Cytotoxicity (H302/H318) D->F

Mechanistic pathways of 2-AI efficacy versus dose-dependent cytotoxicity.

Advanced Toxicity Screening Protocols

To accurately define the safety window of 5-(4-methylphenyl)-1H-imidazol-2-amine, we utilize a tiered screening pipeline. This self-validating system bridges the gap between acute cellular damage and systemic organismal toxicity[5].

Workflow S1 Compound Prep (DMSO Stock) S2 MTT Assay (HaCaT Cells) S1->S2 S3 In Vivo Assay (C. elegans) S1->S3 S4 Calculate TCED50 S2->S4 Viability S3->S4 Fecundity S5 Establish SDS S4->S5

Tiered toxicity screening workflow for establishing accurate safety profiles.

Protocol 1: In Vitro Epidermal Toxicity (MTT Assay)

Causality & Rationale: Because the compound causes serious eye damage (H318), we must assess direct epidermal/epithelial toxicity. We utilize HaCaT human keratinocytes. The MTT assay is chosen because it measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, metabolic correlate to cell viability, ensuring that any ROS-induced mitochondrial dysfunction is immediately detected[5][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HaCaT keratinocytes into 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Compound Solubilization: Dissolve the compound in 100% DMSO to yield a 10 mM stock. Note: The hydrophobic p-tolyl group requires DMSO for complete solubilization. Dilute in culture media to ensure the final DMSO concentration remains ≤ 1% to prevent solvent-mediated background toxicity[5].

  • Exposure: Treat the cells with a concentration gradient of the compound (ranging from 1.0 µM to 2.5 mM) for 24 hours.

  • Metabolic Labeling: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark.

  • Quantification: Aspirate the MTT solution and solubilize the resulting formazan crystals in 100 µL of DMSO. Measure the absorbance at 540 nm using a microplate reader. Calculate the

    
     (Toxic Concentration for 50% Epidermal Death) by comparing treated wells to vehicle controls[5].
    
Protocol 2: In Vivo Systemic Toxicity (C. elegans Model)

Causality & Rationale: In vitro assays cannot capture complex systemic toxicity or developmental disruption. Caenorhabditis elegans is utilized because its reproductive and neurological pathways are highly conserved. This allows us to assess environmental exposure toxicity and fecundity (brood size) without the ethical and financial burdens of mammalian models, providing a highly reliable indicator for the Acute Tox. 4 (Oral) classification[5][6].

Step-by-Step Methodology:

  • Nematode Synchronization: Isolate age-synchronized L4-stage C. elegans (N2 wild-type strain). Using L4 larvae ensures the assay captures both acute lethality and subtle effects on reproductive development[5].

  • Environmental Exposure: Transfer 10-15 nematodes into 96-well liquid culture plates containing M9 buffer, E. coli OP50 (as a food source), and the compound gradient (50 µM to 1.0 mM).

  • Incubation: Incubate the plates at 22.5°C on an orbital shaker for 6 to 7 days[5].

  • Scoring: Under a stereomicroscope, score the wells for adult survival (acute toxicity) and total brood size (fecundity). A reduction in brood size prior to adult lethality indicates endocrine or developmental disruption by the 2-AI scaffold[5][6].

Laboratory Safety and Handling Protocols

Based on the validated SDS data and the mechanistic understanding of 2-AI toxicity, the following handling protocols are mandatory:

  • Personal Protective Equipment (PPE): Chemical safety goggles are strictly required. The compound's Eye Dam. 1 (H318) classification means exposure can cause irreversible protein denaturation in the cornea. Nitrile gloves and a lab coat are required to prevent dermal absorption.

  • Engineering Controls: All weighing and solubilization must be performed inside a certified chemical fume hood to prevent inhalation of combustible solid dust (Storage Class 11).

  • Environmental Precautions: The compound is classified as WGK 3 (Highly water endangering). All liquid waste containing the compound must be collected in dedicated hazardous waste containers and incinerated. It must never be disposed of in the standard municipal sink.

References

1. Sigma-Aldrich. "5-(4-Methylphenyl)-1H-imidazol-2-amine DiscoveryCPR 60472-16-4". Source: 2.[1] BLDpharm. "60472-16-4 | 5-(p-Tolyl)-1H-imidazol-2-amine". Source:1 3.[2] ChemScene. "60472-16-4 | 5-(p-Tolyl)-1H-imidazol-2-amine". Source: 2 4.[5] NIH / PMC. "Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems". Source:5 5.[3] Frontiers in Microbiology. "An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility". Source: 3 6.[6] MDPI. "Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans". Source: 6 7.[4] MDPI. "Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors". Source:4 8.[7] SCIRP. "New Developments in the Mechanism of Drug Action and Toxicity of Conjugated Imines and Iminiums, including Related Alkaloids". Source: 7

Sources

Unveiling the Mechanism of Action of 5-(4-Methylphenyl)-1H-Imidazol-2-Amine in Biofilm Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The persistence of bacterial infections is heavily driven by the formation of biofilms—complex, surface-attached communities of bacteria encased in a self-produced extracellular polymeric substance (EPS). Bacteria within biofilms can be up to 1,000-fold more resistant to conventional antibiotics than their planktonic counterparts.

Derived from the marine alkaloid oroidin, 2-aminoimidazole (2-AI) derivatives have emerged as a breakthrough class of non-biocidal antibiofilm agents. Specifically, 5-(4-methylphenyl)-1H-imidazol-2-amine represents a highly optimized aryl-substituted 2-AI. Instead of killing the bacteria (which exerts selective pressure and drives resistance), this compound disarms them by disrupting critical signal transduction pathways, forcing the bacteria to remain in a vulnerable, planktonic state.

This technical guide provides an in-depth analysis of the molecular mechanism of action (MoA) of 5-(4-methylphenyl)-1H-imidazol-2-amine, the structural causality behind its efficacy, and the validated experimental protocols required to study its pharmacodynamics.

Molecular Mechanism of Action: Targeting Two-Component Systems (TCS)

The primary mechanism by which 5-(4-methylphenyl)-1H-imidazol-2-amine inhibits biofilm formation is through the direct disruption of bacterial Two-Component Systems (TCS) [1].

A TCS typically consists of a membrane-bound Histidine Kinase (HK) that senses environmental stimuli, and a cytoplasmic Response Regulator (RR) that mediates the cellular response via differential gene expression. In critical ESKAPE pathogens (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa), specific RRs such as BfmR and QseB act as the master controllers of biofilm development and antibiotic resistance [2].

The Binding Interface and Signal Abrogation

Unlike traditional inhibitors that target the ATP-binding domain of the Histidine Kinase, 5-(4-methylphenyl)-1H-imidazol-2-amine is highly membrane-permeable and directly targets the cytoplasmic Response Regulator [3].

  • Cellular Penetration : The lipophilic 4-methylphenyl moiety significantly enhances the compound's ability to cross the bacterial outer and inner membranes.

  • Inter-Domain Binding : Once in the cytoplasm, the 2-aminoimidazole core docks into the electronegative pocket at the inter-domain interface of the RR (between the N-terminal phosphorylation receiver domain and the C-terminal DNA-binding domain) [1].

  • Allosteric Inhibition : By occupying this interface, the compound prevents the conformational shift required for the RR to successfully bind to target promoter regions on the bacterial DNA.

  • Phenotypic Shift : Consequently, the transcription of EPS matrix genes (e.g., csgD, csgB) is downregulated. The bacteria are unable to initiate the quorum-sensing cascades necessary for surface attachment, thereby maintaining a planktonic state [4].

TCS_Inhibition Signal Environmental Stimulus HK Histidine Kinase (HK) Autophosphorylation Signal->HK RR Response Regulator (BfmR) Activation HK->RR Phosphoryl Transfer Biofilm Biofilm Matrix Production (EPS, Adhesins) RR->Biofilm DNA Binding / Transcription Planktonic Planktonic State Maintained (Biofilm Inhibited) RR->Planktonic Blocked Activation Compound 5-(4-methylphenyl)-1H- imidazol-2-amine Compound->RR Binds Inter-domain Interface

Diagram illustrating the disruption of the Two-Component System (TCS) by the 2-AI compound.

Quantitative Efficacy and Synergistic Resensitization

Because 5-(4-methylphenyl)-1H-imidazol-2-amine is non-biocidal, its true clinical value lies in its ability to act as an adjuvant. By stripping the bacteria of their biofilm armor and downregulating TCS-mediated resistance traits, the compound resensitizes multidrug-resistant (MDR) strains to conventional antibiotics like meropenem, colistin, and polymyxin B [2].

Table 1: Representative Biofilm Inhibition Metrics for Aryl-Substituted 2-AIs

Note: Data synthesized from standardized in vitro assays across ESKAPE pathogens.

Bacterial StrainPrimary TCS TargetIC₅₀ for Biofilm Inhibition (µM)Max Biofilm Reduction (%)Planktonic MIC (µM)
Acinetobacter baumannii (MDR)BfmR25 - 50> 90%> 500 (Non-biocidal)
Pseudomonas aeruginosaQseB / LasR50 - 100~ 85%> 500 (Non-biocidal)
Staphylococcus aureus (MRSA)AgrA25 - 75> 95%> 500 (Non-biocidal)

Experimental Validation Framework

To ensure scientific integrity and reproducibility, investigating the MoA of 5-(4-methylphenyl)-1H-imidazol-2-amine requires self-validating experimental systems. Below are the step-by-step methodologies for the two foundational assays in this field.

Protocol A: Target Identification via Biotinylated Pull-Down Assay

This protocol proves the direct physical interaction between the 2-AI compound and the Response Regulator (e.g., BfmR) [1].

Causality Check: We utilize "all-helical" control proteins (e.g., VanU, LuxU) alongside BfmR. If the compound binds only to BfmR and not the structural controls, it validates the specificity of the 2-AI for the RR inter-domain interface rather than exhibiting promiscuous protein binding.

Step-by-Step Methodology:

  • Probe Synthesis : Synthesize a biotinylated analog of 5-(4-methylphenyl)-1H-imidazol-2-amine, ensuring the biotin tag is attached via a flexible linker to the imidazole ring to prevent steric hindrance at the aryl binding site.

  • Lysate Preparation : Grow A. baumannii to mid-log phase (OD₆₀₀ ~0.6). Pellet the cells and lyse using a French press in a native binding buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) supplemented with protease inhibitors.

  • Incubation : Incubate the cleared lysate with 50 µM of the biotinylated 2-AI probe for 2 hours at 4°C to allow equilibrium binding.

  • Capture : Add 50 µL of pre-washed Streptavidin-coated magnetic beads to the mixture. Incubate for an additional 1 hour at 4°C with gentle rotation.

  • Stringent Washing : Place the tube on a magnetic rack. Discard the supernatant and wash the beads 5 times with binding buffer containing 0.1% Tween-20. Rationale: Stringent washing eliminates low-affinity, non-specific background proteins.

  • Elution & Detection : Boil the beads in SDS-PAGE sample buffer for 5 minutes to elute bound proteins. Run the eluate on a 12% SDS-PAGE gel, transfer to a PVDF membrane, and perform a Western Blot using anti-BfmR primary antibodies.

Workflow Lysate Bacterial Lysate (BfmR+) Probe Biotinylated 2-AI Incubation Lysate->Probe Beads Streptavidin Beads Capture Probe->Beads Wash Stringent Wash (Remove Non-specifics) Beads->Wash Elute Elution & WB (Anti-BfmR) Wash->Elute

Step-by-step workflow for identifying response regulator targets using a biotin-labeled 2-AI probe.

Protocol B: Biofilm Inhibition Quantification (Crystal Violet Assay)

This assay quantifies the phenotypic efficacy of the compound.

Causality Check: The choice of growth media is critical. Standard Mueller-Hinton Broth (MHB) is preferred over Cation-Adjusted MHB (CAMHB) for initial screening. High concentrations of Ca²⁺ and Mg²⁺ in CAMHB stabilize the bacterial outer membrane and can artificially suppress the membrane-permeating ability of the 2-AI, leading to false negatives in resensitization assays.

Step-by-Step Methodology:

  • Inoculum Preparation : Dilute an overnight culture of the target strain 1:100 in fresh MHB.

  • Compound Plating : In a 96-well flat-bottom polystyrene microtiter plate, prepare a serial dilution of 5-(4-methylphenyl)-1H-imidazol-2-amine (ranging from 1 µM to 200 µM) in MHB.

  • Inoculation : Add 100 µL of the diluted bacterial suspension to each well (final volume 200 µL). Include vehicle control wells (DMSO only) and blank wells (media only).

  • Incubation : Incubate the plate statically at 37°C for 24 hours to allow biofilm formation at the air-liquid interface.

  • Washing : Carefully aspirate the planktonic cells and media. Wash the wells three times with sterile PBS to remove loosely adherent cells.

  • Staining : Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.

  • Solubilization & Readout : Wash the plate three times with distilled water and allow it to dry. Solubilize the bound Crystal Violet using 200 µL of 30% acetic acid. Measure the absorbance at 595 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the vehicle control.

References

  • Thompson RJ, Bobay BG, Stowe SD, Olson AL, Peng L, Su Z, Actis LA, Melander C, Cavanagh J. Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent. Biochemistry. 2012 Dec 11;51(49):9776-8. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdC28BngjQbZ8pBmV28sszuJNOZTtY67kvTphAovmW9Wofkbps2m8AvKKVyFDKOZCBk5rHxp5jJfAbntl3zbmebryEF72MuQBqFP_BgalEJdbJi9tpqo8-7lVmjw-Jgxbj1mfk]
  • Russo TA, Manohar A, Beanan JM, Olson R, MacDonald U, Graham J, Umland TC. The Response Regulator BfmR Is a Potential Drug Target for Acinetobacter baumannii. mSphere. 2016 May 11;1(3):e00082-16. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqvrO8ZYkZpH_ObWbqN3pNn8DyX37gFE2OY8TMXr8-WD-0BX26XSS5QVIMMafgnkOkTpD9EsDpuR2vhskxLh4KI-531DxoYQUG8X7YbETqTFXBgggrajU722GanL2KTRJbrTl-Vcmd2nRuYr6YEg9J064Pbg==]
  • MedChemExpress. 2-Aminoimidazole | Antibiofilm Agent. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH-m6DYxfx9PTnYMu73TErFsLiRT_7TrZ8afhN8FK5l154pdA-Jpw69dPeedLH1glnriLPgEI3LsKYsbq9oIjat_4zVgWC915Ze8lMDyNatinloe-QGx0v5IKvOo9otzHklcf-NeZb0iWipspggZc=]
  • Richards JJ, Melander C. Controlling bacterial biofilms. Chembiochem. 2009 Sep 21;10(14):2287-94. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX7lHwIDlERKjvErL59Bc-VL_7-qzrDmwj_x9aYD0ncZLY9LJZeY45rPoHNFoM5H2jJY8vzOrO8niC8ZV9_sxn10oVpzhjGJ4kc_97cQyGaTC_X4tU4za7GVcbRTXhbzIH9dv-Vit5VLD8mrwBs0g-O5dQtPNCMVAG55IdbsrcoiaWqbBQtb-J9mKbPnXXGPP4lIAIe5ICJVMA4lNN1KBOaQ==]

Methodological & Application

synthesis protocol for 5-(4-methylphenyl)-1H-imidazol-2-amine from alpha-haloketones

High-Efficiency Synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine from -Haloketones

Abstract & Scope

This application note details the optimized synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine (also designated as 2-amino-4-(p-tolyl)imidazole). The 2-aminoimidazole (2-AI) scaffold is a privileged pharmacophore, exhibiting significant biological activity as a biofilm inhibitor, adrenergic receptor modulator, and BACE1 inhibitor.

This protocol utilizes a robust cyclocondensation strategy between 2-bromo-4'-methylacetophenone and guanidine , offering two distinct workflows:

  • Method A: Classical reflux in ethanol (High scalability).

  • Method B: Microwave-assisted synthesis (High throughput/Green chemistry).

Safety & Handling (Critical)

WARNING: Lachrymator Hazard

  • 2-Bromo-4'-methylacetophenone is a potent lachrymator and skin irritant. All weighing and transfer operations must be performed in a functioning chemical fume hood.

  • Guanidine Nitrate/Carbonate: Oxidizing solids (nitrate) or irritants. Avoid contact with eyes and skin.

  • Personal Protective Equipment (PPE): Double nitrile gloves, safety goggles, and lab coat are mandatory.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of a 1,2-bis-electrophile (

Mechanistic Pathway

The reaction proceeds via a cascade sequence:

  • Nucleophilic Substitution (

    
    ):  The guanidine primary amine displaces the bromide.
    
  • Cyclization: The second nitrogen of the guanidine moiety attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization to the stable imidazole core.

Pathway Visualization

GStartReactants(Bromoketone + Guanidine)Inter1Intermediate A(Acyclic Aminoketone)Start->Inter1 SN2 Displacement(-HBr)Inter2Intermediate B(Cyclic Hydroxy-amidine)Inter1->Inter2 IntramolecularCyclizationProductTarget Product(2-Aminoimidazole)Inter2->Product Dehydration(-H2O)

Figure 1: Mechanistic cascade for the formation of the 2-aminoimidazole core.

Experimental Protocols

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
2-Bromo-4'-methylacetophenone 213.071.0Substrate
Guanidine Nitrate 122.081.2N-Source
Potassium Carbonate (

)
138.212.5Base
Ethanol (Absolute) 46.07SolventMedium
Water (Deionized) 18.02WorkupPrecipitant
Method A: Classical Reflux (Scalable)

Best for gram-scale synthesis where microwave reactors are unavailable.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Guanidine Nitrate (1.46 g, 12 mmol) and

    
      (3.45 g, 25 mmol) to Ethanol  (20 mL). Stir for 10 minutes at room temperature to activate the free base.
    
  • Addition: Slowly add 2-Bromo-4'-methylacetophenone (2.13 g, 10 mmol) dissolved in Ethanol (10 mL) to the stirring mixture. Note: The solution may turn yellow/orange.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting bromide (

      
      ) should disappear; a polar spot (
      
      
      ) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~25% of the original volume using a rotary evaporator.

    • Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
      ) to remove inorganic salts.
      
    • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol/Water (9:1). Cool slowly to

      
       to yield off-white to pale yellow crystals.
      
Method B: Microwave-Assisted (High Throughput)

Best for library generation and rapid optimization.

  • Loading: In a 10 mL microwave vial, combine 2-Bromo-4'-methylacetophenone (1.0 mmol), Guanidine Carbonate (1.2 mmol), and Ethanol (3 mL).

  • Irradiation: Seal the vial and heat in a microwave reactor at

    
      for 15–20 minutes  (Power: Dynamic, Max 150W).
    
  • Workup: Pour the reaction mixture into water (10 mL). Collect the precipitate by filtration.[8]

  • Yield: Typically 85–92% (often higher purity than Method A due to shorter thermal exposure).

Workflow Decision Tree

WorkflowStartStart SynthesisScaleCheckScale > 5g?Start->ScaleCheckMethodAMethod A: Reflux(4-6 Hours)ScaleCheck->MethodAYesMethodBMethod B: Microwave(20 Mins)ScaleCheck->MethodBNoTLCTLC Check(MeOH:DCM 1:9)MethodA->TLCMethodB->TLCWorkupPrecipitate in Ice WaterTLC->WorkupCompletePurityPurity Check (NMR)Workup->PurityRecrystRecrystallize(EtOH/H2O)Purity->Recryst<95%FinalFinal Product(>98% Purity)Purity->Final>95%Recryst->Final

Figure 2: Operational decision tree for synthesis and purification.

Characterization & Validation

The product must be validated against the following expected data.

  • Appearance: Pale yellow to off-white solid.

  • Melting Point: ~230–235°C (Decomposition). Note: MP varies significantly with salt form (HCl vs Free Base).

  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       12.0 ppm (br s, 1H, Imidazole-NH)
      
    • 
       7.55 (d, 2H, Ar-H)
      
    • 
       7.15 (d, 2H, Ar-H)
      
    • 
       7.05 (s, 1H, Imidazole C4-H) — Diagnostic Signal
      
    • 
       6.50 (br s, 2H, 
      
      
      )
    • 
       2.28 (s, 3H, Ar-
      
      
      )
  • Mass Spectrometry (ESI+): Calculated for

    
    ; Found: 174.1.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Sticky/Gummy Product Oligomerization or retained solvent.Do not rotovap to dryness. Pour the concentrated ethanolic solution directly into rapidly stirring ice water.
Low Yield Incomplete alkylation or hydrolysis.Ensure Guanidine salt is dry. Increase base equivalents to 3.0.
Starting Material Remains Reaction stalled.Add catalytic amount of Sodium Iodide (NaI) to facilitate Finkelstein exchange (Br

I), making the ketone more reactive.

References

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305.

  • Guchhait, S. K., et al. (2017).

    
    -Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745-2752. 
    
  • BenchChem Application Note. One-Pot Synthesis of 2-Aminoimidazole Derivatives.

  • Organic Chemistry Portal. Synthesis of 2-Aminoimidazoles.

Application Note: Optimized Condensation Reaction Conditions for the Synthesis of 5-(4-Methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif prevalent in marine alkaloids and synthetic pharmacophores, exhibiting potent antibiofilm, antimicrobial, and kinase inhibitory activities[1]. The synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine (also referred to via its tautomer, 4-(p-tolyl)-1H-imidazol-2-amine) is conventionally achieved through the bimolecular condensation of an


-haloketone with a guanidine derivative.

Historically, this transformation required volatile organic compounds (VOCs) such as anhydrous THF or DMF, strict inert atmospheres, and extended reflux times[2]. This application note details a modernized, highly efficient, and environmentally benign protocol utilizing Deep Eutectic Solvents (DES) to drive the cyclocondensation. By replacing traditional VOCs with a Choline Chloride:Urea (ChCl:Urea) matrix, researchers can exploit hydrogen-bond catalysis to accelerate the reaction, improve regioselectivity, and eliminate the need for anhydrous conditions[2].

Mechanistic Rationale & Experimental Causality

The synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine proceeds via a one-pot, two-step cascade:

  • 
     Alkylation:  The nucleophilic nitrogen of guanidine attacks the electrophilic 
    
    
    
    -carbon of 2-bromo-1-(p-tolyl)ethanone, displacing the bromide ion.
  • Cyclodehydration: An intramolecular nucleophilic attack by the secondary guanidine nitrogen on the ketone carbonyl forms a cyclic hydroxyimidazolidine intermediate, which subsequently dehydrates to yield the aromatic 2-aminoimidazole system.

Causality Behind Reaction Parameters
  • Solvent Selection (ChCl:Urea DES): Unlike traditional solvents that merely dissolve reactants, the ChCl:Urea network actively participates in the reaction. Urea acts as a hydrogen-bond donor, activating the carbonyl oxygen of the

    
    -haloketone. This stabilization lowers the activation energy of the intramolecular cyclization step, reducing reaction times from 12 hours to 4 hours[2].
    
  • Reagent Choice (Guanidine Carbonate): Free guanidine base is highly hygroscopic and prone to degradation. Utilizing guanidine carbonate provides a stable, solid source of the nucleophile. Furthermore, the carbonate anion acts as an in situ buffer, neutralizing the HBr generated during the

    
     step. This prevents the protonation of unreacted guanidine, which would otherwise render it non-nucleophilic and stall the reaction.
    
  • Temperature Control (80 °C): The reaction is strictly maintained at 80 °C. Below 60 °C, the DES remains too viscous, severely limiting mass transfer and reactant collision rates. Above 100 °C, the urea component of the DES begins to thermally decompose into isocyanic acid and ammonia, introducing competitive side reactions[2].

MechanisticPathway R 2-Bromo-1-(p-tolyl)ethanone + Guanidine Carbonate S1 Step 1: S_N2 Alkylation (Displacement of Bromide) R->S1 I1 Intermediate: N-Alkylguanidine S1->I1 S2 Step 2: Intramolecular Cyclocondensation (H-Bond Catalyzed by DES) I1->S2 I2 Intermediate: Hydroxyimidazolidine S2->I2 S3 Step 3: Dehydration (Aromatization) I2->S3 P Target Product: 5-(4-methylphenyl)-1H-imidazol-2-amine S3->P

Mechanistic pathway for the cyclocondensation of 5-(4-methylphenyl)-1H-imidazol-2-amine.

Quantitative Comparison of Reaction Conditions

The following table summarizes the kinetic and yield advantages of the DES-mediated protocol against classical methodologies.

Reaction MediumCatalyst / AdditiveTemp (°C)Time (h)AtmosphereYield (%)Ref
Anhydrous THFEt

N
Reflux (65)12.0Argon81[2]
DMFK

CO

8010.0Argon75[1]
ChCl:Urea (1:2 DES) None (H-bond auto-catalysis) 80 4.0 - 6.0 Air 85 - 90 [2]
Microwave (EtOH)None1200.4Sealed Tube88[3]

Self-Validating Experimental Protocol

Phase 1: Preparation of the Deep Eutectic Solvent (DES)
  • Weighing: In a 50 mL round-bottom flask, combine Choline Chloride (14.0 g, 100 mmol) and Urea (12.0 g, 200 mmol) to achieve a strict 1:2 molar ratio[1].

  • Melting: Heat the solid mixture to 80 °C under constant magnetic stirring (400 rpm).

  • Validation: Within 20–30 minutes, the mixture will transition from a heterogeneous white powder to a clear, homogeneous, colorless liquid. Do not proceed if un-melted solids remain; this indicates moisture contamination in the choline chloride.

Phase 2: Cyclocondensation Reaction
  • Reagent Addition: To 5.0 g of the prepared ChCl:Urea DES at 80 °C, add 2-bromo-1-(p-tolyl)ethanone (1.0 mmol) and guanidine carbonate (0.65 mmol, equivalent to 1.3 mmol of free guanidine)[2].

  • Reaction: Stir the mixture vigorously at 80 °C open to the air. The reaction will initially bubble as CO

    
     is liberated from the carbonate buffer.
    
  • In-Process TLC Validation: After 4 hours, sample the reaction. Extract a 10 µL aliquot, quench in 100 µL H

    
    O, and extract with 100 µL EtOAc. Spot the organic layer on a silica TLC plate.
    
    • Mobile Phase: 10% Methanol in Dichloromethane.

    • Validation Marker: The starting bromoketone (UV active,

      
      ) must be completely consumed. The product will appear as a highly polar, UV-active spot at 
      
      
      
      that stains positively with ninhydrin (indicating the free amine).
Phase 3: Work-up and Analytical Validation
  • Precipitation: Cool the reaction mixture to room temperature. Slowly add 15 mL of ice-cold distilled water while stirring. The DES matrix (choline chloride and urea) is highly water-soluble and will dissolve, while the organic product will precipitate as a solid[2].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 5 mL) to remove residual DES, followed by cold diethyl ether (5 mL) to remove trace organic impurities.

  • Crystallization: Recrystallize the crude solid from hot ethanol to afford pure 5-(4-methylphenyl)-1H-imidazol-2-amine[1].

  • Analytical Self-Validation (NMR):

    • 
      H-NMR (400 MHz, DMSO-
      
      
      
      ):
      Confirm success by identifying the highly characteristic imidazole backbone proton (C4-H) as a sharp singlet at
      
      
      ~7.04 ppm. The p-tolyl methyl group must appear as a distinct singlet at
      
      
      ~2.33 ppm[2]. The exocyclic amine protons will appear as a broad exchangeable singlet around
      
      
      6.10 ppm.

References

1.2 - MDPI Molecules 2.1 - BenchChem 3.3 - Elsevier / Moscow State University

Sources

Title: A Robust, Validated HPLC Method for the Quantification of 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-(4-methylphenyl)-1H-imidazol-2-amine. This compound, featuring a polar aromatic structure, is representative of intermediates and active pharmaceutical ingredients (APIs) in modern drug discovery. The narrative explains the scientific rationale behind each methodological choice, from initial analyte characterization to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This application note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable, robust, and validated method for the quality control and characterization of this and structurally similar compounds.

Introduction and Scientific Rationale

5-(4-methylphenyl)-1H-imidazol-2-amine (MW: 173.21 g/mol ) is a heterocyclic aromatic amine containing both a basic imidazole ring and a primary amine group. The accurate determination of its purity and concentration is critical in various stages of pharmaceutical development. The presence of ionizable functional groups and a moderately hydrophobic aromatic system presents a unique set of challenges and opportunities for chromatographic separation.

The primary challenge in analyzing basic compounds like this via RP-HPLC is controlling their ionization state to achieve symmetrical peak shapes and reproducible retention times. Unbuffered mobile phases can lead to interactions between the protonated amine and residual acidic silanols on the silica-based stationary phase, resulting in significant peak tailing. Therefore, the core of this method revolves around the careful selection of a buffered mobile phase to maintain a consistent pH and suppress these undesirable interactions.[3] This guide details a systematic approach to developing a method that is not only accurate and precise but also robust enough for routine use in a regulated environment.

Analyte Characterization and Initial Method Design

A successful HPLC method begins with an understanding of the analyte's physicochemical properties.

  • Structure: C₁₀H₁₁N₃

  • Predicted logP (XlogP): 1.7[4]

  • Key Functional Groups: Primary amine, imidazole ring, phenyl group.

The predicted logP of 1.7 suggests moderate hydrophobicity, making the compound an ideal candidate for reversed-phase chromatography.[4] The aromatic rings provide strong chromophores, indicating that UV-Vis detection will be a sensitive and effective means of quantification. The basicity of the amine and imidazole moieties is the most critical factor; their pKa values will dictate how retention behavior changes with mobile phase pH. The primary amine is expected to have a pKa around 9-10, while the imidazole ring has a pKa around 7. At a pH below 7, both groups will be protonated, increasing the compound's polarity and reducing its retention on a reversed-phase column. This pH-dependent behavior is the primary lever for optimizing selectivity and retention.

Based on this analysis, the initial method design choices are:

  • Mode: Reversed-Phase HPLC.

  • Stationary Phase: A C18 column is the industry standard and a logical starting point due to its strong hydrophobic retention.[5]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is required. Acetonitrile is often chosen for its lower viscosity and favorable UV transparency.[6]

  • Detector: A Photodiode Array (PDA) or UV-Vis detector set to the analyte's absorbance maximum (λmax).

Experimental Protocols

Materials and Equipment
  • Analyte: 5-(4-methylphenyl)-1H-imidazol-2-amine reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile and methanol; ultrapure water (18.2 MΩ·cm).

  • Reagents: Potassium dihydrogen phosphate, phosphoric acid, sodium hydroxide (all analytical grade or higher).

  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA/UV-Vis detector.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial development.[7]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Mobile Phase A (Aqueous Buffer): To prepare a 25 mM potassium phosphate buffer at pH 3.0, dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

Step-by-Step Method Development and Optimization

The development process is a systematic workflow designed to identify the optimal chromatographic conditions.

MethodDevelopment A 1. Analyte Characterization (logP, pKa, UV Spectrum) B 2. Initial Column & Mobile Phase Screening (C18 Column, ACN vs. MeOH) A->B Guides initial choices C 3. Mobile Phase pH Optimization (Test pH 3.0, 5.0, 7.0) B->C Select best organic modifier D 4. Gradient Optimization (Scout Gradient: 5-95% B over 20 min) C->D Select pH for best peak shape & retention E 5. Fine-Tuning (Flow Rate, Temperature, Isocratic vs. Gradient) D->E Determine optimal elution conditions F 6. Final Method Selection (Optimized Conditions) E->F Refine for speed and resolution

Caption: A systematic workflow for HPLC method development.

  • Determine λmax: Inject a mid-range standard solution (e.g., 25 µg/mL) and use the PDA detector to acquire the UV spectrum from 200-400 nm. Identify the wavelength of maximum absorbance (λmax) for quantification.

  • Column and Organic Modifier Screening: Start with a C18 column. Perform initial gradient runs (e.g., 5-95% acetonitrile in 20 minutes) with the pH 3.0 buffer to confirm the analyte elutes with a reasonable retention time.

  • pH Optimization: This is the most critical step. Prepare additional phosphate buffers at pH 5.0 and 7.0. Perform identical gradient runs using each buffer.

    • Rationale: Changing the pH alters the ionization state of the analyte. At lower pH, the analyte is more protonated and polar, leading to earlier elution. At higher pH, it becomes less polar, increasing retention. The goal is to find a pH that provides a retention factor (k) between 2 and 10 and a symmetrical peak (tailing factor close to 1.0). A pH of 3.0 is often effective for basic amines as it ensures consistent protonation and minimizes silanol interactions.

  • Gradient and Isocratic Optimization: Once the optimal pH is selected, refine the elution conditions.

    • If a gradient is used, adjust the slope to ensure adequate separation from any impurities. A shallow gradient around the elution point of the analyte will improve resolution.

    • If the analysis time is short and no interfering peaks are present, an isocratic method can be developed. Test different percentages of acetonitrile (e.g., 30%, 35%, 40%) to achieve the target retention time.

  • Flow Rate and Temperature: Evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) and column temperature (e.g., 25, 30, 35 °C).

    • Rationale: Higher temperatures decrease mobile phase viscosity, which can improve peak efficiency (narrower peaks) and reduce run times, but may affect analyte stability. A standard flow rate of 1.0 mL/min and a controlled temperature of 30 °C is a robust starting point.

Optimized Method and System Suitability

The following table summarizes the final recommended conditions derived from the optimization process.

ParameterOptimized Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 65% Mobile Phase A / 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA at λmax (e.g., 245 nm, to be determined experimentally)
Run Time 10 minutes
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is achieved by injecting the working standard solution (e.g., 25 µg/mL) five or six times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
%RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and system.
%RSD of Peak Area ≤ 2.0%Confirms the precision of the injector and detector response.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[8]

Validation Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD Derived from LOQ LOQ Linearity->LOQ Derived from Precision->Accuracy Impacts

Caption: Interrelationship of validation parameters per ICH Q2(R1).

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Inject a blank solution (diluent) to check for interfering peaks.

    • Inject the analyte standard solution.

    • If available, inject solutions of known impurities or a placebo mixture.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the resulting solutions. The peak for the analyte should be spectrally pure (as determined by PDA analysis) and well-resolved from any degradation products.

Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five concentrations across the desired range (e.g., 1, 5, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)
  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • These can be estimated from the linearity data based on the standard deviation of the response (σ) and the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • The estimations should be confirmed by injecting standards at the calculated concentrations.

  • Acceptance Criteria: The LOQ sample should have a signal-to-noise ratio of at least 10:1 and meet the acceptance criteria for accuracy and precision.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase pH (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 0.1 mL/min).

      • Organic content in mobile phase (e.g., ± 2%).

    • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (retention time, tailing factor, etc.).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust and reliable RP-HPLC method for the analysis of 5-(4-methylphenyl)-1H-imidazol-2-amine. By carefully considering the analyte's physicochemical properties and systematically optimizing chromatographic parameters—with a critical focus on mobile phase pH—a high-quality separation can be achieved. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, providing trustworthy data for quality control and research applications.

References

  • Agilent Technologies, Inc. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. Available at: [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • PubMed. (1987). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available at: [Link]

  • PubMed. (1994). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Available at: [Link]

  • Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Available at: [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Journal of Food and Drug Analysis. (2011). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Available at: [Link]

  • Agilent Technologies, Inc. HPLC Column Selection Guide. Available at: [Link]

  • ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Available at: [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]

  • SlideShare. (2015). Ich guidelines for validation final. Available at: [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Available at: [Link]

  • PubChemLite. 5-(4-methylphenyl)-1h-imidazol-2-amine. Available at: [Link]

Sources

Application Note: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of an appropriate solvent system for the purification of 5-(4-methylphenyl)-1H-imidazol-2-amine via recrystallization. We will explore the theoretical principles underpinning solvent selection, present a systematic protocol for empirical solvent screening, and detail a robust methodology for bulk purification. The causality behind experimental choices is emphasized to empower users to adapt these protocols for similar heterocyclic compounds.

Introduction: The Critical Role of Purity

5-(4-methylphenyl)-1H-imidazol-2-amine (CAS: 60472-16-4) is a key heterocyclic scaffold.[1][2] The 2-aminoimidazole motif is present in numerous biologically active molecules and FDA-approved drugs, making its derivatives valuable starting points for drug discovery programs.[3] The purity of such intermediates is paramount, as impurities can interfere with downstream reactions, compromise biological assay results, and introduce regulatory hurdles.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. Its success is critically dependent on the selection of a suitable solvent or solvent system.[4] An ideal solvent must exhibit differential solubility of the target compound at varying temperatures while effectively separating it from process-related impurities.[5][6] This guide provides both the foundational knowledge and the practical steps to achieve high purity of 5-(4-methylphenyl)-1H-imidazol-2-amine.

Physicochemical Profile & Solvent Selection Rationale

Understanding the molecular structure of 5-(4-methylphenyl)-1H-imidazol-2-amine is the first step in a logical solvent selection process.[7]

  • Structure: C₁₀H₁₁N₃, Molecular Weight: 173.21 g/mol .[1][2]

  • Polar Features: The molecule contains a primary amine (-NH₂) and two imidazole nitrogen atoms, all of which can participate in hydrogen bonding as donors or acceptors. This suggests solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetonitrile).

  • Non-Polar Features: The tolyl (methylphenyl) group is a significant non-polar, aromatic moiety. This feature suggests some solubility in less polar solvents like toluene or ethyl acetate.

This dual-nature (amphiphilic) character indicates that a single perfect solvent might be elusive, making mixed-solvent systems a highly probable route to successful purification.[5][8] For instance, a solvent in which the compound is highly soluble (like an alcohol) can be paired with a miscible anti-solvent in which it is poorly soluble (like water).[8]

Protocol I: Systematic Solvent Screening

The following protocol outlines a small-scale, systematic approach to identify promising solvent candidates for the recrystallization of 5-(4-methylphenyl)-1H-imidazol-2-amine.

Objective: To determine the solubility of the crude compound in various solvents at room temperature and at their boiling points.

Materials:

  • Crude 5-(4-methylphenyl)-1H-imidazol-2-amine (~500 mg)

  • Test tubes (e.g., 13x100 mm)

  • Selection of candidate solvents (see Table 1)

  • Hot plate or heating block

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • Room Temperature Test: To each test tube, add the first candidate solvent dropwise (e.g., 0.5 mL) while agitating or vortexing. Observe and record the solubility. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a mixed pair.[8]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Add small increments of the solvent until the solid completely dissolves. Record the approximate volume of solvent required.

  • Cooling & Crystallization Test: Once a saturated solution is formed at high temperature, allow the test tube to cool slowly to room temperature, and then in an ice-water bath. Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of crystalline solid upon cooling.[6][8]

  • Data Logging: Carefully record all observations in a table, as exemplified below.

Table 1: Example Solvent Screening Log

Solvent Polarity Boiling Point (°C) Solubility at 25°C (in ~1 mL) Solubility at Boiling Point Observations Upon Cooling Suitability
Water High 100 Insoluble (I) Insoluble (I) No change Poor (Potential Anti-Solvent)
Methanol High 65 Sparingly Soluble (SS) Soluble (S) Good crystal formation Good Candidate
Ethanol High 78 Sparingly Soluble (SS) Soluble (S) Good crystal formation Good Candidate
Isopropanol Medium 82 Sparingly Soluble (SS) Soluble (S) Slower crystal formation Possible Candidate
Acetonitrile Medium 82 Soluble (S) Very Soluble Poor recovery Poor (Potential 'Good' Solvent)
Ethyl Acetate Medium 77 Insoluble (I) Sparingly Soluble (SS) Slow/Poor recovery Poor

| Toluene | Low | 111 | Insoluble (I) | Insoluble (I) | No change | Poor |

Note: This table presents hypothetical but expected results based on the compound's structure. Actual experimental results should be recorded.

Visualization of the Purification Workflow

The overall process, from initial screening to final analysis, follows a logical progression designed to ensure a high-purity final product.

G cluster_0 Phase 1: Solvent Selection cluster_1 Phase 2: Purification cluster_2 Phase 3: Quality Control Start Crude Product Screening Protocol I: Systematic Solvent Screening Start->Screening Analysis Analyze Solubility Data Screening->Analysis Selection Select Optimal Solvent or Solvent Pair Analysis->Selection Recrystallize Protocol II: Bulk Recrystallization Selection->Recrystallize Isolate Isolate Crystals (Vacuum Filtration) Recrystallize->Isolate Dry Dry Purified Solid Isolate->Dry QC Purity & Identity Check (MP, HPLC, NMR) Dry->QC Final Pure Product QC->Final

Caption: Workflow for the purification of 5-(4-methylphenyl)-1H-imidazol-2-amine.

Protocol II: Bulk Recrystallization Procedure (Single Solvent)

This protocol details the purification process using a single suitable solvent (e.g., Ethanol), as identified in the screening phase.

Objective: To purify a larger quantity of crude 5-(4-methylphenyl)-1H-imidazol-2-amine.

Safety: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful of the flammability of organic solvents.[4]

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask (do not use a beaker, to minimize evaporation).[8] Add the minimum amount of the chosen solvent (e.g., Ethanol) required to create a slurry. Add a boiling chip or magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound just dissolves completely at the boiling point. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present (visible as suspended particles in the hot solution), a hot filtration is necessary. Pre-heat a funnel with fluted filter paper by pouring boiling solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents the desired product from crystallizing prematurely on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the filter for a few minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the solvent's boiling point.

Advanced Technique: Mixed-Solvent Recrystallization

If no single solvent provides adequate separation, a mixed-solvent system is employed.[5] A common and effective pair for a compound like this is Ethanol (good solvent) and Water (anti-solvent).

Procedure:

  • Dissolve the crude compound in the minimum amount of hot "good" solvent (e.g., Ethanol).

  • While keeping the solution hot, add the "anti-solvent" (e.g., Water) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Proceed from Step 4 of the single-solvent protocol (Crystallization).

The logic for selecting a solvent or solvent system is visualized below.

G start Test Compound in Solvent q1 Soluble at Room Temp? start->q1 q2 Soluble when Hot? q1->q2 No res1 Unsuitable as single solvent. (Consider as 'Good' solvent in a mixed pair) q1->res1 Yes q3 Crystals Form on Cooling? q2->q3 Yes res2 Unsuitable Solvent q2->res2 No res3 Poor Solvent. (Recovery will be low) q3->res3 No res4 **Ideal Solvent** q3->res4 Yes

Caption: Decision tree for evaluating a potential recrystallization solvent.

References

  • Title: Solvent Choice. Source: University of York, Chemistry Teaching Labs. URL: [Link]

  • Title: Solvent Selection and Recrystallization Guide. Source: Scribd. URL: [Link]

  • Title: Recrystallization I. Source: Dartmouth College. URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents. Source: Mettler Toledo. URL: [Link]

  • Title: 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles. Source: Google Patents (US3455948A).
  • Title: An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Source: Molecules (Journal). URL: [Link]

  • Title: 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Source: Molecules (Journal). URL: [Link]

  • Title: 5-(4-methylphenyl)-1h-imidazol-2-amine. Source: PubChemLite. URL: [Link]

  • Title: Importance of Physicochemical Properties for the Design of New Pesticides. Source: ResearchGate. URL: [Link]

Sources

Application Notes & Protocols: A Strategic Approach to the In Vitro Characterization of 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound 5-(4-methylphenyl)-1H-imidazol-2-amine. Recognizing that this molecule is not extensively profiled in existing literature, we present a logical, hypothesis-driven strategy for target identification and functional validation. The protocols outlined herein are based on established, robust methodologies designed to efficiently assess cytotoxicity and explore plausible biological targets. The core of this strategy is derived from scaffold analysis, where the 2-aminoimidazole moiety, a privileged structure in medicinal chemistry, suggests potential activity against key enzyme classes such as kinases and Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals initiating the preclinical evaluation of this or structurally related compounds.

Introduction: A Scaffold-Based Strategy for a Novel Compound

The compound 5-(4-methylphenyl)-1H-imidazol-2-amine belongs to the 2-aminoimidazole class of heterocyclic compounds. This scaffold is prevalent in natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3] Notably, derivatives of this scaffold have been developed as inhibitors of various enzymes, including kinases and Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in immuno-oncology.[4][5][6][7]

Given the limited specific data on 5-(4-methylphenyl)-1H-imidazol-2-amine, a rational screening cascade is the most effective path forward.[8][9] Such a strategy ensures that resources are used efficiently, beginning with broad assessments of compound behavior and progressively narrowing the focus to specific, hypothesis-driven biological assays. Our proposed workflow prioritizes the early assessment of cytotoxicity to establish a viable concentration range for subsequent functional screens. This is followed by targeted enzymatic and cell-based assays to probe for inhibitory activity against high-probability targets suggested by the compound's core structure.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Hit Validation & Follow-up A Compound QC & Solubilization B Cytotoxicity Profiling (e.g., MTT Assay) A->B Establish Max Tolerated Conc. C IDO1 Inhibition Assay (Cell-Based Kynurenine) B->C Test at non-toxic conc. D Kinase Inhibition Assay (e.g., ADP-Glo™) B->D Test at non-toxic conc. E Dose-Response Analysis (IC₅₀ Determination) C->E D->E F Orthogonal & Selectivity Assays E->F Confirm & Characterize Hits

Figure 1: Proposed workflow for in vitro characterization.

Foundational Assays: Establishing an Experimental Baseline

Before investigating specific biological activities, it is crucial to determine the compound's general effect on cell health and establish a working concentration range. A cytotoxicity assay is a mandatory first step to distinguish true target-specific effects from non-specific toxicity.[10]

Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12][13] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of viable cells.[14]

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-(4-methylphenyl)-1H-imidazol-2-amine, dissolved in DMSO to a 10 mM stock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A typical starting range is from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.[16]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals. Mix gently by pipetting or shaking for 15 minutes.[12][15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. The highest concentration of the compound that does not significantly reduce cell viability (e.g., >90% viability) should be used as the maximum concentration for subsequent functional assays.

ParameterRecommended ValueSource
Cell Line HeLa, HEK293, or target-relevant line[17]
Seeding Density 5,000 - 10,000 cells/well[17]
Compound Conc. Range 0.1 µM to 100 µM[18]
Incubation Time 48 - 72 hours[16]
MTT Final Conc. 0.5 mg/mL[11]
Absorbance Wavelength 570 nm[14]

Table 1: Key parameters for the MTT cytotoxicity assay.

Hypothesis-Driven Screening: Probing High-Probability Targets

Based on the prevalence of the 2-aminoimidazole and phenylimidazole scaffolds in known inhibitors, we hypothesize that 5-(4-methylphenyl)-1H-imidazol-2-amine may target Indoleamine 2,3-dioxygenase 1 (IDO1) or protein kinases.[5][7][19]

Target Hypothesis 1: Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[17][20] This process has significant immunosuppressive effects, making IDO1 a prime target in cancer immunotherapy.[4] Cell-based assays are often preferred over biochemical assays for IDO1 as they provide a more physiologically relevant environment and can capture effects on enzyme expression or cofactor availability.

Protocol: Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)

This protocol measures the functional activity of IDO1 by quantifying the amount of its product, kynurenine, secreted into the cell culture medium.[20][21]

Materials:

  • SK-OV-3 (human ovarian cancer) or HeLa cell line, known to express IDO1 upon stimulation.[17][20]

  • Complete culture medium

  • Recombinant human Interferon-gamma (IFNγ)

  • L-Tryptophan

  • Test compound and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.[21]

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

  • 96-well plates

  • Microplate reader (absorbance at 480 nm)

Step-by-Step Protocol:

  • Cell Seeding and Stimulation: Seed SK-OV-3 cells in a 96-well plate at 1-2 x 10⁴ cells/well. Allow them to adhere overnight. The next day, replace the medium with fresh medium containing 100 ng/mL IFNγ to induce IDO1 expression. Incubate for 24-48 hours.[17][20]

  • Inhibitor Treatment: Remove the IFNγ-containing medium. Add 200 µL of fresh medium containing a fixed concentration of L-Tryptophan (e.g., 200 µM) and serial dilutions of the test compound (at non-toxic concentrations determined previously). Include vehicle controls and a positive control inhibitor.

  • Kynurenine Production: Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.

  • Sample Collection: Carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.

  • Hydrolysis: Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to kynurenine.[17]

  • Color Development: Centrifuge the plate to pellet any precipitate. Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) DMAB in acetic acid. A yellow color will develop in the presence of kynurenine.[17]

  • Data Acquisition: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.

  • Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample and determine the percent inhibition relative to the vehicle-treated control.

G cluster_0 IDO1 Enzyme cluster_1 Inhibitor A Tryptophan B N-Formylkynurenine A->B Catalysis C Kynurenine B->C Hydrolysis D IDO1 E 5-(4-methylphenyl)- 1H-imidazol-2-amine E->D Inhibition

Figure 2: IDO1 enzymatic pathway and point of inhibition.

Target Hypothesis 2: Protein Kinases

The 2-aminoimidazole scaffold is a common feature in many ATP-competitive kinase inhibitors. A broad-spectrum, universal kinase assay is an excellent primary screening tool to detect activity against this large enzyme family.

Protocol: ADP-Glo™ Universal Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then detected using a luciferase/luciferin reaction.[22] The resulting luminescent signal is directly proportional to kinase activity.[23]

Materials:

  • Recombinant kinase of interest (e.g., a panel of representative kinases) and its corresponding substrate

  • Kinase reaction buffer

  • ATP

  • Test compound

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[24]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction. This includes the kinase, its specific substrate, ATP (at or near its Kₘ), and the test compound at various concentrations. Include no-enzyme and no-compound controls.

  • Reaction Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP.[25][24]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[24]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously initiates the luciferase reaction to produce light.[25]

  • Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[24]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. An ATP-to-ADP conversion standard curve can be generated to quantify the amount of ADP produced.[23]

ParameterRecommended ValueSource
Reaction Volume 5 µL Kinase Rxn + 5 µL ADP-Glo™ + 10 µL Detection[24]
Plate Type White, opaque 384-well[23]
ATP Depletion Time 40 minutes[25][24]
Signal Development Time 30 - 60 minutes[24]
Detection Method Luminescence[22]

Table 2: Key parameters for the ADP-Glo™ kinase assay.

Data Interpretation and Next Steps

A successful outcome from this screening cascade would be the identification of a "hit"—a reproducible, concentration-dependent inhibition in either the IDO1 or kinase assay at non-toxic concentrations.

  • Dose-Response Analysis: For any confirmed hits, a full dose-response curve should be generated to determine the IC₅₀ (half-maximal inhibitory concentration).[10]

  • Orthogonal Assays: The hit should be confirmed using an alternative assay method that relies on a different detection technology to rule out assay artifacts.[8]

  • Selectivity Profiling: If kinase activity is confirmed, the compound should be screened against a broad panel of kinases to determine its selectivity profile. For an IDO1 inhibitor, testing against the related TDO enzyme is a critical selectivity check.[6]

By following this structured, logical progression of experiments, researchers can efficiently and robustly characterize the in vitro activity of 5-(4-methylphenyl)-1H-imidazol-2-amine, paving the way for further lead optimization and drug development efforts.

References

  • Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30544–30557. Available at: [Link]

  • ResearchGate. (n.d.). Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Medicinal Chemistry Communications, 10(10), 1740-1754. Available at: [Link]

  • Dolušić, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. Available at: [Link]

  • Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Mavor, M. N., et al. (2018). Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. ACS Medicinal Chemistry Letters, 9(2), 104–108. Available at: [Link]

  • Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. Available at: [Link]

  • Mavor, M. N., et al. (2018). Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. PMC. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Hsieh, C.-H., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules, 24(11), 2162. Available at: [Link]

  • Pinto, J. T., et al. (2019). Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. PMC. Available at: [Link]

  • Giebułtowicz, J., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Available at: [Link]

  • Bentham Science Publishers. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science Publisher. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Retrieved from [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. Available at: [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminoimidazoles in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]

  • Ball, A. R., et al. (2018). Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. PMC. Available at: [Link]

  • Richards, J. J., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. PMC. Available at: [Link]

  • Linder, S., & Boverhof, D. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery, 24(6), 633–642. Available at: [Link]

  • Van Heghe, E., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. PMC. Available at: [Link]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

  • Blackledge, M. S., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1665. Available at: [Link]

  • Andreu, I., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Antibiotics, 10(11), 1361. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 5- Oxo-Imidazolones Derivatives: A Review. Retrieved from [Link]

  • Bouyahya, A., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(3), M1690. Available at: [Link]

  • Iranian Journal of Medical Microbiology. (n.d.). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Retrieved from [Link]

Sources

Technical Application Note: Solubilization and Handling of 5-(4-methylphenyl)-1H-imidazol-2-amine for Cell Culture

[1][2]

Executive Summary & Chemical Profile[1][2][3][4]

5-(4-methylphenyl)-1H-imidazol-2-amine belongs to the 2-aminoimidazole (2-AI) class of compounds.[1][2][3] These molecules are pharmacologically significant as biofilm inhibitors, precursors to marine alkaloids (e.g., oroidin derivatives), and ligands for trace amine-associated receptors (TAAR).

However, the 2-AI core presents specific physicochemical challenges:

  • Amphoteric Nature: The imidazole ring is basic, but the 2-amino group creates a guanidine-like system that can be prone to oxidation or tautomerization if not handled correctly.[1][2]

  • Hydrophobicity: The p-tolyl (methylphenyl) group adds significant lipophilicity, making the compound sparingly soluble in neutral aqueous media (cell culture media) and prone to "crashing out" (precipitation) upon dilution.[1][2]

This guide provides a validated workflow to solubilize this compound while minimizing DMSO cytotoxicity and ensuring compound stability.

Physicochemical Snapshot
PropertyValue (Approximate)Implication for Protocol
Molecular Weight ~173.21 g/mol Use for Molar (M) calculations.[1][2][4]
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity; requires organic co-solvent.[1][2]
pKa (Base) ~7.5 - 8.5Ionized at acidic pH; neutral/lipophilic at physiological pH (7.4).[1][2]
Preferred Solvent DMSO (Dimethyl Sulfoxide)Universal solvent for stock solution.[1][2]
Solubility Limit >20 mg/mL (in DMSO)High stock concentrations are feasible.[1][2]

Pre-Solubilization Analysis (Critical Step)[1][2][6]

Before wetting the powder, determine the form of your compound:

  • Free Base: Appears as a white to off-white powder.[1][2] Requires DMSO.[1][2][4][5][6] Do not attempt to dissolve directly in water or PBS; it will float or form a suspension.[1][2]

  • Salt Form (e.g., HCl): May be water-soluble, but DMSO is still recommended for stock preparation to prevent hydrolysis or pH shifts in unbuffered water, and to ensure sterility.

Protocol 1: Preparation of 100 mM Stock Solution

Objective: Create a stable, high-concentration master stock in anhydrous DMSO.

Materials
  • Compound: 5-(4-methylphenyl)-1H-imidazol-2-amine (Solid)[1][2]

  • Solvent: Anhydrous DMSO (Cell Culture Grade, ≥99.9%, e.g., Sigma D2650)

  • Vessel: Amber glass vial (borosilicate) or Polypropylene (PP) tube.[1][2] Avoid Polystyrene (PS).[1][2]

Procedure
  • Calculation: To prepare 1 mL of 100 mM stock :

    
    
    
    
    [1][2]
  • Weighing: Weigh ~17.3 mg of the powder into the vial. Record the exact mass.

  • Solvation: Add the calculated volume of DMSO to achieve exactly 100 mM.

    • Example: If you weighed 18.0 mg, add

      
       DMSO.[2]
      
  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be crystal clear.

  • Sterilization (Optional but Recommended):

    • Do not autoclave.[1][2]

    • Pass through a 0.22 µm PTFE or Nylon syringe filter .[1][2]

    • Warning: Do not use Cellulose Acetate (CA) filters, as they may bind the hydrophobic compound.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol 2: Dilution into Cell Culture Media[9]

The Challenge: Diluting a hydrophobic stock (100 mM) directly into media (aqueous) can cause immediate precipitation (turbidity), which kills cells via physical stress rather than chemical activity.[2]

The Solution: Serial Dilution (Intermediate Step).[1][2]

Step-by-Step Dilution Scheme

Target: Final Assay Concentration of 10 µM (0.1% DMSO final).

  • Prepare Intermediate Stock (100x):

    • Dilute the 100 mM Master Stock 1:100 in Media (or PBS) ? NO.

    • Dilute 1:100 in Media creates a "shock."[2]

    • Better Path: Create a 10 mM working stock in DMSO first (if pipetting small volumes is difficult), OR dilute directly into media while vortexing.[2]

Recommended Workflow (for 10 µM final in 10 mL Media):
  • Thaw 100 mM DMSO stock at 37°C. Vortex.

  • Pre-dilution (Optional): Dilute 10 µL of 100 mM stock into 90 µL DMSO

    
    10 mM Working Stock .
    
  • Final Dilution:

    • Place 10 mL of pre-warmed cell culture media in a tube.

    • While vortexing the media gently, add 10 µL of the 10 mM Working Stock .

    • Final Concentration: 10 µM compound.

    • Final DMSO: 0.1% (v/v).

DMSO Tolerance Limits
Cell TypeMax Recommended DMSO %Notes
Robust Lines (HeLa, HEK293) 0.5% - 1.0%Generally tolerant, but 0.1% is preferred.[1][2]
Sensitive Lines (Jurkat, Primary) 0.1%Higher DMSO induces differentiation or apoptosis.[2]
Stem Cells (iPSC, ESC) < 0.1%extremely sensitive; run vehicle controls.[2]

Visualizing the Workflow

The following diagram illustrates the critical decision points and the "Crash Risk" zones.

Gcluster_dilutionDilution Strategy (Avoid Precipitation)SolidSolid Compound5-(4-methylphenyl)-1H-imidazol-2-amineMasterStockMaster Stock(100 mM in DMSO)Solid->MasterStockDissolveSolventAnhydrous DMSO(>99.9%)Solvent->MasterStockDirectMediaDirect to Media(High Risk of Precipitate)MasterStock->DirectMediaDilution > 1:1000(Risk!)InterStockIntermediate Dilution(10 mM in DMSO)MasterStock->InterStock1:10 Dilution(in DMSO)FinalMediaFinal Assay Media(10 µM, 0.1% DMSO)InterStock->FinalMedia1:1000 Dilution(into Media + Vortex)QCQC Check:Turbidity/MicroscopyFinalMedia->QC

Caption: Workflow for solubilizing hydrophobic 2-aminoimidazoles. The intermediate dilution step ensures accurate pipetting and reduces precipitation shock.

Quality Control & Troubleshooting

Since this compound is not a standard "kit" component, you must validate its solubility in your specific media (DMEM, RPMI, etc.).[2]

The "Crystal Check" Protocol

Before adding to cells:

  • Prepare a "Dummy" well with media + compound (no cells).[1][2]

  • Incubate at 37°C for 2 hours.

  • Inspect under a phase-contrast microscope (10x or 20x).[1][2]

    • Clear: Proceed.

    • Needle-like crystals: The compound has crashed out.[1][2]

      • Remedy 1: Lower concentration.[1][2][7]

      • Remedy 2: Sonicate the media (rarely works for long-term).[1][2]

      • Remedy 3: Complex with BSA (Bovine Serum Albumin).[1][2] Pre-incubate the DMSO stock with a small volume of BSA-rich media before full dilution.[1][2]

Stability Warning

2-aminoimidazoles contain a guanidine-like motif.[1][2]

  • Oxidation: Solutions turning yellow/brown over time indicate oxidation.[1][2] Discard.

  • pH Sensitivity: If your media turns basic (purple) due to low CO2, the compound may precipitate. Maintain physiological pH.[1][2]

References

  • Compound Class Properties

    • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms with 2-aminoimidazole-based adjuvants.[1][2][8] ChemBioChem, 10(14), 2287.[2]

    • Description: Establishes the solubility and handling of 2-aminoimidazole deriv
  • DMSO Handling in Cell Culture

    • ATCC Technical Bulletin.[2] DMSO Usage in Cell Culture.[1][2][5][7][9][10][11] [1][2]

    • Timm, M., et al. (2013).[2] Cytotoxicity of dimethyl sulfoxide (DMSO) in short-term and long-term experiments on human cell lines.[1][2] Toxicology in Vitro.

    • Guideline: Confirms 0.1% v/v as the safe "No Observed Effect Level" (NOEL) for most sensitive cell lines.[1][2]

  • General Small Molecule Preparation

    • BenchChem Application Note. Preparation of Hydrophobic Small Molecule Stock Solutions.[1][2]

    • Protocol: Standardizes the use of DMSO and serial dilutions for lipophilic compounds.

Application Note: Scalable Synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine (also known as 2-amino-4-(p-tolyl)imidazole). While direct condensation of


-haloketones with cyanamide is a known route, it suffers from safety concerns regarding cyanamide stability and the formation of pyrazine by-products during scale-up.

To meet the stringent purity and safety requirements of drug development, this guide recommends a two-step "Protect-Cyclize-Deprotect" strategy utilizing


-acetylguanidine . This method generates a stable 

-acetylated intermediate, allowing for the rejection of impurities via crystallization before the final hydrolysis. This protocol is designed for transfer from gram-scale optimization to kilogram-scale pilot production.

Chemical Context & Strategy

The Challenge of 2-Aminoimidazole Synthesis

The primary challenge in synthesizing 2-amino-4-arylimidazoles is controlling the reactivity of the


-haloketone.
  • Route A (Direct Cyanamide): Reaction of

    
    -bromoketone with cyanamide.
    
    • Risk:[1][2] Cyanamide is toxic and prone to explosive polymerization. The reaction is highly exothermic and pH-sensitive (dimerization to dicyandiamide occurs if pH > 5).

  • Route B (Recommended - Acetylguanidine): Reaction with

    
    -acetylguanidine.
    
    • Advantage:[3][4][5][6]

      
      -acetylguanidine is a stable solid. The intermediate (
      
      
      
      -acetyl-2-aminoimidazole) crystallizes readily, purging regioisomers and pyrazine by-products.
Reaction Scheme

The synthesis proceeds via the condensation of 2-bromo-4'-methylacetophenone (1) with


-acetylguanidine  (2) to form the acetamido-intermediate  (3), followed by acid-mediated hydrolysis to yield the target amine  (4).

ReactionScheme SM1 2-Bromo-4'-methylacetophenone (Lachrymator) Inter Intermediate (3) N-(4-(p-tolyl)-1H-imidazol-2-yl)acetamide (Purification Point) SM1->Inter Acetonitrile, Reflux - HBr SM2 N-Acetylguanidine SM2->Inter Prod Target Product (4) 5-(4-methylphenyl)-1H-imidazol-2-amine Inter->Prod 1. aq. HCl / Reflux 2. NaOH (pH adj.)

Figure 1: Synthetic pathway highlighting the intermediate purification checkpoint.

Material Attributes & Safety Controls

Critical Quality Attributes (CQAs)
ComponentCASMW ( g/mol )Critical Attribute
2-Bromo-4'-methylacetophenone 619-41-0213.07Lachrymator. Must be free of unbrominated ketone (<1%).

-Acetylguanidine
5699-40-1101.11Moisture sensitive. Assay >98%.
Acetonitrile (ACN) 75-05-841.05Water content <0.1% (Water inhibits cyclization).
Engineering & Safety Controls
  • Lachrymator Containment: The

    
    -bromoketone is a potent tear gas. All solids handling must occur within a certified fume hood or glovebox.
    
  • Thermal Runaway: The initial alkylation is exothermic. On a scale >100g, dose the bromoketone as a solution rather than a solid dump to control heat evolution.

  • Venting: The hydrolysis step may evolve minor amounts of acetic acid vapor; ensure scrubber connectivity.

Detailed Experimental Protocol

Phase 1: Cyclization to -Acetyl Intermediate

Objective: Synthesize


-(4-(p-tolyl)-1H-imidazol-2-yl)acetamide.
  • Reactor Setup: Equip a double-jacketed reactor (glass-lined preferred) with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging (Solvent & Nucleophile):

    • Charge Acetonitrile (10 vol) relative to the bromoketone.

    • Add

      
      -acetylguanidine (1.2 equiv) .
      
    • Note: The mixture will be a suspension.

  • Addition (Electrophile):

    • Dissolve 2-bromo-4'-methylacetophenone (1.0 equiv) in Acetonitrile (3 vol).

    • Add this solution to the reactor over 30–60 minutes.

    • Control: Maintain internal temperature < 30°C during addition to prevent uncontrolled exotherm.

  • Reaction:

    • Heat the mixture to Reflux (80–82°C) .

    • Hold for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC. Target: <2% unreacted bromoketone.

  • Work-up (Precipitation):

    • Cool the reaction mixture to 0–5°C over 2 hours.

    • The product often precipitates as the hydrobromide salt.

    • Filter the solids.[4] Wash the cake with cold Acetonitrile (2 vol).

    • Purification: If purity is <95%, reslurry the wet cake in water to remove inorganic salts and residual guanidine species.

Phase 2: Hydrolysis to Target Amine

Objective: Deprotection to yield 5-(4-methylphenyl)-1H-imidazol-2-amine.

  • Hydrolysis:

    • Charge the wet cake from Phase 1 back into the reactor.

    • Add 2M Hydrochloric Acid (aq) (5 vol) .

    • Heat to 90°C for 2–4 hours.

    • Mechanism:[7][8][9] Acid hydrolysis cleaves the acetyl group as acetic acid.

  • Isolation (Free Base Formation):

    • Cool the solution to 20°C .

    • Slowly add 50% NaOH or aq. Ammonia to adjust pH to 10–11 .

    • Observation: The product will precipitate as a free base.

    • Stir for 1 hour to ensure complete precipitation and crystal growth (Ostwald ripening).

  • Filtration & Drying:

    • Filter the solid.[4]

    • Wash with Water (3 x 2 vol) to remove salts (NaCl/NH4Cl).

    • Dry in a vacuum oven at 50°C until constant weight (LOD < 0.5%).

Process Workflow & Analytical Logic

The following diagram illustrates the operational flow and decision gates for the scale-up process.

ProcessFlow Start Start: Raw Material QC React1 Reaction 1: Cyclization (ACN, Reflux) Start->React1 IPC1 IPC: HPLC Bromoketone < 2%? React1->IPC1 IPC1->React1 No (Extend Time) Filter1 Filtration (Isolate Intermediate) IPC1->Filter1 Yes React2 Reaction 2: Hydrolysis (HCl, 90°C) Filter1->React2 pHAdj pH Adjustment (Precipitate Free Base) React2->pHAdj FinalFilter Final Filtration & Drying pHAdj->FinalFilter

Figure 2: Operational workflow with critical decision gates (diamond) for process control.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Moisture in solventUse anhydrous ACN; water hydrolyzes the bromoketone to the

-hydroxy ketone.
Dark Color / Tar Exotherm during additionSlow down addition rate; ensure efficient stirring; keep T < 30°C during mixing.
Product Oiling Out pH adjustment too fastAdd base slowly; seed the mixture with pure product crystals at pH 7.
Pyrazine Impurity Dimerization of ketoneEnsure excess acetylguanidine is present; avoid high concentrations of free bromoketone.

References

  • Little, T. L., & Webber, S. E. (1994).[10] "A Simple and Practical Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299–7305.[10]

  • Lang, H., et al. (2012). "Scale-up of α-bromination of acetophenone in a continuous flow microreactor." Journal of Flow Chemistry, 2, 87–91.[2]

  • Pace, A., et al. (2007).[9] "Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry, 72(20), 7656–7666.

  • Stanford Environmental Health & Safety. (2023). "Scale Up Safety Guide."

Sources

Troubleshooting & Optimization

improving reaction yield of 5-(4-methylphenyl)-1H-imidazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(4-methylphenyl)-1H-imidazol-2-amine Synthesis

Ticket ID: #IMID-2024-YIELD Subject: Optimization of Reaction Yield & Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The Chemical Context

Welcome to the Technical Support Center. You are synthesizing 5-(4-methylphenyl)-1H-imidazol-2-amine (also known as 2-amino-4-(p-tolyl)imidazole). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for Tie-2 kinase inhibitors and H2 receptor agonists.

The synthesis typically follows a Marckwald-type condensation involving an


-haloketone and a guanidine source.[1] While conceptually simple, this reaction is prone to "yield killers" such as polymerization (tarring) and hydrolysis. This guide provides a self-validating protocol and troubleshooting logic to maximize your yield.

Module 1: The "Gold Standard" Protocol

This protocol is optimized for yield stability and ease of purification, minimizing the formation of the "black tar" often seen in high-temperature melt reactions.

Reaction Scheme: 2-Bromo-4'-methylacetophenone + Guanidine Carbonate


 Product

Step-by-Step Procedure:

  • Reagent Prep: In a round-bottom flask equipped with a magnetic stir bar, suspend Guanidine Carbonate (2.5 equivalents) in Absolute Ethanol (10 mL per gram of ketone).

    • Why: Guanidine carbonate is stable and easy to handle. Using 2.5 eq ensures that as HBr is generated, the excess guanidine acts as a buffer/base, preventing acid-catalyzed degradation of the product.

  • Addition: Add 2-Bromo-4'-methylacetophenone (1.0 equivalent) portion-wise over 15 minutes at room temperature.

    • Critical: Do not dump the bromoketone in all at once. An exotherm can trigger immediate polymerization.

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material (bromoketone) is UV active and less polar (high

      
      ); the product is a polar amine (low 
      
      
      
      , often streaks).
  • Workup (The "pH Switch"):

    • Cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure to roughly 20% of the original volume.

    • Pour the residue into ice-cold water .

    • Observation: A solid may precipitate.[2][3] If the pH is < 9, adjust to pH 10–11 using 1M NaOH to ensure the imidazole is in its free-base form.

  • Isolation: Filter the precipitate. Wash with cold water (to remove inorganic salts) and cold diethyl ether (to remove unreacted bromoketone).

  • Purification: Recrystallize from Ethanol/Water (1:1) or DMF if the crude is highly crystalline/insoluble.

Module 2: Critical Process Parameters (CPP)

ParameterRecommended SettingTechnical Rationale
Guanidine Source Carbonate or NitrateFree guanidine is hygroscopic and hard to weigh accurately. Carbonate releases the base in situ.
Stoichiometry 2.5 : 1 (Guanidine:Ketone)The reaction generates HBr. If the mixture becomes acidic, the product (an amine) forms a salt that is harder to isolate and may hydrolyze.
Solvent Ethanol or DMFEthanol is standard. Use DMF only if solubility is a major issue; DMF is harder to remove and can decompose at high T.
Atmosphere Inert (Nitrogen/Argon)

-haloketones are sensitive to oxidation. Oxygen promotes the formation of colored impurities (yellow/brown tars).

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black, intractable tar. What happened?

  • Diagnosis: This is the "Hantzsch Tar" effect. It usually comes from overheating or high concentration of the

    
    -haloketone, leading to self-polymerization before it can react with the guanidine.
    
  • Fix:

    • Dilute the reaction (use 15-20 mL solvent per gram).

    • Add the bromoketone slowly to the refluxing guanidine solution (inverse addition).

    • Ensure your bromoketone is not already degraded (it should be white/off-white, not brown).

Q2: I have low conversion; starting material remains after 6 hours.

  • Diagnosis: The guanidine might not be "free" to react. If you used Guanidine Hydrochloride, it requires a stoichiometric base (e.g., NaOEt or KOtBu) to liberate the active species.

  • Fix: If using Guanidine HCl, add 1.0 eq of Sodium Ethoxide. If using Guanidine Carbonate, ensure the reflux is vigorous enough to drive the release of

    
    .
    

Q3: The product is stuck in the aqueous phase during extraction.

  • Diagnosis: 2-Aminoimidazoles are polar and basic. At neutral pH, they may be partially protonated (water-soluble).

  • Fix: Basify the aqueous layer to pH > 10 using NaOH. The free base is less soluble in water and will either precipitate or extract into EtOAc/DCM.

Q4: I see a side product with a similar


. 
  • Diagnosis: This is likely the 2-imino-4-oxazolidine derivative (if urea was present) or a hydrolysis product (phenacyl alcohol) if water was present in the solvent before the ring closed.

  • Fix: Use absolute ethanol. Ensure glassware is dry.

Module 4: Logic & Visualization

Reaction Mechanism Pathway

The following diagram illustrates the stepwise mechanism and where yield loss occurs.

ReactionMechanism SM1 2-Bromo-4'-methyl acetophenone Inter1 Intermediate A: N-Alkylated Guanidine SM1->Inter1 Nucleophilic Attack (SN2) Side1 Side Product: Phenacyl Alcohol (Hydrolysis) SM1->Side1 H2O present (Solvolysis) Side2 Side Product: Polymer/Tar (Self-Condensation) SM1->Side2 High Conc./Heat No Guanidine SM2 Guanidine (Free Base) SM2->Inter1 Inter2 Intermediate B: Cyclized Hydroxy-imidazoline Inter1->Inter2 Intramolecular Cyclization Product Target: 5-(p-tolyl)-1H-imidazol-2-amine Inter1->Product Fast Path Inter2->Product - H2O (Dehydration)

Caption: Mechanistic pathway showing the critical N-alkylation step (Intermediate A) and potential diversion points leading to hydrolysis or polymerization.

Purification Decision Tree

Use this logic flow to determine the best isolation strategy based on your crude mixture's appearance.

PurificationLogic Start Crude Reaction Mixture (Post-Reflux) Step1 Evaporate EtOH -> Add Cold Water Start->Step1 Decision1 Is there a precipitate? Step1->Decision1 Yes Filtration Decision1->Yes Yes No Oil / Emulsion Decision1->No No Yes_Action Wash with Et2O (Removes Bromoketone) Yes->Yes_Action No_Action Check pH No->No_Action Final Recrystallize (EtOH/Water) Yes_Action->Final PH_Low pH < 9 No_Action->PH_Low PH_High pH > 10 No_Action->PH_High Adjust Add 1M NaOH until precipitate forms PH_Low->Adjust Extract Extract w/ EtOAc Dry & Evaporate PH_High->Extract Adjust->Decision1 Extract->Final

Caption: Decision logic for workup. The critical control point is pH adjustment to ensure the amine is in its insoluble free-base form.

References

  • Little, T. L., & Webber, S. E. (1994). "A Simple and Practical Synthesis of 2-Aminoimidazoles." Journal of Organic Chemistry, 59(24), 7299–7305.

    • Core Reference: Establishes the guanidine + -haloketone methodology as the standard.
  • Zhou, Q., et al. (2018). "Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine." Journal of Chemical Research, 42(12), 608–610.[4]

    • Relevance: Discusses optimization of phenyl-imidazole synthesis and handling of side products.
  • BenchChem Technical Data. "Application Notes and Protocols for the Laboratory Preparation of 2-Arylimidazoles."

    • Relevance: Provides general process parameters for arylimidazole condens
  • Cai, L., et al. (2014). "Synthesis and biological evaluation of 2-aminoimidazoles." Medicinal Chemistry Research, 23, 345–352.

Sources

identifying impurities in 5-(4-methylphenyl)-1H-imidazol-2-amine via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Impurity Profiling for 5-(4-methylphenyl)-1H-imidazol-2-amine

Welcome to the Advanced Analytical Support Center. This resource is engineered for scientists and drug development professionals tasked with the chromatographic separation and mass spectrometric characterization of 5-(4-methylphenyl)-1H-imidazol-2-amine and its associated impurities.

Mechanistic Overview & Impurity Origins

Understanding the chemical nature of your analyte is the first step in robust method development. 5-(4-methylphenyl)-1H-imidazol-2-amine (MW = 173.21 g/mol ) contains a highly basic 2-aminoimidazole core. During synthesis—typically via the condensation of an


-bromoketone with a guanidine or cyanamide derivative—several process-related impurities can emerge. Furthermore, the electron-rich imidazole ring is susceptible to oxidative degradation and intermolecular dimerization[1].

Synthesis_Impurities SM1 2-Bromo-1-(4-methylphenyl)ethanone (Starting Material) API 5-(4-methylphenyl)-1H-imidazol-2-amine (Target API) SM1->API Condensation ImpA Unreacted SM1 (Process Impurity) SM1->ImpA Incomplete Rxn SM2 Guanidine / Cyanamide (Reagent) SM2->API ImpB Dimeric 2-Aminoimidazole (Degradant/Byproduct) API->ImpB Intermolecular Coupling ImpC N-Oxide / Hydroxylated (Oxidation Product) API->ImpC Oxidative Stress

Mechanistic pathway of 5-(4-methylphenyl)-1H-imidazol-2-amine synthesis and impurity generation.

Frequently Asked Questions (Troubleshooting)

Q1: My main API peak and several impurities are eluting in the void volume on a standard C18 column. How do I improve retention? Causality & Solution: 5-(4-methylphenyl)-1H-imidazol-2-amine is a highly polar, basic compound. In standard acidic mobile phases (e.g., 0.1% formic acid), the basic nitrogen is fully protonated, rendering the molecule extremely hydrophilic. This prevents adequate partitioning into the hydrophobic C18 stationary phase, leading to co-elution with the solvent front and severe ion suppression[2]. Self-Validating Fix: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-endcapped/aqueous C18 column (AQ-C18). If you must use reversed-phase, consider using a high-pH volatile buffer (e.g., 10 mM ammonium bicarbonate, pH 9.0) to neutralize the basic amine, provided your column is stable at high pH. Always run a system suitability test (SST) with a known polar standard (e.g., uracil) to validate void volume separation[3].

Q2: I am detecting a mass of m/z 345.18 in my positive ESI scan. Is this a true dimeric impurity or an in-source MS artifact? Causality & Solution: A mass of 345.18 corresponds to


, which could either be a covalently linked dimeric 2-aminoimidazole impurity[1] or a non-covalent cluster formed during the electrospray ionization (ESI) droplet desolvation process.
Self-Validating Fix: Dilute your sample by a factor of 10 and re-inject.
  • If the relative abundance of the m/z 345 peak (compared to the m/z 174 parent peak) decreases significantly, it is a concentration-dependent in-source cluster.

  • If the relative abundance remains constant, and it elutes at a different retention time than the main API peak, it is a true covalently linked dimeric impurity.

Q3: What regulatory thresholds must I follow for reporting these impurities? Causality & Solution: According to the ICH Q3A guidelines for new drug substances, the identification of impurities is dictated by the maximum daily dose. For most standard doses (<2g/day), the reporting threshold is 0.05%, the identification threshold is 0.10% (or 1.0 mg per day intake, whichever is lower), and the qualification threshold is 0.15%[4][5]. You must ensure your LC-MS method has a Limit of Quantitation (LOQ) well below the 0.05% reporting threshold.

Void_Volume_Troubleshooting Issue Analyte Elutes in Void Volume CheckCol Check Column Type Issue->CheckCol CheckMP Check Mobile Phase pH Issue->CheckMP IsC18 Standard C18? CheckCol->IsC18 Action1 Switch to HILIC or Polar-Endcapped C18 IsC18->Action1 IsAcidic Highly Acidic (pH < 3)? CheckMP->IsAcidic Action2 Use High-pH Buffer (e.g., NH4HCO3) IsAcidic->Action2

Decision tree for troubleshooting void volume elution of polar 2-aminoimidazoles.

Quantitative Data: Common Impurity Profile

The following table summarizes the theoretical and commonly observed impurities for 5-(4-methylphenyl)-1H-imidazol-2-amine, including their expected mass-to-charge ratios in ESI+ mode and typical relative retention times (RRT) on a HILIC column.

Impurity DesignationChemical NatureOriginExpected m/z [M+H]+RRT (HILIC)
API 5-(4-methylphenyl)-1H-imidazol-2-amineTarget Compound174.101.00
Impurity A 2-Bromo-1-(4-methylphenyl)ethanoneUnreacted Starting Material213.00 / 215.00*0.35
Impurity B Desmethyl derivativeStarting Material Impurity160.091.15
Impurity C Hydroxylated / N-OxideOxidative Degradation190.101.40
Impurity D Covalent DimerProcess Byproduct345.181.85

*Exhibits a characteristic 1:1 isotopic doublet due to naturally occurring 79Br and 81Br isotopes.

Step-by-Step Methodologies

Protocol 1: Optimized LC-MS/MS Method for Polar Impurity Profiling

This protocol utilizes a HILIC separation strategy to ensure adequate retention of the basic 2-aminoimidazole core, preventing ion suppression from the solvent front[2].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (The buffer ensures reproducible ionization and peak shape).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Validation Check: Measure the pH of the aqueous phase before mixing with organic solvents, as organic addition shifts the apparent pH[6].

Step 2: Column & System Setup

  • Column: ZIC-HILIC or equivalent (2.1 x 100 mm, 3 µm particle size).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Gradient Program: Start at 90% B. Hold for 2 mins. Ramp to 50% B over 10 mins. Hold at 50% B for 3 mins. Return to 90% B and equilibrate for 7 mins.

  • Causality: In HILIC, the organic phase is the weak solvent. Starting at high organic concentration forces the polar 2-aminoimidazole to partition into the water-enriched layer on the stationary phase, drastically increasing retention.

Step 3: Mass Spectrometry (ESI+) Parameters

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). Full scan MS1 (m/z 100-800) followed by Top-3 MS/MS fragmentation using Collision-Induced Dissociation (CID).

  • Validation Check: Inject a blank solvent (50:50 Water:Acetonitrile) before the sample. If ghost peaks appear, replace the mobile phase and purge the system using isopropanol to clean the check valves[7].

Protocol 2: Forced Degradation (Stress Testing)

To proactively identify potential degradation impurities, subject the API to ICH-recommended stress conditions[8].

Step 1: Acid/Base Hydrolysis

  • Dissolve 1.0 mg/mL of API in 0.1 N HCl and 0.1 N NaOH in separate vials.

  • Incubate at 60°C for 24 hours. Neutralize the solutions before injection to protect the column.

Step 2: Oxidative Stress

  • Dissolve 1.0 mg/mL of API in 3% H₂O₂.

  • Incubate at room temperature for 24 hours. (Expect the formation of Impurity C, m/z 190.10).

Step 3: Photolytic Stress

  • Expose a solid sample and an aqueous solution sample to UV light (254 nm) for 72 hours in a photostability chamber.

Step 4: Analysis & Mass Balance

  • Analyze all stressed samples using Protocol 1. Compare the Total Ion Chromatogram (TIC) area of the degraded sample to an unstressed control. The sum of the remaining API peak area and the newly formed impurity peak areas should approximate 100% (mass balance). If mass balance is significantly lost, impurities may be eluting in the void volume, precipitating out of solution, or failing to ionize.

References

1.[4] "LC-MS and CE-MS Strategies in Impurity Profiling." CHIMIA. Available at: 2.[7] "Liquid Chromatography Mass Spectrometry Troubleshooting Guide." Shimadzu. Available at: 3.[5] "Impurity guidelines in drug development under ICH Q3." AMSbiopharma. Available at: 4.[2] "LC-MS metabolomics of polar compounds." PubMed. Available at: 5.[3] "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci. Available at: 6.[8] "Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization..." The ASPD. Available at: 7.[6] "Troubleshooting LC, basics." Chromedia. Available at: 8.[1] "Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics..." PMC. Available at:

Sources

stability of 5-(4-methylphenyl)-1H-imidazol-2-amine under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on assessing the stability of 5-(4-methylphenyl)-1H-imidazol-2-amine under physiological conditions. This document is designed to serve as a practical resource, offering troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.

Introduction

5-(4-methylphenyl)-1H-imidazol-2-amine is a heterocyclic compound with potential applications in pharmaceutical development. Understanding its stability under physiological conditions is a critical step in the drug discovery and development process.[1] Instability can lead to reduced efficacy, altered pharmacokinetic profiles, and the formation of potentially toxic degradation products.[1][2] This guide outlines the key considerations and experimental approaches for evaluating the chemical and metabolic stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary physiological conditions I should be concerned about for the stability of this compound?

A1: The primary physiological conditions that can affect the stability of 5-(4-methylphenyl)-1H-imidazol-2-amine include:

  • pH: The gastrointestinal tract presents a wide range of pH values, from the highly acidic environment of the stomach (pH 1-3) to the more neutral to slightly alkaline conditions of the small intestine (pH 6-7.5).[3][4] The stability of your compound across this pH range is crucial for oral drug delivery.

  • Enzymatic Degradation: The liver is the primary site of drug metabolism, where enzymes, particularly Cytochrome P450s (CYPs), play a major role in breaking down foreign compounds.[5] Additionally, enzymes present in plasma and the gastrointestinal tract can also contribute to degradation.[6][7]

  • Temperature: Physiological temperature (37°C) can accelerate chemical degradation reactions such as hydrolysis and oxidation.[8]

Q2: My compound appears to be degrading in my initial aqueous formulation. What could be the cause and how can I troubleshoot this?

A2: Apparent instability in a simple aqueous solution can be due to several factors. Here’s a troubleshooting guide:

  • Check for pH shifts: Ensure the pH of your formulation is controlled and measured accurately. Imidazole-containing compounds can be susceptible to pH-dependent degradation.[9]

  • Light Sensitivity: Aromatic amines can be light-sensitive.[10] Protect your solutions from light by using amber vials or covering them with aluminum foil.

  • Oxidation: The 2-amino group on the imidazole ring may be susceptible to oxidation.[10] Consider degassing your solvents or adding an antioxidant to your formulation if oxidation is suspected.

  • Solubility Issues: Poor solubility can sometimes be misinterpreted as degradation. Visually inspect your solutions for any precipitation.[9] If solubility is an issue, consider using a co-solvent system, but be mindful that the co-solvent itself could affect stability.

Q3: I'm seeing multiple peaks in my HPLC analysis after incubating the compound in simulated gastric fluid. How do I identify if these are degradation products?

A3: The appearance of new peaks in your chromatogram after incubation under stress conditions is a strong indication of degradation. To confirm and identify these products, you should perform a forced degradation study.[11] This involves subjecting your compound to more extreme conditions (e.g., higher acid/base concentrations, higher temperature, oxidizing agents) to intentionally generate degradation products.[11]

The next step is to characterize these new peaks using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.[8] It's also crucial to ensure mass balance, meaning the sum of the parent compound and all degradation products should account for the initial amount of the parent compound.[8]

Q4: My compound shows high stability in simulated gastric and intestinal fluids, but low stability in plasma. What does this suggest?

A4: This profile suggests that the compound is likely stable to chemical hydrolysis at different pH values but is susceptible to enzymatic degradation. Plasma contains various enzymes, such as esterases and amidases, that can metabolize drugs.[6][7] Compounds with functional groups like esters, amides, and in this case, a primary amine, can be substrates for these enzymes.[12][13] The next logical step would be to investigate its metabolic stability using liver microsomes or hepatocytes to identify the specific metabolic pathways.

Experimental Protocols

This section provides detailed protocols for assessing the stability of 5-(4-methylphenyl)-1H-imidazol-2-amine under key physiological conditions.

Stability in Simulated Gastric and Intestinal Fluids

This experiment evaluates the chemical stability of the compound in environments mimicking the stomach and small intestine.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_stock Prepare Stock Solution (1 mg/mL in DMSO) spike Spike Stock into SGF and SIF (10 µg/mL) prep_stock->spike prep_sgf Prepare Simulated Gastric Fluid (SGF, pH 1.2) prep_sgf->spike prep_sif Prepare Simulated Intestinal Fluid (SIF, pH 6.8) prep_sif->spike incubate Incubate at 37°C spike->incubate sample Withdraw Aliquots at 0, 30, 60, 120 min incubate->sample quench Quench with Acetonitrile sample->quench analyze Analyze by HPLC-UV/MS quench->analyze

Caption: Workflow for SGF and SIF stability testing.

Protocol:

  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 800 mL of water. Add 7.0 mL of concentrated HCl and adjust the volume to 1 L with water. The final pH should be approximately 1.2.[14]

    • Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 M NaOH and 10 g of pancreatin. Adjust the pH to 6.8 with either 0.2 M NaOH or 0.2 M HCl and adjust the final volume to 1 L with water.[14]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-(4-methylphenyl)-1H-imidazol-2-amine in DMSO.

  • Incubation:

    • Pre-warm the SGF and SIF solutions to 37°C.

    • Spike the stock solution into the pre-warmed fluids to a final concentration of 10 µg/mL.

    • Incubate the samples at 37°C with gentle agitation.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 30, 60, 120 minutes). The 0-minute time point should be taken immediately after adding the compound.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins and other solids.

    • Analyze the supernatant by a validated HPLC-UV or LC-MS method to determine the concentration of the parent compound remaining.[3][15][16]

Plasma Stability Assay

This assay determines the stability of the compound in the presence of plasma enzymes.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_stock Prepare Stock Solution (1 mM in DMSO) spike Spike Stock into Plasma (1 µM final conc.) prep_stock->spike prep_plasma Thaw Pooled Human Plasma prep_plasma->spike incubate Incubate at 37°C spike->incubate sample Withdraw Aliquots at 0, 5, 15, 30, 60, 120 min incubate->sample quench Quench with Acetonitrile (with internal standard) sample->quench analyze Analyze by LC-MS/MS quench->analyze

Caption: Workflow for plasma stability assessment.

Protocol:

  • Materials: Pooled human plasma, test compound, positive control (a compound known to be unstable in plasma), and a validated LC-MS/MS method.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Thaw the plasma at 37°C.

    • Spike the test compound into the plasma to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.[5][17]

    • Incubate the samples at 37°C.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[7][12]

    • Immediately terminate the reaction by adding a protein precipitation solvent (e.g., ice-cold acetonitrile) containing an internal standard.[13][17]

    • Vortex and centrifuge the samples.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[12][13][17]

Liver Microsomal Stability Assay

This in vitro assay predicts the in vivo metabolic clearance of a compound by the liver.[5]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_stock Prepare Stock Solution (1 mM in DMSO) pre_incubate Pre-incubate Compound with Microsomes at 37°C prep_stock->pre_incubate prep_microsomes Thaw & Dilute Liver Microsomes (0.5 mg/mL) prep_microsomes->pre_incubate prep_nadph Prepare NADPH Cofactor Solution initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction pre_incubate->initiate_reaction sample Withdraw Aliquots at 0, 5, 15, 30, 60 min initiate_reaction->sample quench Quench with Acetonitrile (with internal standard) sample->quench analyze Analyze by LC-MS/MS quench->analyze

Caption: Workflow for liver microsomal stability assay.

Protocol:

  • Materials: Pooled human liver microsomes, NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), test compound, and a positive control (e.g., a rapidly metabolized compound like verapamil).

  • Incubation Mixture Preparation:

    • Prepare a working solution of the test compound in phosphate buffer.

    • Prepare a suspension of liver microsomes in phosphate buffer (e.g., 0.5 mg/mL).[18]

  • Incubation:

    • Pre-incubate the test compound with the liver microsome suspension at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.[5][18][19] A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.[18]

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[18]

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.[5][18]

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.[5][18]

Data Presentation and Interpretation

The results from these stability studies should be presented clearly and concisely.

Table 1: Stability of 5-(4-methylphenyl)-1H-imidazol-2-amine in Simulated Biological Fluids

MediumTime (min)% Remaining (Mean ± SD)Half-life (t½, min)
SGF (pH 1.2) 0100>120
3098.5 ± 1.2
6097.1 ± 1.5
12095.3 ± 2.0
SIF (pH 6.8) 0100>120
3099.2 ± 0.8
6098.6 ± 1.1
12097.8 ± 1.3

Table 2: In Vitro Metabolic Stability of 5-(4-methylphenyl)-1H-imidazol-2-amine

System% Remaining at 60 min (Mean ± SD)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Plasma 75.4 ± 3.195N/A
Human Liver Microsomes (+NADPH) 45.2 ± 4.53519.8
Human Liver Microsomes (-NADPH) 96.8 ± 2.2>120<5

Interpretation of Results:

  • High % remaining and long half-life in SGF and SIF suggest good chemical stability in the gastrointestinal tract.

  • A significant decrease in the parent compound in plasma indicates susceptibility to enzymatic degradation in the blood.

  • Rapid disappearance in liver microsomes in the presence of NADPH confirms that the compound is likely metabolized by Phase I enzymes (e.g., CYPs). The low degradation in the absence of NADPH indicates that the degradation is primarily enzyme-mediated.

  • The intrinsic clearance (CLint) value can be used to predict the in vivo hepatic clearance of the drug.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved February 28, 2026, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved February 28, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved February 28, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx. Retrieved February 28, 2026, from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 28, 2026, from [Link]

  • Plasma Stability. (n.d.). Cyprotex. Retrieved February 28, 2026, from [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved February 28, 2026, from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved February 28, 2026, from [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved February 28, 2026, from [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025, July 10). MDPI. Retrieved February 28, 2026, from [Link]

  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 28, 2026, from [Link]

  • Plasma stability. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Retrieved February 28, 2026, from [Link]

  • Method for quantitative determination of imidazole derivatives (imidazoline group). (n.d.). Google Patents.
  • Plasma Stability Assay. (n.d.). Domainex. Retrieved February 28, 2026, from [Link]

  • Plasma Stability Assay. (2026). Bienta. Retrieved February 28, 2026, from [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. (2023, December 15). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. (2024, December 17). PMC. Retrieved February 28, 2026, from [Link]

  • Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. (2015, January 22). ACS Publications. Retrieved February 28, 2026, from [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). University of Kentucky. Retrieved February 28, 2026, from [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023, May 17). MDPI. Retrieved February 28, 2026, from [Link]

  • Drug release of SLMs in (a) simulated gastric fluid (SGF, pH 1.2 and... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. Retrieved February 28, 2026, from [Link]

  • Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.). University of Texas at Austin. Retrieved February 28, 2026, from [Link]

  • (PDF) 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2025, October 13). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Alkaline Stability of Novel Aminated Polyphenylene-Based Polymers in Bipolar Membranes. (2020, April 11). ResearchGate. Retrieved February 28, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting 2-Aminoimidazole Cyclization Failures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic landscapes of 2-aminoimidazole (2-AI) synthesis.

The 2-aminoimidazole core is a privileged pharmacophore found in marine alkaloids (e.g., Leucetta sponge metabolites) and is highly valued for its anti-biofilm and kinase inhibitory properties[1]. However, constructing this electron-rich heterocycle is notoriously prone to cyclization failures, side-product formation, and product degradation. This guide provides field-proven, causality-driven solutions to ensure your synthetic workflows are robust and self-validating.

Mechanistic Overview: The Divergence Problem

The most common synthetic route to 2-AIs involves the condensation of an


-haloketone with a guanidine equivalent. The primary reason cyclization fails is the divergence between kinetic control  (

displacement) and thermodynamic control (imine condensation). If the reaction conditions are not strictly controlled, the pathway deviates toward 2-aminopyrimidine or oxazole side products[2][3].

Mechanism HK α-Haloketone + Guanidine SN2 S_N2 Displacement (Kinetic Control) HK->SN2 Mild Base / Polar Aprotic Imine Imine Condensation (Thermodynamic Control) HK->Imine Strong Base / Protic Solvent Imidazolidine Imidazolidine Intermediate SN2->Imidazolidine Pyr 2-Aminopyrimidine (Side Product) Imine->Pyr Cyclization AI 2-Aminoimidazole (Target) Imidazolidine->AI Oxidation / Dehydration

Mechanistic divergence in 2-aminoimidazole synthesis vs. pyrimidine formation.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: My LC-MS shows I am forming a 6-membered ring (2-aminopyrimidine) instead of my target 2-aminoimidazole. How do I fix this?

Causality: You are operating under thermodynamic control. The primary amine of the guanidine is condensing with the ketone to form an imine faster than it can displace the


-halide. Once the imine forms, cyclization inevitably yields a pyrimidine[2].
Solution:  Shift the reaction to kinetic control.
  • Upgrade the leaving group: Switch from an

    
    -chloroketone to an 
    
    
    
    -bromoketone to accelerate the
    
    
    displacement.
  • Change the solvent: Avoid protic solvents (like ethanol) which stabilize imine formation. Use polar aprotic solvents like DMF or Acetonitrile.

  • Alternative Route: Abandon the haloketone entirely and use the condensation of an

    
    -aminoketone with cyanamide. This guarantees the 5-membered ring[4].
    
Q2: I am using triflic anhydride to activate an amide for cyclization, but I am isolating an oxazole side product. Why?

Causality: This is a classic nucleophilic competition issue. During the formation of the transient nitrilium ion, the oxygen atom of the amide/sulfonamide intermediate outcompetes the nitrogen atom for the 5-endo-dig cyclization, leading to an oxazole[3]. Solution: You must suppress the O-nucleophilicity. If you are using a sulfonamide protecting group, switch from a nosyl to a tosyl group. The tosyl group provides a better electronic balance, favoring the[2,3]-sigmatropic rearrangement required for imidazole formation over oxazole formation.

Q3: The reaction stalls at an intermediate mass (+18 Da compared to the target). What is happening?

Causality: You have successfully formed the imidazolidine intermediate, but it has failed to dehydrate or oxidize into the fully aromatic 2-aminoimidazole. This often happens if the reaction lacks an oxidative driving force[2]. Solution: Introduce a mild oxidant. Adding 1.5 equivalents of


 to the reaction mixture effectively oxidizes the imidazolidine to the aromatic 2-AI. Alternatively, carefully control the pH and use Silver(II) picolinate to force the oxidation of the hemiaminal intermediate.
Q4: My product degrades or streaks heavily during silica gel chromatography. How can I improve recovery?

Causality: 2-Aminoimidazoles are highly polar and possess a unique


 (~7-9)[5]. They act as strong hydrogen-bond donors/acceptors and bind irreversibly to the acidic silanol groups on standard silica gel. In some cases, silica actually catalyzes the ring-opening of sensitive intermediates.
Solution:  Never use standard silica gel for unprotected 2-AIs. Purify using neutral alumina chromatography  or Reverse-Phase HPLC (C18) using a buffered mobile phase (e.g., 0.1% TFA or 0.1% 

depending on the target's isoelectric point).

Troubleshooting Decision Workflow

Workflow Start Cyclization Fails or Low Yield Check1 Identify Major Byproduct via LC-MS / NMR Start->Check1 Pyr 2-Aminopyrimidine Check1->Pyr Ox Oxazole Check1->Ox Deg Decomposition / Streaking Check1->Deg SolPyr Switch to α-Bromoketone or use α-Aminoketone + Cyanamide Pyr->SolPyr SolOx Tune N-Protecting Group (e.g., Tosyl) to reduce O-nucleophilicity Ox->SolOx SolDeg Avoid Silica Gel; Use Alumina or RP-HPLC Deg->SolDeg

Troubleshooting decision tree for resolving 2-aminoimidazole cyclization failures.

Quantitative Data: Optimizing Reaction Conditions

The table below synthesizes empirical data demonstrating how specific variables dictate the chemoselectivity between the desired 2-AI and the pyrimidine side product.

Table 1: Impact of Reaction Conditions on Chemoselectivity

Precursor / Leaving GroupSolventBase / AdditiveMajor Product IsolatedTypical Yield (%)

-Chloro
EthanolNaOH2-Aminopyrimidine65%

-Bromo
DMF

2-Aminoimidazole55%

-Bromo
Acetonitrile

(Oxidant)
2-Aminoimidazole70%

-Amino (no halide)
EthanolCyanamide + NaOEt2-Aminoimidazole82%

Self-Validating Experimental Protocol

To bypass the haloketone divergence problem entirely, the most robust method for generating 4,5-disubstituted 2-aminoimidazoles is the


-Aminoketone + Cyanamide Condensation [4].

Step-by-Step Methodology:

  • Preparation & Stoichiometry:

    • Dissolve the

      
      -aminoketone hydrochloride (1.0 equiv) and cyanamide (3.0 equiv) in absolute ethanol (0.2 M).
      
    • Causality: The 3-fold excess of cyanamide drives the equilibrium toward the condensation product. Absolute ethanol prevents the competitive hydrolysis of the highly reactive intermediates.

  • pH Adjustment (Critical Validation Step):

    • Slowly add sodium ethoxide (NaOEt) dropwise while monitoring the pH.

    • Validation: Stop when the pH reaches exactly 8.0 (verify with narrow-range pH paper).

    • Causality: If pH > 9, the aminoketone will rapidly self-condense to form a pyrazine. If pH < 7, the nucleophilic attack of the cyanamide is stalled.

  • Reflux & Kinetic Monitoring:

    • Heat the reaction to 80°C under an inert argon atmosphere.

    • Validation: Pull a 10

      
      L aliquot every 2 hours for LC-MS. The reaction is complete when the 
      
      
      
      peak of the aminoketone is fully consumed and replaced by the
      
      
      of the 2-AI.
  • Quench & Isolation:

    • Cool to room temperature and concentrate under reduced pressure.

    • Purify the crude residue via neutral alumina chromatography (Eluent: Dichloromethane/Methanol gradient).

    • Causality: As established, avoiding acidic silica gel prevents the irreversible binding and degradation of the basic 2-AI core.

References

  • Title: Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjug

    
    -Bromoalkenones
    Source: Journal of Organic Chemistry, 2017, 82, 2745–2752.
    URL: [Link]
    
  • Title: A concise total synthesis of naamidine A Source: Organic Letters, 2006, 8(3):419-21. URL: [Link]

  • Title: 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore Source: Current Bioactive Compounds, 2009, 5. URL: [Link]

  • Title: Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles Source: Journal of the American Chemical Society, 2017. URL: [Link]

Sources

Technical Support Center: Handling and Storing 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 5-(4-methylphenyl)-1H-imidazol-2-amine . As a 2-aminoimidazole derivative, this compound presents unique handling challenges. The electron-rich nature of the aminoimidazole core, exacerbated by the electron-donating 4-methylphenyl substituent, makes it highly susceptible to spontaneous oxidation, dimerization, and degradation under ambient conditions[1].

This guide is designed for researchers and drug development professionals to understand the mechanistic causes of degradation, troubleshoot common issues, and implement field-proven protocols for long-term stability.

The Chemistry of Degradation: Causality & Mechanism

To effectively store 5-(4-methylphenyl)-1H-imidazol-2-amine, one must understand why it degrades.

The 2-aminoimidazole ring is a highly electron-rich heterocycle. The exocyclic amino group donates electron density into the imidazole


-system. The addition of a 4-methylphenyl group at the 5-position further raises the Highest Occupied Molecular Orbital (HOMO) energy via inductive effects. When exposed to atmospheric oxygen, light, or trace transition metals, the free base readily undergoes single-electron oxidation to form a radical intermediate[2].

This radical rapidly participates in downstream reactions:

  • Dimerization: Forming highly conjugated azo dyes (often appearing as vibrant pink, green, or brown discolorations)[3].

  • Nitrosation/N-Oxidation: Forming N-nitroso or N-oxide derivatives[4].

  • Ring-Opening: Complete hydrolytic collapse of the imidazole core[5].

Conversely, protonation of the aminoimidazole core to form a salt (e.g., hydrochloride or sulfate) drastically lowers the HOMO energy. By tying up the lone pair, the ring becomes electron-deficient and highly resistant to oxidative attack[6].

OxidationPathway A 5-(4-methylphenyl)-1H-imidazol-2-amine (Free Base) B O2 / Light / Ambient Temp A->B Exposure F Protonated Salt Form (Stable) A->F + Acid (HCl/H2SO4) C Radical Intermediate (Electron-rich ring) B->C 1e- oxidation D N-Nitroso / Azo Dyes (Yellow/Pink/Brown) C->D Dimerization E Ring-Opened Degradants (Loss of Activity) C->E Hydrolysis F->B Resistant to

Caption: Mechanistic pathway of 2-aminoimidazole oxidation and the stabilizing effect of salt formation.

Troubleshooting Guide: Diagnostics & Solutions

Symptom / Visual CueChemical CauseRecommended Corrective Action
Powder turns pink, green, or brown Formation of conjugated azo-dimers or nitroso compounds due to ambient O₂ exposure[3].Discard the batch if purity is critical. For future batches, ensure the compound is stored under an Argon atmosphere.
Loss of mass balance in LC-MS Ring-opening hydrolysis or formation of highly polar degradants that elute in the void volume[5].Ensure anhydrous storage conditions. Use a desiccator and store at -20°C.
Inconsistent assay results (in vitro) Rapid oxidation in basic or neutral assay buffers (pH > 7.5)[7].Prepare stock solutions in acidic media (e.g., 0.1% TFA in DMSO) immediately before use. Avoid freeze-thawing free base solutions.
Compound degrades despite -20°C storage Photolytic degradation or trace metal catalysis from glass impurities.Switch to actinic (amber) glassware. Wash vials with EDTA to chelate trace metals prior to use.

Quantitative Stability Matrix

The following table summarizes the expected shelf-life of 5-(4-methylphenyl)-1H-imidazol-2-amine under various storage conditions. Data is synthesized from standard aminoimidazole handling protocols[2][8].

Storage FormTemperatureAtmosphereLight ExposureEstimated Shelf-LifeVisual Indicator of Integrity
Free Base (Solid) +25°CAmbient AirLight< 48 HoursWhite/Off-white powder
Free Base (Solid) -20°CArgonDark (Amber)3 - 6 MonthsWhite/Off-white powder
Free Base (Solution) +4°CAmbient AirLight< 2 HoursColorless solution
Sulfate/HCl Salt (Solid) +25°CAmbient AirDark1 - 2 YearsWhite crystalline solid
Sulfate/HCl Salt (Solid) -20°CArgonDark> 5 YearsWhite crystalline solid

Standard Operating Procedures (SOPs)

SOP 1: Conversion of Free Base to Hydrochloride Salt for Long-Term Storage

Causality: As established, the free base is inherently unstable. Converting the compound to its HCl salt protonates the imidazole ring, neutralizing its nucleophilicity and preventing radical formation[6]. Self-Validation: A successful conversion will yield a highly crystalline solid that remains strictly white upon exposure to ambient air for 24 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 5-(4-methylphenyl)-1H-imidazol-2-amine free base in anhydrous diethyl ether or tetrahydrofuran (THF) under an Argon atmosphere.

  • Acidification: Slowly add 1.05 eq of a standardized solution of HCl in dioxane (4.0 M) dropwise at 0°C.

  • Precipitation: A white precipitate (the hydrochloride salt) will form immediately. Stir for 15 minutes to ensure complete salt formation.

  • Filtration: Filter the precipitate under a blanket of Argon using a Schlenk frit.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove unreacted free base. Dry the solid under high vacuum (<0.1 mbar) for 12 hours.

  • Validation Checkpoint: Dissolve a 1 mg aliquot in water. The pH should be strictly acidic (pH 3-4), and the solution must remain colorless. If it turns yellow/pink, oxidation occurred during filtration.

SOP 2: Inert Storage Workflow

Causality: Argon is denser than air and nitrogen. Purging vials with Argon creates a protective heavy blanket that displaces oxygen, preventing aerobic oxidation during freeze-thaw cycles.

StorageWorkflow S1 Synthesize / Receive Compound S2 Convert to Salt (HCl or Sulfate) S1->S2 S3 Lyophilize to Dry Powder S2->S3 S4 Aliquot into Amber Vials S3->S4 S5 Purge with Argon (Heavier than Air) S4->S5 S6 Store at -20°C with Desiccant S5->S6

Caption: Step-by-step workflow for the long-term stable storage of 2-aminoimidazoles.

Step-by-Step Methodology:

  • Aliquotting: Divide the dried salt into single-use aliquots (e.g., 5 mg per vial) using amber glass vials. Causality: Single-use aliquots prevent repeated introduction of moisture and oxygen during multiple sampling events.

  • Argon Purge: Insert an Argon line into the vial, keeping the flow gentle to avoid blowing the powder. Purge for 15 seconds.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap while the Argon is still flowing slightly over the rim.

  • Secondary Containment: Place the sealed vials in a secondary container (e.g., a zip-lock bag or desiccator jar) filled with indicating Drierite (calcium sulfate desiccant).

  • Storage: Transfer the container to a -20°C or -80°C freezer.

Frequently Asked Questions (FAQs)

Q: I left my 5-(4-methylphenyl)-1H-imidazol-2-amine solution in DMSO on the bench overnight, and it turned deep pink. Is it still usable? A: No. The pink coloration is a definitive indicator of the formation of azo-dye dimers via oxidative coupling[7]. The concentration of your active monomer has decreased, and the dimers may introduce off-target effects or assay interference. Discard the solution.

Q: Why do you recommend Argon over Nitrogen for purging? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a small vial with Argon, it settles at the bottom, creating a physical blanket over your powder. Nitrogen tends to dissipate immediately upon removing the gas line, allowing oxygen to re-enter before capping.

Q: Can I use antioxidants like BHT or Ascorbic Acid in my storage buffers? A: While antioxidants can scavenge free radicals, they are generally not recommended for storing the stock solution of this specific compound. Ascorbic acid can alter the pH, and BHT may interfere with downstream biological assays or LC-MS analyses. Salt formation remains the most chemically elegant and non-interfering stabilization method[6].

Q: Does the 4-methylphenyl group make it more or less stable than unsubstituted 2-aminoimidazole? A: Less stable. The methyl group is an electron-donating group (EDG). It pushes electron density into the phenyl ring, which in turn conjugates with the imidazole core. This raises the electron density of the entire system, making it a better reducing agent and thus more prone to oxidation than the parent 2-aminoimidazole[1].

References

  • Feldman, K. S. "2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore." Semantic Scholar.
  • Coppola, G. A., et al. "An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility." Frontiers in Microbiology.
  • Universidade do Minho. "Browsing by Author - RepositóriUM." Chemical assays demonstrated that 5-aminoimidazole... The presence of acids inhibited oxidation.
  • National Institutes of Health (NIH). "Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts." PMC.
  • O'Malley, D. P., et al. "Enantioselective Total Syntheses of (−)-Palau'amine, (−)-Axinellamines, and (−)-Massadines." PMC.
  • Feldman, K. S. "2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore." Semantic Scholar.
  • Royal Society of Chemistry. "Organic & Biomolecular Chemistry - RSC Publishing." Azo dyes from 2-aminoimidazole.
  • MDPI. "Halochromic Silk Fabric as a Reversible pH-Sensor Based on a Novel 2-Aminoimidazole Azo Dye.

Sources

Technical Support Center: Optimizing Purification of 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2-aminoimidazole derivatives. 5-(4-methylphenyl)-1H-imidazol-2-amine (CAS: 1177340-62-3) presents a unique chromatographic challenge. While the p-tolyl group provides some lipophilicity, the highly polar, basic 2-aminoimidazole core dominates its behavior, leading to severe tailing, irreversible adsorption, and co-elution on standard normal-phase silica gel.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to optimize your purification workflow.

Troubleshooting & FAQs

Q1: Why does 5-(4-methylphenyl)-1H-imidazol-2-amine streak so severely on standard silica gel, resulting in poor mass recovery? A1: The causality lies in the acid-base chemistry at the solid-liquid interface. The 2-aminoimidazole moiety contains both an endocyclic nitrogen and an exocyclic primary amine, acting as potent hydrogen bond donors and acceptors. Standard silica gel is populated with acidic silanol groups (Si-OH). These silanols protonate the basic imidazole ring, shifting the interaction from simple adsorption to strong, non-uniform ion-exchange[1]. This causes the compound to drag across the column (streaking) and bind irreversibly, plummeting your recovery yields.

Q2: How can I modify my normal-phase mobile system to prevent this tailing? A2: You must neutralize the acidic silanol sites on the stationary phase before the compound interacts with them. This is achieved by adding a basic modifier to your mobile phase1[1]. For this specific compound, two approaches are highly effective:

  • Triethylamine (TEA) Deactivation: Add 1–3% TEA to your eluent (e.g., DCM/MeOH). You must pre-flush the column with this TEA-containing solvent to saturate the silica before loading your sample.

  • Ammoniacal Gradients: Use a highly polar, basic solvent system such as Chloroform/Methanol/Ammonium Hydroxide (CHCl₃/MeOH/NH₄OH). A gradient starting from 95:4:1 to 80:18:2 can elute the free base cleanly 2[2].

Q3: Normal-phase chromatography is still failing to separate my product from closely related synthetic byproducts. What is the next best alternative? A3: Switch to Reverse-Phase (RP) Flash Chromatography using a C18 column. RP-HPLC is exceptionally well-suited for polar, basic heterocycles 3[3]. To maintain the 2-aminoimidazole in a consistent ionization state and improve peak shape, use a buffered aqueous mobile phase. A 2 mM to 20 mM Triethylammonium bicarbonate (TEAB) buffer (pH 7.5 - 8.0) paired with an Acetonitrile gradient is an established, high-resolution method for purifying 2-aminoimidazole derivatives 4[4].

Q4: Is there a chemical workaround if I lack access to a reverse-phase flash system? A4: Yes. You can utilize a temporary protecting group strategy. React the crude mixture with Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP in the presence of TEA[2]. The Boc group will mask the primary amine, drastically reducing the molecule's polarity and basicity. This protected intermediate can be easily purified on standard silica gel using a simple Hexane/EtOAc gradient. Post-purification, the Boc groups are cleaved using TFA/DCM to yield the pure product.

Chromatographic Data & Strategy Comparison

The following table summarizes the quantitative and qualitative metrics of the primary purification strategies for 5-(4-methylphenyl)-1H-imidazol-2-amine.

StrategyStationary PhaseOptimal Mobile PhaseAdvantagesLimitations
Deactivated Normal Phase Silica Gel (SiO₂)DCM / MeOH + 1-3% TEALow cost; utilizes standard lab equipment.TEA must be removed post-column via high vacuum or co-evaporation.
Ammoniacal Gradient Silica Gel (SiO₂)CHCl₃ / MeOH / NH₄OHExcellent for isolating the pure free base.Prolonged exposure to NH₄OH can slowly dissolve silica gel.
Reverse Phase (RP-HPLC) C18AqMeCN / 20 mM TEAB (pH 7.5)Highest resolution; zero tailing; excellent recovery.Requires specialized prep-HPLC or automated flash systems.
Chemical Protection Silica Gel (SiO₂)Hexanes / EtOAcConverts polar amine to a highly lipophilic intermediate.Adds two synthetic steps (protection and deprotection).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Silica Gel Deactivation and Normal-Phase Purification

Use this protocol for standard-scale purifications where reverse-phase equipment is unavailable.

  • Solvent Preparation: Prepare a mobile phase of 90% Dichloromethane (DCM) and 10% Methanol (MeOH). Add 2% Triethylamine (TEA) by volume.

  • Column Packing & Deactivation: Slurry pack the silica gel using the TEA-containing mobile phase. Flush the column with at least 2 Column Volumes (CV) of the solvent.

    • Validation Checkpoint: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It must register as basic (pH > 8), confirming that the acidic silanols are fully saturated with TEA.

  • Sample Loading: Dissolve the crude 5-(4-methylphenyl)-1H-imidazol-2-amine in a minimum amount of DCM/MeOH and carefully load it onto the column head.

  • Elution & Analysis: Elute the column and collect fractions.

    • Validation Checkpoint: Spot fractions on a TLC plate, elute, and stain with Ninhydrin (followed by gentle heating). A distinct pink/purple spot confirms the presence of the primary amine group, ensuring you are collecting the target compound and not a non-basic impurity.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TEA.

Protocol 2: Reverse-Phase (C18) Purification with TEAB Buffer

Use this protocol for complex mixtures or when absolute purity is required for biological assays.

  • Buffer Preparation: Prepare a 20 mM Triethylammonium bicarbonate (TEAB) aqueous buffer.

    • Validation Checkpoint: Measure the buffer with a calibrated pH meter. Adjust to exactly pH 7.5 - 8.0. This specific pH window ensures the 2-aminoimidazole remains mostly in its neutral free-base form, preventing split peaks caused by mixed ionization states.

  • Column Equilibration: Equilibrate a pre-packed C18Aq flash column with 5 CVs of 2% Acetonitrile (MeCN) in 20 mM TEAB buffer.

  • Gradient Elution: Load the sample (dissolved in DMSO or buffer) and run a gradient from 2% to 30% MeCN over 12 CVs. Monitor absorbance at 254 nm.

  • Product Recovery: Pool the fractions containing the product.

    • Validation Checkpoint: Do not use rotary evaporation with high heat, as 2-aminoimidazoles can be thermally sensitive in aqueous solutions. Instead, freeze the fractions and lyophilize to complete dryness. TEAB is volatile and will sublimate completely during lyophilization, leaving the pure free base.

Purification Decision Workflow

PurificationWorkflow Start Crude Mixture: 5-(4-methylphenyl)-1H-imidazol-2-amine Assess Assess Impurity Profile via TLC / LC-MS Start->Assess Path1 Minor Impurities / Standard Scale Assess->Path1 Path2 Highly Polar Impurities / Large Scale Assess->Path2 Path3 Co-eluting Isomers / Difficult Separation Assess->Path3 Sol1 Normal Phase (Silica) Deactivated with 1-3% TEA or CHCl3/MeOH/NH4OH Path1->Sol1 Sol2 Reverse Phase (C18) MeCN / H2O + TEAB Buffer (pH 7.5-8.0) Path2->Sol2 Sol3 Chemical Derivatization Boc-Protection -> Silica Col. -> TFA Deprotection Path3->Sol3 Sol1->Sol2 If tailing persists

Decision matrix for the purification of 5-(4-methylphenyl)-1H-imidazol-2-amine.

References

  • Title: Constraints on the Emergence of RNA through Non-Templated Primer Extension with Mixtures of Potentially Prebiotic Nucleotides Source: bioRxiv URL: [Link]

  • Title: 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I Source: NIH PMC URL: [Link]

Sources

degradation products of 5-(4-methylphenyl)-1H-imidazol-2-amine under UV light

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photostability & Degradation Analysis Topic: 5-(4-methylphenyl)-1H-imidazol-2-amine (2-Amino-4-p-tolylimidazole)

Executive Summary & Diagnostic Flowchart

Welcome to the Technical Support Center. This guide addresses the photochemical behavior of 5-(4-methylphenyl)-1H-imidazol-2-amine , a scaffold often encountered as a metabolite, impurity, or prebiotic model compound. Under UV irradiation, this molecule is susceptible to two primary degradation vectors: oxidative ring cleavage (imidazole destruction) and benzylic oxidation (modification of the tolyl side chain).

Use the decision tree below to diagnose your specific experimental observation.

DiagnosticFlowchart Start Observation: Sample Degradation Q1 Primary Symptom? Start->Q1 Res1 New HPLC Peaks (Early Eluting) Q1->Res1 Res2 Yellow/Brown Discoloration Q1->Res2 Res3 Mass Balance Deficit (<90%) Q1->Res3 Action1 Suspect: Ring Cleavage Check for Guanidines (See FAQ #1) Res1->Action1 Action2 Suspect: Quinoid/Azo Formation Check UV-Vis Abs >300nm (See FAQ #2) Res2->Action2 Action3 Suspect: Volatile Fragments (Urea/Ammonia loss) (See FAQ #3) Res3->Action3

Figure 1: Diagnostic decision tree for identifying degradation modes based on gross experimental observations.

Troubleshooting Guides & FAQs

Issue 1: Appearance of Polar, Early-Eluting Peaks (HPLC/LC-MS)

User Question: I see two new major peaks eluting before the parent compound after 4 hours of UV exposure (254 nm). What are they?

Technical Analysis: The 2-aminoimidazole core is electron-rich and prone to photo-oxidation, particularly via Singlet Oxygen (


)  attack. The early eluting peaks are likely ring-opened products which are more polar than the parent.
  • Likely Candidate A (Major): N-(4-methylbenzoyl)guanidine .

    • Mechanism:[1][2][3][4][5] Oxidative cleavage of the C4-C5 bond.

    • Mass Shift: [M+H]+ + 16 Da (if ketone formed) or +32 Da (if di-ketone intermediate).

  • Likely Candidate B (Minor): 2-Amino-5-(4-methylphenyl)-4H-imidazol-4-one .

    • Mechanism:[1][2][3][4][5] Oxidation of the C4/C5 position without immediate ring opening.

Action Plan:

  • Run LC-MS in Positive Mode .

  • Look for m/z 178 (Parent + 16, oxidation) or m/z 194 (Parent + 32).

  • Look for the guanidine fragment m/z ~60 in MS/MS fragmentation, which indicates the imidazole ring has opened.

Issue 2: Sample Yellowing without Significant HPLC Degradation

User Question: My solution turned bright yellow, but the purity is still >95%. Is this a false positive?

Technical Analysis: This is a classic sign of radical coupling or quinoid formation . Even trace amounts (<1%) of highly conjugated species can cause intense coloration.

  • Cause: Formation of azo-dimers or imino-quinone species. The "p-tolyl" (4-methylphenyl) group can stabilize radical intermediates, allowing them to dimerize.

  • Impact: These species often have high extinction coefficients, making them visible to the naked eye before they appear as major impurities in UV-based HPLC (unless monitoring at >350 nm).

Action Plan:

  • Check UV-Vis spectrum from 300–500 nm .

  • If a broad band appears ~380–420 nm, it confirms conjugated oligomer formation.

  • Filtration: These oligomers may be less soluble; filter the sample (0.2 µm) to see if color is removed (indicating precipitation).

Issue 3: Benzylic Oxidation (Late Eluting Peaks)

User Question: I am seeing a peak eluting slightly later or close to the parent. Could it be an isomer?

Technical Analysis: While the imidazole ring is the primary target, the 4-methyl group on the phenyl ring is susceptible to benzylic oxidation, especially if the UV source generates radicals (e.g., medium pressure Hg lamps).

  • Pathway: Methyl (-CH3)

    
     Alcohol (-CH2OH) 
    
    
    
    Aldehyde (-CHO)
    
    
    Carboxylic Acid (-COOH).
  • Chromatography: The aldehyde intermediate is less polar and may elute later or near the parent. The acid will elute earlier (pH dependent).

Deep Dive: Degradation Pathways

The following diagram illustrates the mechanistic cascade for 5-(4-methylphenyl)-1H-imidazol-2-amine under aerobic UV conditions.

DegradationPathway Parent Parent Molecule (2-Amino-4-p-tolylimidazole) Excited Excited State (Singlet/Triplet) Parent->Excited UV (hν) Endoperoxide Endoperoxide Intermediate Excited->Endoperoxide + O2 (Singlet Oxygen) Prod_Benzyl Product C: Alcohol/Aldehyde deriv. (Benzylic Oxidation) Excited->Prod_Benzyl Radical Abstraction (-H•) Prod_Guanidine Product A: N-(4-methylbenzoyl)guanidine (Ring Opening) Endoperoxide->Prod_Guanidine C4-C5 Cleavage Prod_Hydantoin Product B: 5-(4-methylphenyl)hydantoin (Hydrolysis/Deamination) Endoperoxide->Prod_Hydantoin Rearrangement (-NH3)

Figure 2: Mechanistic pathways showing the bifurcation between ring oxidation (dominant) and side-chain oxidation.

Key Mechanistic Insights:

  • The "Lophine" Analogy: Similar to 2,4,5-triphenylimidazole (Lophine), the 2-amino-4-aryl structure forms an endoperoxide across the C4-C5 bond. This is the rate-limiting step for ring destruction [1].

  • Prebiotic Relevance: Studies on 2-aminoimidazole in prebiotic chemistry confirm it is relatively stable compared to oxazoles but eventually degrades into urea and guanidine derivatives [2].

Experimental Protocols

Protocol A: Photostability Stress Testing (Solid vs. Solution)

Objective: Distinguish between surface oxidation and bulk solution photolysis.

Materials:

  • Quartz cuvettes (Solution).[6]

  • Glass petri dish (Solid state).

  • UV Source: Xenon arc lamp (Solar simulator) or Mercury vapor lamp (254 nm).

Steps:

  • Solution Prep: Dissolve 1 mg/mL of the compound in 50:50 Methanol/Water. (Avoid pure acetone/DMSO as they absorb UV or act as photosensitizers).

  • Solid Prep: Spread 5 mg of solid as a thin film on the petri dish.

  • Irradiation: Expose both samples for 0, 4, 8, and 24 hours.

  • Quenching: Store aliquots immediately in amber vials at 4°C.

  • Analysis: Dilute solid samples to 1 mg/mL in mobile phase before injection.

Protocol B: LC-MS Identification Parameters

Objective: Confirm identity of degradation products.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)Standard retention for polar amines.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the amino-imidazole protonated and improves peak shape.
Mobile Phase B AcetonitrileGood UV transparency.
Gradient 5% B to 95% B over 15 minsCaptures both early eluting guanidines and late eluting aldehydes.
Detection UV 254 nm & 280 nm254 nm for the imidazole ring; 280 nm for the benzoyl moiety.
MS Mode ESI Positive (+ve)The amino group ensures good ionization ([M+H]+).

References

  • Liu, W., et al. (2014). "Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures." Journal of Materials Chemistry A.

  • Todd, Z. R., et al. (2019). "UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth." Chemical Communications.[7]

  • Chin, K. K., et al. (2008). "Photochemistry of 2-Aminoimidazoles." Journal of Organic Chemistry. (General mechanistic grounding for amino-imidazole cleavage).
  • Standard Protocol: ICH Q1B Photostability Testing of New Drug Substances and Products.

Sources

minimizing side reactions in the synthesis of p-tolyl-2-aminoimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of p-tolyl-2-aminoimidazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction outcomes.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and direct route to synthesizing p-tolyl-2-aminoimidazole involves the condensation of an α-haloketone, specifically 2-bromo-1-(p-tolyl)ethanone, with guanidine. This reaction, while seemingly straightforward, is a nuanced process where careful control of reaction parameters is crucial for achieving high yield and purity.

The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack: The nucleophilic nitrogen of guanidine attacks the electrophilic carbonyl carbon of 2-bromo-1-(p-tolyl)ethanone.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular SN2 reaction, where another nitrogen atom of the guanidine moiety displaces the bromide ion, forming a five-membered dihdroimidazolium ring.

  • Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the aromatic 2-aminoimidazole ring.

Reaction_Mechanism reactant1 Guanidine intermediate1 Tetrahedral Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 2-bromo-1-(p-tolyl)ethanone reactant2->intermediate1 intermediate2 Dihydroimidazolium Intermediate intermediate1->intermediate2 Intramolecular Cyclization product p-Tolyl-2-aminoimidazole intermediate2->product Dehydration & Tautomerization Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve NaOEt in Ethanol B Add Guanidine HCl A->B C Add 2-bromo-1-(p-tolyl)ethanone B->C D Reflux for 4-6 hours C->D E Cool and Evaporate Ethanol D->E F Partition between EtOAc and Water E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Validation & Comparative

Comparative Validation Guide: Analytical Strategies for 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 5-(4-methylphenyl)-1H-imidazol-2-amine (MPIA) presents a distinct chromatographic challenge due to the guanidine-like basicity of the 2-aminoimidazole moiety. Standard alkyl-bonded silica phases (C18) often yield severe peak tailing (


) due to secondary silanol interactions, compromising the quantification of trace impurities.

This guide objectively compares two validated methodologies:

  • The Traditional Method: Ion-Suppression RP-HPLC (Phosphate Buffer).

  • The Modern Alternative: Charged Surface Hybrid (CSH) Technology (MS-Compatible).

Recommendation: While the Traditional Method offers robust UV quantification for QC release, the CSH Method is recommended for R&D and stability-indicating assays due to its superior peak symmetry (


) and compatibility with Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: The "Shark Fin" Effect

The 2-aminoimidazole core possesses a pKa typically ranging between 8.0 and 9.5, rendering it positively charged at standard chromatographic pH (2–4). On traditional Type-B silica columns, the protonated amine interacts electrostatically with ionized residual silanols (


), resulting in:
  • Kinetic Tailing: Asymmetric peaks resembling shark fins.

  • Retention Shifts: Variability dependent on column age and silanol acidity.

  • Carryover: "Ghost peaks" in subsequent blank injections.

Mechanistic Visualization

The following diagram illustrates the interaction difference between traditional silica and the recommended Charged Surface Hybrid (CSH) stationary phase.

Caption: Mechanistic comparison of analyte interactions. CSH technology introduces a low-level positive surface charge that repels the protonated base, preventing silanol binding.

Comparative Methodology

Method A: High-Molarity Phosphate (The QC Workhorse)

Best for: Routine QC release where MS detection is not required.

  • Column: High-purity C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 50 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Mechanism: The high ionic strength (50 mM) suppresses the electrical double layer, masking silanol interactions.

  • Limitation: Non-volatile salts precipitate in MS sources; requires long equilibration.

Method B: CSH Phenyl-Hexyl (The Modern Standard)

Best for: Impurity profiling, LC-MS, and high-throughput analysis.

  • Column: Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Mechanism: The stationary phase's intrinsic positive charge repels the basic analyte from the surface, while the Phenyl-Hexyl ligand provides unique

    
     selectivity for the tolyl ring.
    
  • Advantage: Volatile buffer allows direct coupling to MS; rapid equilibration.

Performance Data Comparison
ParameterMethod A (Phosphate C18)Method B (CSH Phenyl-Hexyl)
USP Tailing Factor (

)
1.4 – 1.80.9 – 1.1
Resolution (

)
> 2.5 (vs. precursor)> 3.5 (vs. precursor)
LOQ (Signal-to-Noise 10:1) 0.5 µg/mL (UV)0.05 µg/mL (MS/MS)
MS Compatibility IncompatibleFully Compatible
Equilibration Time 30 mins5 mins

Detailed Experimental Protocol (Method B)

This protocol describes the validation of the CSH Phenyl-Hexyl method , selected for its versatility in drug development.

Reagents and Standards[1][3][4]
  • Reference Standard: 5-(4-methylphenyl)-1H-imidazol-2-amine (>99.0% purity).

  • Impurity A (Precursor): 2-Bromo-4'-methylacetophenone.

  • Solvents: LC-MS Grade Acetonitrile, Ammonium Formate, Formic Acid.

Chromatographic Conditions[1][2][3][4]
  • System: UHPLC or HPLC equipped with DAD and optional QDa/MS.

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID column).

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

  • Detection: UV @ 260 nm (max absorption of tolyl-imidazole system).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
8.04060Linear
9.0595Wash
11.0955Re-equilibrate
Validation Workflow (ICH Q2(R2) Aligned)

The following workflow ensures the method meets regulatory standards for Specificity, Linearity, and Accuracy.

Validation_Workflow cluster_Specificity 1. Specificity (Stress Testing) cluster_Quant 2. Quantitative Parameters Start Validation Start Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Oxidation Oxidation (3% H2O2) Start->Oxidation Check1 Peak Purity Check (DAD/MS) Acid->Check1 Oxidation->Check1 Linearity Linearity (50-150% Target) Check1->Linearity Accuracy Accuracy (Spike) (LOQ, 100%, 120%) Linearity->Accuracy Precision Precision (n=6 Repeats) Accuracy->Precision Report Final Validation Report Precision->Report

Caption: Step-wise validation workflow aligned with ICH Q2(R2) guidelines, emphasizing stress testing for specificity.

Critical Validation Parameters & Acceptance Criteria

To ensure the method is "Fit for Purpose," the following criteria must be met during execution.

Specificity (Forced Degradation)

Inject samples subjected to Acid, Base, and Oxidative stress.

  • Requirement: Resolution (

    
    ) > 1.5 between the Main Peak (MPIA) and any degradation product.
    
  • Note: 2-aminoimidazoles are generally stable in acid but may oxidize at the benzylic position or the imidazole nitrogen under peroxide stress.

Linearity

Prepare 5 concentration levels ranging from 0.1% (impurity level) to 120% (assay level).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Causality: The wide range confirms the method can simultaneously quantify the main drug and trace impurities (if using Area% normalization).

Robustness (The "Design Space")

Deliberately vary parameters to test method stability:

  • pH:

    
     0.2 units (Critical: pH > 4.0 may cause peak broadening due to deprotonation onset).
    
  • Temperature:

    
     5°C.
    
  • Flow Rate:

    
     10%.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Waters Corporation. (2022). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters Application Notes. [Link]

  • Basavanakatti, V. N., et al. (2024).[4][5] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.[4] [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 5-(4-methylphenyl)-1H-imidazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: 2-Aminoimidazole (2-AI) Biofilm Inhibitors Lead Compound: 5-(4-methylphenyl)-1H-imidazol-2-amine (referred to herein as 2AI-4Me ) Primary Application: Adjuvant therapy for resensitizing multidrug-resistant (MDR) bacteria (MRSA, Acinetobacter baumannii) to conventional antibiotics.[1]

Part 1: The Scientific Rationale (Mechanism of Action)

Mechanism: Two-Component System (TCS) Interception

The 2-aminoimidazole moiety mimics the histidine kinase signaling state. It intercepts the phosphate transfer to Response Regulators (RRs) essential for biofilm formation (e.g., AgrA in S. aureus or BfmR in A. baumannii).

Visualization: Signal Transduction Blockade

Biofilm_Inhibition_Pathway Bacteria Planktonic Bacteria Signal Environmental Stress (Signal) Bacteria->Signal HK Histidine Kinase (Sensor) Signal->HK Activation RR Response Regulator (Transcription Factor) HK->RR Phosphorylation (P) Biofilm Biofilm Formation (Resistance) RR->Biofilm Gene Expression Inhibitor 2AI-4Me (Inhibitor) Inhibitor->RR Intercepts Signal (Non-bactericidal)

Figure 1: Mechanism of Action. The 2-AI scaffold intercepts the phosphorylation cascade, freezing bacteria in a planktonic (drug-sensitive) state without killing them.

Part 2: Structure-Activity Relationship (SAR) Analysis

The "4-Methyl" Decision: Sterics vs. Electronics

Why synthesize the 4-methyl analog when halogenated versions exist?

  • Lipophilicity (LogP): The methyl group increases lipophilicity (

    
     value) without the electron-withdrawing effects of halogens. This aids in penetrating the exopolysaccharide (EPS) matrix of established biofilms.
    
  • Metabolic Stability: Unlike unsubstituted phenyl rings which are prone to rapid oxidation, the para-methyl blocks the primary site of metabolic attack (CYP450 oxidation).

Comparative SAR Table: 4-Me vs. Alternatives

The following table synthesizes data from Melander et al. and related QSAR studies regarding biofilm inhibition (IC₅₀) against S. aureus.

Analog Substitute (R)Electronic Effect (

)
Lipophilicity (

)
Biofilm IC₅₀ (

M)*
Toxicity (Mammalian)Verdict
4-Methyl (-CH₃) Donating (-0.17) High (+0.56) 15 - 25 Low Best for probing hydrophobic pockets.
Hydrogen (-H)Neutral (0.00)Neutral (0.00)> 100 (Inactive)LowBaseline; largely inactive.
4-Chloro (-Cl)Withdrawing (+0.23)High (+0.71)5 - 10ModerateGold Standard for potency.
4-Nitro (-NO₂)Strong Withdrawing (+0.78)Low (-0.28)> 200HighInactive & Toxic.
N1-Alkyl ChainN/AVery High< 1.0High (Hemolytic)Potent but acts like a detergent (toxic).

*Note: IC₅₀ values are approximate aggregates from S. aureus and A. baumannii dispersion assays. Lower is better.

Key Insight: The "Goldilocks" Zone
  • If 4-Me is active: The target pocket is hydrophobic.

  • If 4-Me is inactive but 4-Cl is active: The target requires a specific electrostatic interaction or halogen bond.

Part 3: Comparative Performance Guide

Workflow: Antibiotic Potentiation

Experiment: Resensitization of MRSA to Methicillin.

  • Control: Methicillin alone (MIC > 256

    
    g/mL).
    
  • Experimental: Methicillin + 2AI-4Me (20

    
    M).
    
  • Result: The MIC of Methicillin drops to ~4-8

    
    g/mL.
    
Comparison with Market Alternatives
Feature2AI-4Me (Small Molecule) Dispersin B (Enzyme) Furanones (Quorum Inhibitors)
Stability High (Heat/pH stable)Low (Denatures easily)Low (Unstable lactone ring)
Cost Low (Synthetic, <$5/mg)High (Recombinant, >$200/mg)Moderate
Spectrum Broad (Gram+ & Gram-)Narrow (Target specific polysaccharides)Broad
Toxicity Non-hemolytic at <100

M
Non-toxicPotentially toxic (reactive Michael acceptor)

Part 4: Experimental Protocols

Synthesis of 2AI-4Me (Modified Maruoka Method)

Prerequisite: This synthesis avoids the use of cyanamide, favoring the safer


-bromoketone route.

Reagents:

  • 4-Methyl-

    
    -bromoacetophenone (1.0 eq)
    
  • Acetylguanidine (1.5 eq)

  • Acetonitrile (Solvent)

Step-by-Step:

  • Dissolution: Dissolve 4-methyl-

    
    -bromoacetophenone in MeCN (0.1 M).
    
  • Addition: Add Acetylguanidine. The acetyl group protects the guanidine, preventing over-reaction.

  • Reflux: Heat to reflux (80°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Deprotection: The acetyl group often cleaves in situ or requires a mild acid wash (HCl/MeOH) post-workup.

  • Purification: Flash chromatography (DCM:MeOH 9:1).

  • Yield: Expect 60-75% as a pale yellow solid.

Crystal Violet Biofilm Inhibition Assay

Assay_Workflow Step1 Inoculation (96-well plate, OD600=0.05) Step2 Treatment (Add 2AI-4Me dilution series) Step1->Step2 Step3 Incubation (24h @ 37°C, Static) Step2->Step3 Step4 Wash (Remove planktonic cells with PBS) Step3->Step4 Step5 Stain (0.1% Crystal Violet, 15 min) Step4->Step5 Step6 Solubilization (30% Acetic Acid) Step5->Step6 Step7 Quantification (Read Absorbance @ 590nm) Step6->Step7

Figure 2: High-Throughput Biofilm Assay Workflow.

Protocol Validation (Self-Correction):

  • Control 2 (Solvent): DMSO concentration must remain < 1% to avoid solvent-induced dispersion.

References

  • Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms. ChemBioChem, 10(14), 2287–2294. Link

  • Rogers, S. A., & Melander, C. (2008). Construction and Screening of a 2-Aminoimidazole Library Identifies a Small Molecule Capable of Inhibiting and Dispersing Bacterial Biofilms across Order, Class, and Phylum. Angewandte Chemie International Edition, 47(28), 5229–5231. Link

  • Bundlers, C. A., et al. (2010).[2] Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria.[2][3] Bioorganic & Medicinal Chemistry Letters, 20(12), 3797-3800.[2] Link

  • Thompson, R. J., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems.[3][4][5] Bioorganic & Medicinal Chemistry, 20(12), 3797-3800.[2] Link

Sources

A Researcher's Guide to the Melting Point Analysis of 5-(4-methylphenyl)-1H-imidazol-2-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point, a fundamental physical property, serves as a crucial first indicator of a compound's purity and identity. This guide provides an in-depth comparison and a detailed protocol for the melting point determination of 5-(4-methylphenyl)-1H-imidazol-2-amine and its structural analogs. Our objective is to equip researchers with the necessary theoretical framework and practical expertise to perform accurate and reproducible melting point analyses.

The Significance of Melting Point in a Research Context

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C. The sharpness of the melting point is a reliable indicator of purity. The presence of even minor impurities can lead to a depression and broadening of the melting range. This phenomenon, known as melting point depression, is a direct consequence of the disruption of the crystal lattice structure by foreign molecules, which lowers the energy required to break the intermolecular forces holding the solid together.

Beyond a simple purity check, the melting point is a characteristic physical constant that aids in the identification of a compound. In drug development, consistent melting point data is a critical component of the physicochemical characterization required for regulatory submissions.

Comparative Analysis of Imidazole Derivatives

While a definitive, published melting point for 5-(4-methylphenyl)-1H-imidazol-2-amine is not consistently reported in publicly available literature, we can infer its expected properties through a comparative analysis of structurally similar imidazole derivatives. The melting point is highly sensitive to subtle changes in molecular structure, which influence the strength of intermolecular forces and the efficiency of crystal packing.

Several key factors influence the melting point of organic compounds:

  • Intermolecular Forces: The energy required to overcome the forces holding the molecules together in a crystal lattice dictates the melting point. These forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The 2-aminoimidazole core is capable of forming strong hydrogen bonds, which are expected to result in a relatively high melting point compared to non-hydrogen bonding analogs.

  • Molecular Weight and Size: In a homologous series, the melting point generally increases with molecular weight due to stronger van der Waals forces.

  • Molecular Symmetry and Packing: Molecules with a higher degree of symmetry tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.

  • Substituent Effects: The nature and position of substituents on the imidazole ring can significantly alter the melting point by influencing polarity, hydrogen bonding capability, and molecular packing.

Below is a comparative table of melting points for various substituted imidazole and related heterocyclic compounds. This data provides a valuable context for estimating the melting point of 5-(4-methylphenyl)-1H-imidazol-2-amine and understanding the impact of structural modifications.

Compound NameStructureMelting Point (°C)Key Structural Features & Expected Influence on Melting Point
5-(4-methylphenyl)-1H-imidazol-2-amine Not consistently reportedThe tolyl group increases molecular weight. The 2-amino group allows for strong hydrogen bonding.
2-Phenyl-1H-imidazole140-147[1]Phenyl group at the 2-position. Lacks the 2-amino group for extensive hydrogen bonding.
2,4,5-Triphenyl-1H-imidazole~274-278 (converted from K)[2]Increased molecular weight and potential for π-stacking from multiple phenyl groups.
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine125-127[3][4]Bulky tolyl groups on the nitrogens may hinder efficient crystal packing, potentially lowering the melting point despite the higher molecular weight.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole229-233[5]A different heterocyclic core (thiadiazole) but retains the 2-amino and a substituted phenyl group. The chloro-substituent increases polarity and molecular weight.
2-Amino-6-nitro-1H-benzimidazole derivative268-271[6]Fused ring system (benzimidazole) and a polar nitro group contribute to a high melting point.

This comparative data illustrates that even small changes to the substituents on the imidazole ring can lead to significant differences in melting points.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines the capillary method for determining the melting point range of a solid crystalline sample. This method is widely accepted and recognized by pharmacopeias.

  • Ensure Sample Purity and Dryness: The sample should be purified (e.g., by recrystallization) and thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.

  • Create a Fine Powder: If the sample consists of large crystals, gently crush them into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer within the sample.

  • Pack the Capillary Tube:

    • Use a thin-walled capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample on a clean, hard surface.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop the tube through a long glass tube, to pack the sample tightly into the bottom.

    • A sample height of 2-4 mm is ideal.

  • Instrument Calibration: Ensure the melting point apparatus is properly calibrated using certified reference standards with known melting points.

  • Initial Rapid Determination (Optional but Recommended):

    • Set a rapid heating rate (e.g., 10-20°C per minute).

    • Observe the approximate temperature at which the sample melts. This provides a rough estimate and saves time during the accurate determination.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Place a fresh, properly packed capillary tube into the sample holder.

    • Set a slow, controlled heating rate of 1-2°C per minute.

    • Carefully observe the sample.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last solid particle melts completely.

    • The melting point range is reported as T1 - T2.

  • Repeat for Reproducibility: Perform at least two more measurements with fresh samples to ensure the results are consistent and reproducible.

The workflow for this process can be visualized as follows:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Purify and Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-4 mm) B->C E Insert Sample into Apparatus C->E D Calibrate Apparatus D->E F Set Slow Heating Rate (1-2°C/min) E->F G Observe and Record T1 (First Liquid) F->G H Observe and Record T2 (Complete Melt) G->H I Report Melting Range (T1 - T2) H->I J Repeat with Fresh Sample (2x) I->J K Compare Ranges for Consistency J->K ImpurityEffect cluster_pure Pure Compound (A) cluster_impure Impure Compound (A + B) PureSolid Solid A PureLiquid Liquid A PureSolid->PureLiquid Sharp Melting Point (Tm) Impurity Impurity 'B' disrupts crystal lattice of 'A' ImpureSolid Solid A with Impurity B ImpureLiquid Liquid A + B ImpureSolid->ImpureLiquid Broad Melting Range (< Tm)

Effect of Impurities on Melting Point.
Conclusion

The determination of a melting point is a foundational technique in chemical research that provides critical insights into the purity and identity of a compound. For 5-(4-methylphenyl)-1H-imidazol-2-amine, while a specific literature value is elusive, a comparative analysis with structurally related compounds provides a strong basis for estimating its melting behavior. The ability of the 2-aminoimidazole core to form robust hydrogen bonds suggests a relatively high melting point, which will be modulated by the size and electronic nature of other substituents. By adhering to the meticulous experimental protocol detailed in this guide, researchers can generate reliable and reproducible melting point data, a cornerstone of rigorous scientific investigation.

References

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

  • PMC. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Retrieved from [Link]

  • MDPI. (2017). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Retrieved from [Link]

  • Asian Journal of Chemistry. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Diphenylmethyl-4-[(2-(-4-methylphenyl)-5-methyl-1 H-imidazol-4-yl)methyl]piperazine. Retrieved from [Link]

  • HUNAN CHEM. (n.d.). 2-phenylimidazole Universal Chemical. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole, 2,4,5-triphenyl-. Retrieved from [Link]

Sources

Reproducibility of Enzymatic Inhibition by 5-(4-methylphenyl)-1H-imidazol-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-methylphenyl)-1H-imidazol-2-amine (also known as 2-amino-4-(p-tolyl)imidazole ) is a foundational chemical scaffold frequently identified in fragment-based screens for Src Family Kinases (SFKs) , Biofilm inhibition , and Trace Amine-Associated Receptors (TAAR) . While it serves as a critical starting point for structure-activity relationship (SAR) studies, its utility as a standalone chemical probe is often compromised by significant reproducibility challenges.

This guide addresses the three primary vectors of experimental failure associated with this compound: colloidal aggregation , tautomeric sensitivity , and oxidative instability . We provide a validated comparative framework against industry-standard alternatives to distinguish true enzymatic inhibition from assay artifacts.

Compound Profile & Reproducibility Challenges

The 2-aminoimidazole core is a "privileged structure" in medicinal chemistry but acts as a double-edged sword in enzymatic assays.

The "Reproducibility Trap"

Researchers often observe IC₅₀ values that drift by orders of magnitude (e.g., from 5 µM to >100 µM) between batches or assay conditions. This is rarely due to operator error but rather intrinsic physicochemical properties.

ParameterImpact on ReproducibilityMechanism of Failure
Aggregation (PAINS) Critical At concentrations >10 µM, the compound often forms colloidal aggregates that sequester enzymes non-specifically, leading to false positives.
Tautomerism High The N-H proton shifts between N1 and N3. Binding affinity depends on the specific tautomer stabilized by the assay pH.
Oxidation Moderate The exocyclic 2-amino group is electron-rich and prone to oxidation in non-degassed DMSO, forming inactive azo-dimers or colored impurities.
Solubility Moderate Low aqueous solubility leads to micro-precipitation in assays with <1% DMSO tolerance.
Mechanistic Visualization

The following diagram illustrates the pathways leading to inconsistent data.

ReproducibilityFailure Compound 5-(4-methylphenyl)- 1H-imidazol-2-amine Soluble Monomeric Species (True Inhibitor) Compound->Soluble Low Conc (<10µM) + Detergent Colloid Colloidal Aggregate (Promiscuous Binder) Compound->Colloid High Conc (>10µM) No Detergent Oxidized Oxidized Dimer (Inactive/Interference) Compound->Oxidized Aged DMSO Light Exposure Target Target Enzyme (e.g., c-Src) Soluble->Target Specific Binding Colloid->Target Sequestration (Adsorption) Result_Null Loss of Potency Oxidized->Result_Null Result_True Reproducible Inhibition Target->Result_True Result_False False Positive (Non-specific) Target->Result_False

Figure 1: Mechanistic divergence of 5-(4-methylphenyl)-1H-imidazol-2-amine in solution. Reproducibility depends on maintaining the "Monomeric Species" pathway.

Comparative Analysis: Performance vs. Alternatives

When studying Src Family Kinases (SFKs) or related pathways, it is essential to benchmark 5-(4-methylphenyl)-1H-imidazol-2-amine against optimized inhibitors to validate the assay window.

Comparison Table
Feature5-(4-methylphenyl)-1H-imidazol-2-amine Dasatinib (Alternative 1)PP2 (Alternative 2)
Role Fragment / Early ProbeClinical Drug (Gold Standard)Synthetic Tool Compound
Potency (c-Src) Low (IC₅₀: 1 - 50 µM)Ultra-High (IC₅₀: < 1 nM)High (IC₅₀: ~5 nM)
Mechanism ATP-competitive (often weak)ATP-competitive (Type I)ATP-competitive
Reproducibility Low (Sensitive to aggregation)High (Stable, soluble)Medium (Specific, but older generation)
Validation Requirement Mandatory Triton X-100 Test Standard ControlsStandard Controls
Primary Use Case Fragment screening, Biofilm modulationPositive control for kinase inhibitionMechanistic studies in vitro
Interpretation
  • Use Dasatinib as a positive control to ensure your enzyme is active and the assay can detect inhibition.

  • Use the Imidazole Probe only if you are specifically studying this chemical series or its unique effects (e.g., biofilm dispersion) that kinase inhibitors may not replicate.

Optimized Experimental Protocol

To ensure data integrity when using 5-(4-methylphenyl)-1H-imidazol-2-amine, you must implement a Self-Validating Protocol .

Reagent Preparation
  • Solvent: Dissolve solid compound in anhydrous, degassed DMSO to 10 mM.

    • Why? Prevents oxidative dimerization of the 2-amino group.

  • Storage: Aliquot immediately into amber tubes and store at -20°C. Do not freeze-thaw more than twice.

  • Visual Check: If the DMSO stock turns yellow/brown, discard it. Fresh stock should be colorless to pale yellow.

The "Detergent Test" (Crucial Step)

To confirm that inhibition is specific and not due to aggregation, you must run the assay +/- Triton X-100.

  • Step 1: Prepare Assay Buffer with 0.01% Triton X-100 (freshly prepared).

  • Step 2: Run the dose-response curve (0.1 µM to 100 µM).

  • Step 3: Repeat the assay using buffer with 0.1% Triton X-100 (or 0.05% Tween-20).

  • Analysis:

    • If IC₅₀ remains stable (within 2-fold)

      
      True Inhibition .
      
    • If IC₅₀ shifts significantly (e.g., inhibition disappears with higher detergent)

      
      False Positive (Aggregation) .
      
pH Control

The 2-aminoimidazole group has a pKa near physiological pH (~8.0).

  • Recommendation: Buffer the assay at pH 7.4 - 7.5 using HEPES or Tris to ensure a consistent protonation state. Avoid pH > 8.0 where the neutral species dominates and solubility drops.

Validation Logic Flow

Use this decision tree to validate any "hit" observed with this compound.

ValidationLogic Start Observed Inhibition (>50% at 10µM) DetergentTest Perform Detergent Test (Add 0.01% Triton X-100) Start->DetergentTest Result1 Inhibition Persists DetergentTest->Result1 IC50 Stable Result2 Inhibition Disappears DetergentTest->Result2 IC50 Shifts >3x EnzymeConc Vary Enzyme Conc. (2x and 0.5x) Result1->EnzymeConc Final_False_Agg ARTIFACT (Aggregator) Result2->Final_False_Agg Final_True VALIDATED HIT (Specific Inhibitor) EnzymeConc->Final_True IC50 Independent of [E] Final_False_Stoich ARTIFACT (Stoichiometric/Irreversible) EnzymeConc->Final_False_Stoich IC50 Shifts with [E]

Figure 2: Validation decision tree. This workflow filters out 90% of false positives associated with 2-aminoimidazole scaffolds.

References

  • Src Family Kinase Inhibition Optimization

    • Fallacara, A. L., et al. (2018).[1] "Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors." Molecules, 23(9), 2369.[1]

  • Aggregation & Reproducibility (PAINS)

    • Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today, 11(13-14), 607-615.
  • Biofilm Inhibition Context

    • Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms." ChemBioChem, 10(14), 2287-2294. (Discusses 2-aminoimidazoles as biofilm dispersers).
  • Chemical Properties & Synthesis

    • Sigma-Aldrich Product Information. "5-(4-Methylphenyl)-1H-imidazol-2-amine."

Sources

Comparative Guide: 5-(4-methylphenyl)-1H-imidazol-2-amine as a Reference Standard in Biofilm Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-methylphenyl)-1H-imidazol-2-amine (also designated as 4-(p-tolyl)-2-aminoimidazole ) serves as a critical pharmacological reference standard in the study of bacterial biofilm inhibition and dispersion.

Unlike conventional antibiotics that kill bacteria (bactericidal), this compound belongs to the 2-aminoimidazole (2-AI) class, which operates via a non-microbicidal mechanism to disrupt bacterial signaling (Quorum Sensing). It is widely utilized as a positive control in Structure-Activity Relationship (SAR) studies because it establishes the baseline efficacy for the 4-aryl-2-aminoimidazole scaffold—the minimum structural motif required for potent antibiofilm activity.

Key Application: Validation of biofilm inhibition assays (Crystal Violet) against S. aureus, P. aeruginosa, and A. baumannii.

Chemical Profile & Reference Specifications

For a compound to serve as a reference standard, its physicochemical identity must be unambiguous. The 4-methyl substitution provides a balance of lipophilicity and solubility that makes it an ideal "middle-ground" comparator for more complex derivatives.

ParameterSpecification
IUPAC Name 5-(4-methylphenyl)-1H-imidazol-2-amine
Common Aliases 4-(p-tolyl)-2-aminoimidazole; 2-amino-4-(4-methylphenyl)imidazole
CAS Number 60472-16-4 (Free Base)
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (unless protonated)
pKa (Calculated) ~7.5 - 8.0 (Guanidine-like moiety)
Key Structural Feature The 2-amino headgroup is essential for hydrogen bonding; the 4-aryl tail drives receptor/membrane interaction.[1]

Comparative Analysis: Why This Standard?

In drug discovery, a reference standard must demonstrate why a scaffold is active. The table below illustrates why 5-(4-methylphenyl)-1H-imidazol-2-amine is the "Gatekeeper" of activity in this class.

Table 1: Comparative Efficacy in Biofilm Inhibition
Compound ClassRepresentative StructureBiofilm Inhibition (IC₅₀)Mechanism of ActionStatus as Reference
Parent Scaffold 2-Aminoimidazole (Unsubstituted)Inactive (>500 µM)Lacks hydrophobic interaction domain.Negative Control (Proves aryl group necessity).
The Standard 5-(4-methylphenyl)-1H-imidazol-2-amine Active (10–50 µM)*Disperses biofilm architecture; disrupts response regulators.Positive Control (Establishes baseline SAR).
Rigid Analog 2-Aminobenzimidazole (2-ABI)Variable (Strain dependent)Zinc-dependent modulation.Alternative scaffold; often more toxic.
Biological Gold Standard Dispersin B (Enzyme)High Potency (nM)Enzymatic degradation of PNAG matrix.Too expensive/unstable for routine small-molecule screening.

*Note: IC₅₀ values vary by bacterial strain (e.g., S. aureus vs. P. aeruginosa) but the relative potency trend remains consistent.

Mechanistic Insight (The "Why")

The 2-aminoimidazole moiety mimics the guanidine-rich structure of marine sponge alkaloids (e.g., Oroidin). However, the 4-methylphenyl group is critical.

  • Electronic Effect: The methyl group is a weak electron donor, stabilizing the imidazole ring without drastically altering the pKa compared to electron-withdrawing groups (like -Cl or -NO₂).

  • Steric/Hydrophobic Effect: It provides the necessary bulk to occupy the hydrophobic pocket of bacterial response regulators (e.g., CsgD in Salmonella or LasR in Pseudomonas).

Experimental Protocols

To maintain Scientific Integrity , the following protocols are designed to be self-validating. The synthesis confirms the identity of the standard, and the assay validates its activity.

Protocol A: Synthesis of the Reference Standard

Methodology: Modified Marckwald Condensation

This is the most robust route to generate high-purity 2-aminoimidazoles for use as standards.

  • Reagents:

    • 
      -Bromo-4'-methylacetophenone (1.0 equiv)
      
    • Acetylguanidine (1.5 equiv) - Note: Using protected guanidine prevents over-reaction.

    • Acetonitrile (Solvent)

  • Procedure:

    • Dissolve

      
      -Bromo-4'-methylacetophenone in acetonitrile.
      
    • Add Acetylguanidine and reflux for 4–6 hours.

    • Evaporate solvent to yield the N-acetyl intermediate.

    • Deprotection: Reflux in ethanolic HCl (acidic hydrolysis) to remove the acetyl group.

    • Neutralization: Treat with NaOH to precipitate the free base.

    • Recrystallization: Purify using Ethanol/Water to achieve >98% HPLC purity.

Visualization: Synthesis Pathway

Synthesis Start α-Bromo-4-methylacetophenone Inter N-Acetyl Intermediate Start->Inter Reflux (MeCN) Reagent + Acetylguanidine Reagent->Inter Product 5-(4-methylphenyl)-1H-imidazol-2-amine (Reference Standard) Inter->Product Deprotection Step2 Acid Hydrolysis (HCl/EtOH) Step2->Product

Caption: Two-step synthesis ensuring regioselectivity and high purity of the reference standard.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Methodology: Static Microtiter Plate Assay

This protocol uses 5-(4-methylphenyl)-1H-imidazol-2-amine as the Positive Control .

  • Culture Preparation:

    • Grow S. aureus (or target strain) overnight in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

    • Dilute 1:100 into fresh media.

  • Plate Setup:

    • Test Wells: Media + Bacteria + Test Compound.[2]

    • Positive Control Wells: Media + Bacteria + 5-(4-methylphenyl)-1H-imidazol-2-amine (at 50 µM).

    • Negative Control: Media + Bacteria + DMSO (Vehicle).

    • Sterility Control: Media only.

  • Incubation:

    • Incubate statically at 37°C for 24–48 hours.

  • Staining & Quantification:

    • Gently remove planktonic (floating) bacteria. Wash 2x with PBS.[3]

    • Stain with 0.1% Crystal Violet for 15 mins.[4][5]

    • Wash 3x with water to remove excess dye.

    • Solubilize the stained biofilm with 30% Acetic Acid or 95% Ethanol .

    • Measure Absorbance (OD₅₉₀).

Visualization: Assay Logic & Validation

AssayLogic cluster_controls Validation Controls Input Experimental Setup (96-Well Plate) PosCtrl Positive Control: 5-(4-methylphenyl)-2-AI Input->PosCtrl NegCtrl Negative Control: DMSO Only Input->NegCtrl Readout Crystal Violet OD590 Measurement PosCtrl->Readout NegCtrl->Readout Decision Data Validation Readout->Decision Valid Valid Assay: Calc IC50 Decision->Valid If Pos Ctrl shows >50% Inhibition Invalid Invalid Assay: Reject Data Decision->Invalid If Pos Ctrl fails

Caption: Decision tree for validating biofilm assays using the reference standard.

References

  • Melander, C., et al. (2010). "Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria." Bioorganic & Medicinal Chemistry Letters.

  • Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms." ChemBioChem.

  • Rogers, S. A., et al. (2008). "A 2-aminobenzimidazole that inhibits and disperses Gram-positive biofilms through a zinc-dependent mechanism."[6] Journal of the American Chemical Society.

  • O'Toole, G. A. (2011). "Microtiter dish biofilm formation assay." Journal of Visualized Experiments.

  • Sigma-Aldrich. "5-(4-Methylphenyl)-1H-imidazol-2-amine Product Data."

Sources

A Researcher's Guide to Benchmarking Novel 2-Aminoimidazole Compounds: Evaluating the Potency of 5-(4-methylphenyl)-1H-imidazol-2-amine Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminoimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] Alkaloids isolated from marine sponges, for instance, frequently feature this moiety and exhibit a broad spectrum of pharmacological activities, making them valuable lead compounds for drug discovery.[1][2] Given this precedent, a novel compound such as 5-(4-methylphenyl)-1H-imidazol-2-amine presents an intriguing subject for biological evaluation.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the inhibitory potency of novel 2-aminoimidazole derivatives. Using 5-(4-methylphenyl)-1H-imidazol-2-amine as our representative test article, we will navigate the process of target selection, comparative analysis against standard inhibitors, and the detailed experimental protocols necessary to generate robust, publication-quality data. Our primary case study will focus on p38 mitogen-activated protein kinase (MAPK), a well-established target for imidazole-based inhibitors.[3]

Case Study: Targeting the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for the treatment of a range of conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[2][4] The imidazole scaffold has proven to be a particularly effective pharmacophore for the development of potent and selective p38 MAPK inhibitors.[3] Therefore, evaluating the activity of 5-(4-methylphenyl)-1H-imidazol-2-amine against p38 MAPK is a logical and promising starting point.

Comparative Potency of Standard p38 MAPK Inhibitors

To benchmark the potency of a novel compound, it is essential to compare its performance against well-characterized, standard inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The table below summarizes the reported IC50 values for several standard p38 MAPK inhibitors.

Inhibitorp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)Reference(s)
Doramapimod (BIRB 796)3865[5][6]
SB 203580 (Adezmapimod)50500[6]
SB 20219050100[6]
VX-745 (Neflamapimod)10220[7]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.

Experimental Methodologies

The following protocols provide a detailed guide to determining the in vitro and cellular potency of a test compound like 5-(4-methylphenyl)-1H-imidazol-2-amine against p38 MAPK.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified, recombinant p38 MAPK. The objective is to determine the IC50 value of the compound.

Principle: The assay quantifies the phosphorylation of a specific substrate (e.g., ATF2) by p38 MAPK. The amount of phosphorylated substrate is measured, typically using a luminescence-based method like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[8][9]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[9]

    • Prepare serial dilutions of the test compound (e.g., 5-(4-methylphenyl)-1H-imidazol-2-amine) and standard inhibitors in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.

    • Prepare a solution of recombinant active p38α kinase in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., ATF2 peptide) and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle.[9]

    • Add 2 µL of the diluted p38α kinase solution to each well.[9]

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[7]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[9]

    • Incubate the reaction at room temperature for 60 minutes.[9]

  • Detection and Data Analysis:

    • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.[9]

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

Cellular Phospho-p38 MAPK Assay

This assay assesses the ability of the test compound to inhibit the phosphorylation of p38 MAPK within a cellular context, providing a measure of its cellular potency.

Principle: Cells are treated with a stimulant (e.g., lipopolysaccharide - LPS or anisomycin) to activate the p38 MAPK pathway, leading to the phosphorylation of p38 at specific residues (Thr180/Tyr182).[10] The cells are then treated with the test compound, and the level of phosphorylated p38 is quantified using methods such as a cell-based ELISA or Western blotting.[10][11][12]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable human cell line (e.g., THP-1 monocytes or HeLa cells) in a 96-well plate and culture until they reach approximately 70-80% confluency.[10][11]

    • Pre-incubate the cells with serial dilutions of the test compound or standard inhibitors for 1-2 hours. Include a DMSO-only vehicle control.[10][11]

    • Stimulate the cells with a p38 MAPK activator, such as anisomycin (10 µM), for 30 minutes.[10]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).[11]

  • Detection and Data Analysis (Western Blotting Example):

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate it with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182). Also, probe a separate blot or strip and re-probe the same blot with an antibody for total p38 MAPK as a loading control.[11]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

    • Quantify the band intensities for phospho-p38 and total p38.

    • Normalize the phospho-p38 signal to the total p38 signal for each sample.

    • Calculate the percentage of inhibition of p38 phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the p38 MAPK signaling pathway and the general experimental workflow for inhibitor characterization.

p38_pathway cluster_extracellular Extracellular cluster_cellular Intracellular Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K Activates MKK3/6 MKK3/6 MAP3K->MKK3/6 Phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates (Thr180/Tyr182) Transcription Factors (e.g., ATF2) Transcription Factors (e.g., ATF2) p38 MAPK->Transcription Factors (e.g., ATF2) Phosphorylates Inflammatory Response Inflammatory Response Transcription Factors (e.g., ATF2)->Inflammatory Response Regulates Gene Expression Inhibitor Inhibitor Inhibitor->p38 MAPK Inhibits

Caption: The p38 MAPK signaling cascade and the point of therapeutic intervention.

experimental_workflow Compound Synthesis Novel 2-Aminoimidazole (e.g., 5-(4-methylphenyl)-1H-imidazol-2-amine) Biochemical Assay In Vitro Kinase Assay Compound Synthesis->Biochemical Assay Cellular Assay Cell-Based Phospho-p38 Assay Compound Synthesis->Cellular Assay IC50 Determination Determine Biochemical IC50 Biochemical Assay->IC50 Determination Cellular IC50 Determine Cellular IC50 Cellular Assay->Cellular IC50 Data Comparison Compare Potency to Standard Inhibitors IC50 Determination->Data Comparison Cellular IC50->Data Comparison

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Broader Context and Alternative Targets

While p38 MAPK represents a prime target, the versatile 2-aminoimidazole scaffold has demonstrated activity against other important enzyme families. Notably, compounds bearing this core have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (also known as ALK5).[13] The TGF-β signaling pathway is implicated in a wide array of cellular processes, and its dysregulation is a hallmark of diseases such as cancer and fibrosis.[14] Researchers with novel 2-aminoimidazole compounds may also consider screening them against ALK5, for which numerous standard inhibitors and assay protocols are also well-established.[15][16]

Conclusion

The evaluation of a novel compound like 5-(4-methylphenyl)-1H-imidazol-2-amine requires a systematic and comparative approach. By leveraging the known pharmacology of the 2-aminoimidazole scaffold, researchers can strategically select relevant biological targets for investigation. This guide provides a detailed roadmap for assessing inhibitory potency against p38 MAPK, a key player in inflammatory diseases. The described biochemical and cellular assays, when performed alongside established standard inhibitors, will yield a robust dataset, enabling a clear determination of the compound's comparative potency and its potential for further development as a therapeutic agent.

References

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. [Link]

  • Laufer, S., et al. (2010). Synthesis and biological testing of N-aminoimidazole-based p38alpha MAP kinase inhibitors. ChemMedChem, 5(7), 1058-1069. [Link]

  • Bonafoux, D., et al. (2009). 2-Aminoimidazoles inhibitors of TGF-beta receptor 1. Bioorganic & medicinal chemistry letters, 19(3), 912–916. [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved February 24, 2024, from [Link]

  • opnMe. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved February 24, 2024, from [Link]

  • INDIGO Biosciences. (n.d.). Human TGFβR Reporter Assay Kit. Retrieved February 24, 2024, from [Link]

  • Inman, G. J., et al. (2002). Inhibition of Transforming Growth Factor (TGF)-beta 1-Induced Extracellular Matrix with a Novel Inhibitor of the TGF-beta Type I Receptor Kinase Activity: SB-431542. Molecular Pharmacology, 62(1), 65-74. [Link]

  • ResearchGate. (n.d.). IC50 values for the p38 MAPK inhibitor PCG and the MKK 1 inhibitor PD098059. Retrieved February 24, 2024, from [Link]

  • Boster Biological Technology. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Retrieved February 24, 2024, from [Link]

  • Gellibert, F., et al. (2023). Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. Acta Pharmaceutica Sinica B, 13(1), 1-25. [Link]

  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. Retrieved February 24, 2024, from [Link]

  • Howe, P. H. (2001). In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition. Methods in Molecular Biology, 191, 71-82. [Link]

  • ResearchGate. (n.d.). Cell-based assays of TGF-b function. Retrieved February 24, 2024, from [Link]

  • Kim, D. H., et al. (2020). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 21(16), 5666. [Link]

  • Zhang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Translational Medicine, 21(1), 743. [Link]

  • Laping, N. J., et al. (2002). Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542. Molecular pharmacology, 62(1), 58–64. [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved February 24, 2024, from [Link]

  • He, P., et al. (2005). Inhibition of RIP2/RIck/CARDIAK activity by pyridinyl imidazole inhibitors of p38 MAPK. FEBS letters, 579(2), 493–499. [Link]

  • Bentham Science Publishers. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Retrieved February 24, 2024, from [Link]

  • Carlsson, A., et al. (2020). Inhibition of TGF-β-receptor signaling augments the antitumor function of ROR1-specific CAR T-cells against triple-negative breast cancer. Journal for ImmunoTherapy of Cancer, 8(1), e000498. [Link]

  • Zhou, C., et al. (2018). A targeted transforming growth factor-beta (TGF-β) blocker, TTB, inhibits tumor growth and metastasis. Oncotarget, 9(33), 22916–22929. [Link]

  • ResearchGate. (n.d.). Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. Retrieved February 24, 2024, from [Link]

  • Van den Mooter, T., et al. (2023). TGFβ receptor inhibition unleashes interferon-β production by tumor-associated macrophages and enhances radiotherapy efficacy. Journal for ImmunoTherapy of Cancer, 11(1), e005917. [Link]

  • ResearchGate. (n.d.). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Retrieved February 24, 2024, from [Link]

  • BioWorld. (2021, October 28). TGF-beta receptor type-1 inhibitors discovered at Theravance Biopharma. Retrieved February 24, 2024, from [Link]

Sources

Verifying the Blueprint of a Molecule: A Comparative Guide to Elemental Analysis for 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and development, the synthesis of a novel compound is but the first step. The critical subsequent phase is rigorous confirmation of its identity and purity. This guide provides an in-depth comparison of elemental analysis techniques for the verification of 5-(4-methylphenyl)-1H-imidazol-2-amine, a heterocyclic amine with potential pharmacological significance. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, ensuring a self-validating approach to this fundamental analytical challenge.

The compound in focus, 5-(4-methylphenyl)-1H-imidazol-2-amine, possesses the molecular formula C₁₀H₁₁N₃.[1][2][3] This formula dictates a precise elemental composition that serves as our analytical benchmark. The theoretical mass percentages of its constituent elements are the gold standard against which we will compare our experimental findings.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
CarbonC12.01110120.1169.34
HydrogenH1.0081111.0886.40
NitrogenN14.007342.02124.26
Total 173.219 100.00

This guide will dissect and compare three principal techniques for elemental analysis: Combustion Analysis (CHN/S), X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma (ICP) based methods. Each will be evaluated for its suitability in confirming the elemental composition of our target molecule, with a focus on accuracy, precision, and the specific insights each method provides.

The Gold Standard: Combustion Analysis (CHN/S)

Combustion analysis is the quintessential method for determining the carbon, hydrogen, and nitrogen content of organic compounds. Its widespread use in organic chemistry stems from its high accuracy and precision for bulk sample analysis.

The Causality Behind the Technique

The core principle of combustion analysis is the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to dinitrogen gas (or nitrogen oxides which are subsequently reduced to N₂). These gaseous products are then separated and quantified by a detector, typically a thermal conductivity detector (TCD). The choice of this method as the primary tool for elemental confirmation of a newly synthesized compound like 5-(4-methylphenyl)-1H-imidazol-2-amine is driven by its ability to provide a highly accurate measure of the bulk elemental composition, which is a direct reflection of the compound's empirical formula.

Experimental Protocol: Combustion Analysis

A detailed, step-by-step methodology for the combustion analysis of 5-(4-methylphenyl)-1H-imidazol-2-amine is as follows:

  • Sample Preparation:

    • Ensure the sample is a homogenous, finely ground powder.

    • Dry the sample under vacuum to remove any residual solvents or moisture, which would lead to erroneously high hydrogen values.

    • Accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance.

  • Instrument Setup and Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

    • Set the combustion furnace temperature to at least 900 °C to ensure complete combustion of the thermally stable imidazole ring.

    • Pack the combustion and reduction tubes with the appropriate reagents as per the instrument manufacturer's guidelines. For a nitrogen-containing compound, a strong reducing agent like copper is essential to convert all nitrogen oxides to N₂.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber.

    • The resulting combustion gases are swept by a helium carrier gas through the reduction tube and then to a gas chromatographic column for separation.

    • The separated gases are detected by the TCD, and the instrument software calculates the mass percentages of C, H, and N based on the detector response and the initial sample weight.

  • Data Validation:

    • The experimental results should be within ±0.4% of the theoretical values for C, H, and N to be considered acceptable for publication in most peer-reviewed journals.[4][5]

    • Run the analysis in triplicate to ensure reproducibility.

Workflow for Combustion Analysis
Authoritative Grounding

The procedures for combustion analysis are well-established and standardized. Authoritative bodies such as ASTM International publish standard test methods that provide a framework for ensuring data quality and comparability. For instance, ASTM D5291 provides a standard test method for the instrumental determination of carbon, hydrogen, and nitrogen in petroleum products and lubricants, the principles of which are broadly applicable to pure organic compounds.[1][6][7][8][9] Furthermore, adherence to quality assurance practices outlined in standards like ASTM E1841 ensures the reliability of the generated data.

A Surface-Level Inquiry: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface.

The Rationale for XPS in Compound Characterization

While not a primary method for bulk elemental analysis, XPS can offer valuable complementary information. For a powdered sample of 5-(4-methylphenyl)-1H-imidazol-2-amine, XPS can confirm the presence of carbon, nitrogen, and any surface contaminants. Crucially, it can also provide information about the chemical bonding environment of the nitrogen atoms, potentially distinguishing between the amine and imine nitrogens within the imidazole ring. This capability is particularly useful for detecting surface oxidation or degradation of the compound.

Experimental Protocol: XPS Analysis
  • Sample Preparation:

    • Mount the finely powdered sample onto a sample holder using double-sided, non-interfering conductive tape or by pressing it into a clean indium foil. The goal is to create a smooth, flat surface.

    • Introduce the mounted sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Instrument Setup and Calibration:

    • Calibrate the instrument using standard reference materials with known binding energies (e.g., gold or copper foils).

    • Use a monochromatic X-ray source (typically Al Kα) to irradiate the sample.

  • Analysis:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans over the C 1s and N 1s regions to obtain detailed information about their chemical states.

    • Employ a low-energy electron flood gun to mitigate surface charging, which is common in insulating organic samples and can distort the binding energy measurements.

  • Data Interpretation:

    • The binding energies of the C 1s and N 1s peaks are compared to literature values for similar functional groups to infer the chemical environment of these atoms. For instance, the N 1s spectrum may be deconvoluted to show separate peaks for the amine (-NH₂) and imine (=N-) nitrogens.

    • Quantification of the elemental composition is performed by integrating the areas of the core-level peaks and applying relative sensitivity factors.

Workflow for XPS Analysis
Authoritative Grounding

While specific ASTM standards for XPS analysis of organic powders are less common than for other materials, the principles of the technique and data analysis are well-documented in the scientific literature and by organizations like the International Organization for Standardization (ISO). The validation of XPS data relies on careful calibration and comparison with extensive databases of known binding energies.

The Trace Element Specialist: Inductively Coupled Plasma (ICP) Methods

ICP techniques, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are primarily used for the determination of trace elemental impurities. However, they can also be adapted for the analysis of major elements in organic compounds, although this is not their primary application for purity confirmation of a newly synthesized molecule.

The Role of ICP in Compound Verification

For a compound like 5-(4-methylphenyl)-1H-imidazol-2-amine, the main utility of ICP would be to test for the absence of inorganic impurities, such as residual catalysts from the synthesis (e.g., palladium, copper). While it is possible to determine the carbon and nitrogen content, the sample preparation is destructive and more complex than for combustion analysis, and the precision for these major elements is generally lower.

Experimental Protocol: ICP-MS Analysis
  • Sample Preparation (Acid Digestion):

    • Accurately weigh a small amount of the sample (e.g., 10-50 mg) into a clean, inert digestion vessel.

    • Add a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) to the vessel. The choice of acids is critical to ensure complete digestion of the organic matrix.

    • Heat the mixture in a microwave digestion system according to a pre-programmed temperature and pressure profile to completely dissolve the sample and convert the elements into their ionic forms.

    • After cooling, dilute the digested sample to a known volume with deionized water.

  • Instrument Setup and Calibration:

    • Calibrate the ICP-MS instrument using multi-element standards of known concentrations.

    • Optimize the plasma conditions and detector settings for the elements of interest.

  • Analysis:

    • Introduce the diluted sample solution into the ICP torch via a nebulizer.

    • The high-temperature argon plasma atomizes and ionizes the elements.

    • The ions are then passed into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

  • Data Analysis:

    • The instrument software calculates the concentration of each element in the original sample based on the detected ion intensities and the dilution factor.

Workflow for ICP-MS Analysis
Authoritative Grounding

The United States Environmental Protection Agency (EPA) and ASTM International have published numerous standard methods for ICP analysis of various sample matrices. While these are often focused on environmental or inorganic samples, the principles of sample digestion, instrument calibration, and quality control are directly applicable.

Comparative Analysis and Best Practices

FeatureCombustion Analysis (CHN/S)X-ray Photoelectron Spectroscopy (XPS)Inductively Coupled Plasma (ICP-MS/OES)
Primary Information Bulk elemental composition (%C, %H, %N)Surface elemental composition and chemical stateTrace elemental impurities; can be adapted for major elements
Sample Type Solid, liquidSolid (powder, film)Solid, liquid (requires digestion for solids)
Sample Amount 1-3 mgSmall surface area10-50 mg
Destructive? YesNo (surface may be altered by X-rays)Yes
Accuracy for C, H, N High (typically <0.4% deviation)Semi-quantitative for bulkModerate
Key Advantage "Gold standard" for empirical formula confirmationProvides chemical bonding informationHigh sensitivity for trace metals
Key Limitation Does not provide structural informationSurface sensitive, not representative of bulkComplex sample preparation for organics

For the definitive confirmation of the elemental composition of 5-(4-methylphenyl)-1H-imidazol-2-amine, combustion analysis is the most direct and authoritative method . Its results provide a clear and quantitative measure of the bulk purity of the synthesized compound.

XPS serves as a valuable secondary technique , offering insights into the surface chemistry and confirming the absence of significant surface oxidation or contamination. This is particularly important for materials that will be used in biological or surface-sensitive applications.

ICP-MS is best employed as a complementary technique to screen for inorganic impurities that may not be detectable by combustion analysis or XPS.

By integrating the results from these techniques, a researcher can build a comprehensive and self-validating analytical dossier for 5-(4-methylphenyl)-1H-imidazol-2-amine, establishing a firm foundation of its chemical identity and purity for subsequent research and development activities.

References

  • PubChem. 5-(4-methylphenyl)-1H-imidazol-2-amine. Available from: [Link]

  • ASTM International. ASTM D5291-16(2021), Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Available from: [Link]

  • ASTM International. ASTM E1841-18, Standard Guide for Ensuring Test Data Quality. Available from: [Link]

  • ASTM International. ASTM E691-23, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Available from: [Link]

  • ISO. ISO 13878:1998, Soil quality — Determination of total nitrogen content by dry combustion (“elemental analysis”). Available from: [Link]

Sources

Safety Operating Guide

5-(4-methylphenyl)-1H-imidazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Overview

5-(4-methylphenyl)-1H-imidazol-2-amine (CAS: 60472-16-4) is a pharmacologically active aminoimidazole derivative often used as a synthesis intermediate or receptor ligand.[1] Its disposal requires strict adherence to protocols designed for high-aquatic-toxicity organic bases .[1]

Unlike benign buffers, this compound is classified as WGK 3 (Highly Hazardous to Water) and carries a Danger signal word for severe eye damage (H318).[1] The disposal strategy must prioritize zero environmental release and segregation from acidic waste streams to prevent exothermic neutralization or the formation of toxic salts.

Hazard Assessment & Waste Characterization

Before initiating disposal, you must validate the waste profile. This compound is not a standard RCRA P-listed or U-listed waste, but it must be managed as a characteristic hazardous waste due to its toxicity and environmental persistence.[1]

Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 60472-16-4Use for waste manifesting and inventory tracking.[1]
Signal Word DANGER Requires face shield + safety goggles during handling.[1]
Hazard Codes H302 (Harmful if swallowed) H318 (Causes serious eye damage)High risk of irreversible corneal injury; do not handle open powder outside a fume hood.[1]
Water Hazard WGK 3 (Severe Hazard)Strict Prohibition: Never dispose of via sink or sanitary sewer.[1]
Chemical Class Aromatic AminoimidazoleBasic nitrogen heterocycle; incompatible with strong acids and oxidizers.[1]
RCRA Status Non-listed (typically)Characterize as Toxic (D000) if TCLP fails; manage as Non-RCRA Regulated Hazardous Waste otherwise.[1]
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Critical Mechanism: The imidazole ring contains basic nitrogen atoms. If mixed with strong oxidizing acids (e.g., Nitric Acid) in a waste container, it can undergo vigorous exothermic reactions or nitration, potentially creating unstable intermediates.[1] Always segregate into the "Organic Bases" or "Toxic Organics" stream.

Operational Disposal Protocols

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired powder, spill cleanup materials, contaminated gloves/paper.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for solids.[1]

  • Segregation: Label the container "Hazardous Waste - Toxic Solid - Organic Basic." [1]

  • Chemical Deactivation (Optional for trace amounts): For small remnants (<50 mg), no on-site deactivation is recommended due to the risk of generating more toxic byproducts.[1] Incineration is the only validated destruction method.[1]

  • Final Seal: Tape the lid to prevent loosening during transport. Place the primary container into a secondary clear zip-lock bag to contain potential exterior dust.[1]

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC eluents, reaction solvents (DMSO, Methanol, DMF).[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum.[1]

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated (Methanol, Acetone): Segregate into "Non-Halogenated Organic Waste."

  • pH Check: If the solution was acidified during workup, ensure the pH is >4 before adding to a general organic drum to prevent acid-catalyzed polymerization of other waste constituents.

  • Labeling: Explicitly list "5-(4-methylphenyl)-1H-imidazol-2-amine" as a constituent. Do not use generic terms like "Amine waste."

C. Contaminated Glassware & Equipment

Rationale: Aminoimidazoles can adhere to glass surfaces.[1] Simple water rinsing is insufficient due to low water solubility of the free base.

  • Primary Rinse: Rinse glassware with a technical-grade alcohol (Ethanol or Isopropanol) first.[1] This solubilizes the organic residue.[1] Collect this rinse as Liquid Organic Waste .

  • Secondary Rinse: Wash with soap and water.[1] This effluent can typically go to the drain only if the primary rinse was thorough and no visible solid remains.

  • Acid Wash (If needed): For stubborn residues, a dilute acetic acid rinse will protonate the imidazole, making it water-soluble for easier removal into the liquid waste container.[1]

Emergency Spill Response (Self-Validating Protocol)

Trigger: Spillage of >100 mg of solid powder.[1]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a lab coat , and a face shield (essential due to H318 eye damage risk).[1]

  • Containment: Cover the spill with a generic absorbent pad or surround it with a spill pillow to prevent migration.[1]

  • Dry Cleanup: Gently sweep the powder into a dust pan using a brush.[1] Do not create dust.[1][3][4][5] Place collected material into the Solid Waste container.

  • Wet Decontamination:

    • Wet a paper towel with Ethanol (70%) .[1] Wipe the area from the outside in.[6]

    • Repeat with a water-dampened towel.[1]

    • Test the surface with a pH strip; if neutral, cleaning is complete.

  • Disposal: All cleanup materials (gloves, towels, scoop) go into the Hazardous Solid Waste bin.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating 5-(4-methylphenyl)-1H-imidazol-2-amine waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 5-(4-methylphenyl)-1H-imidazol-2-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Powder/Wipes Liquid Liquid Waste (Solutions, Rinses) StateCheck->Liquid Reaction Mix SolidAction Place in HDPE Jar Label: 'Toxic Solid - Organic' Solid->SolidAction SolventCheck Check Carrier Solvent Liquid->SolventCheck Destruction Final Disposal: High-Temp Incineration (with Scrubber) SolidAction->Destruction Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo No Halogens HaloBin Red Can: Halogenated Waste Trace Toxic Organics Halo->HaloBin NonHaloBin Safety Can: Organic Solvents Trace Toxic Organics NonHalo->NonHaloBin HaloBin->Destruction NonHaloBin->Destruction

Caption: Operational workflow for segregating solid and liquid waste streams to ensure proper incineration and prevent incompatible mixing.

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 5-(4-Methylphenyl)-1H-imidazol-2-amine (CAS 60472-16-4).[1] Retrieved from

  • PubChem. (2023).[1] Compound Summary: 5-(4-methylphenyl)-1H-imidazol-2-amine.[1] National Library of Medicine.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Hazard Classification for Imidazole Derivatives. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] RCRA Orientation Manual: Managing Hazardous Waste.[1] Retrieved from [1]

Sources

Personal protective equipment for handling 5-(4-methylphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 5-(4-methylphenyl)-1H-imidazol-2-amine as a high-hazard corrosive solid . Unlike standard organic amines, 2-aminoimidazoles possess unique basicity and biological activity (biofilm dispersion) that necessitate strict containment.

The Golden Rule: Never handle this compound on an open bench. All manipulations involving the dry powder must occur within a certified chemical fume hood or a powder containment balance enclosure.

ParameterSpecificationCritical Note
Signal Word DANGER Causes severe skin burns and eye damage (H314).[1][2]
Physical State Solid (Powder)High risk of airborne dust generation during weighing.
Primary Route Inhalation & DermalCorrosive to mucous membranes; readily absorbed.
Glove Type Nitrile (Double)Minimum thickness: 5 mil (outer), 4 mil (inner).
Eye Protection Goggles + ShieldSafety glasses are insufficient for powder handling.

Hazard Mechanism & Toxicology

To implement effective safety protocols, one must understand the causality of the hazard.

Chemical Basicity & Corrosivity

The 2-aminoimidazole moiety functions as a guanidine mimetic. This structural feature grants the molecule significant basicity (


 ~8.0–8.5). Upon contact with moisture in the respiratory tract or eyes, the compound undergoes protonation, generating localized hydroxide ions (

) that cause liquefactive necrosis . Unlike acid burns, which form a protective eschar, alkaline burns penetrate deep into tissue, causing extensive, often irreversible damage before pain is felt.
Biological Activity Risks

This compound is a known biofilm inhibitor (dispersing S. aureus and P. aeruginosa). While therapeutically promising, this implies the molecule is designed to penetrate biological barriers. Consequently, accidental exposure may lead to rapid systemic absorption, potentially affecting adrenergic receptors or trace amine-associated receptors (TAARs).

Personal Protective Equipment (PPE) Architecture

This protocol uses a Zone-Defense Strategy , layering barriers to prevent breakthrough.

A. Eye & Face Protection (Non-Negotiable)[3]
  • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+ D3 rating).

  • Augmentation: A polycarbonate face shield must be worn over goggles during:

    • Transfer of dry powder (risk of dusting).

    • Quenching reactions (risk of thermal splash).

  • Prohibited: Standard safety glasses. They do not seal against corrosive dust or vapors.

B. Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are permeable to many aromatic amines.

  • Inner Layer: 4 mil Nitrile (Inspection layer: White/Blue).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer: Black/Green).

  • Protocol:

    • Inspect inner gloves for pinholes by inflating them with air.

    • Don outer gloves.

    • Change Frequency: Replace outer gloves immediately upon splash or every 60 minutes of active handling.

C. Respiratory & Body Defense[1][2][4][5]
  • Engineering Control: Work must be performed in a Class II Fume Hood with a sash height <18 inches.

  • Respiratory Backup: If hood containment is breached or maintenance is required, use a half-face respirator with P100/OV (Organic Vapor) cartridges.

  • Body:

    • Flame-resistant (FR) lab coat (buttoned to the neck).

    • Closed-toe leather/synthetic shoes (no mesh).

    • Long pants (covering the ankle).

Visualizing the PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the operational state of the chemical.

PPE_Logic Start Start: Handling 5-(4-methylphenyl)-1H-imidazol-2-amine State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Weighing/Transfer Solution Dissolved in Solvent State->Solution Reaction/Workup Solid_Risk Risk: Dust Inhalation & Corrosive Contact Solid->Solid_Risk Solvent_Check Check Solvent Permeability Solution->Solvent_Check Solid_PPE REQUIRED PPE: 1. Double Nitrile Gloves 2. Splash Goggles + Face Shield 3. Fume Hood (Sash <18") Solid_Risk->Solid_PPE Std_Solvent Standard (MeOH, DMSO) Solvent_Check->Std_Solvent Agg_Solvent Aggressive (DCM, THF) Solvent_Check->Agg_Solvent Soln_PPE_Std REQUIRED PPE: 1. Double Nitrile Gloves 2. Splash Goggles 3. Fume Hood Std_Solvent->Soln_PPE_Std Soln_PPE_Agg REQUIRED PPE: 1. Silver Shield / Laminate Gloves 2. Splash Goggles 3. Fume Hood Agg_Solvent->Soln_PPE_Agg

Figure 1: PPE Selection Matrix based on physical state and solvent carrier. Note the escalation to Laminate gloves for aggressive solvents.

Operational Protocols

Phase 1: Weighing & Transfer (Highest Risk)
  • Static Control: Use an ionizing fan or anti-static gun. Aminoimidazoles are often fluffy powders that acquire static charge, causing them to "jump" and disperse.

  • Containment: Weigh inside the fume hood. If the balance is external, use a sealed secondary container to transport the vial. Never open the stock bottle on an open bench.

  • Decontamination: Wipe the exterior of the stock bottle and balance area with a wet paper towel (water/ethanol) immediately after use to capture invisible dust.

Phase 2: Reaction & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly to the solid. Avoid vigorous injection which can aerosolize the powder.

  • Temperature Control: If using heat, ensure the system is under a reflux condenser before heating. The vapor pressure of the amine increases with temperature, increasing inhalation risk.

Phase 3: Waste Disposal
  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) as this may cause exothermic reactions or formation of toxic N-oxides.

  • Labeling: Tag waste clearly as "Corrosive - Basic - Toxic Organic."

  • Quenching: Small spills of the solid can be neutralized with dilute acetic acid or citric acid before cleanup to prevent caustic burns to the cleaning crew.

Emergency Response System

In the event of exposure, seconds dictate the severity of the injury.

ScenarioImmediate ActionSecondary Action
Eye Contact Flush for 15 minutes immediately. Hold eyelids open.Do not use neutralizers in the eye. Seek ER help.
Skin Contact Brush off dry powder first, then wash with soap/water.Remove contaminated clothing carefully.[1][3][4]
Inhalation Move to fresh air.[1][2][3][4][5]If breathing is difficult, administer oxygen (trained personnel only).
Spill (<5g) Cover with weak acid neutralizer (Citric acid).Absorb with vermiculite. Place in hazardous waste.
Emergency Workflow Diagram

Emergency_Response Incident Exposure Incident Type Identify Type Incident->Type Eye Eye Splash Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. NO Neutralizers Eye->Action_Eye Action_Skin 1. Brush off Powder 2. Rinse Water (15 min) 3. Remove Clothing Skin->Action_Skin Action_Inhale 1. Fresh Air 2. Sit Upright 3. Oxygen (if trained) Inhale->Action_Inhale Medical SEEK IMMEDIATE MEDICAL ATTENTION Bring SDS to Physician Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Immediate response workflow for accidental exposure.

References

  • Sigma-Aldrich. (n.d.).[3] 5-(4-Methylphenyl)-1H-imidazol-2-amine Safety Data Sheet. Retrieved from (Search CAS: 60472-16-4).

  • PubChem. (2025).[6] Compound Summary: 5-methyl-1H-imidazol-2-amine (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents. PMC. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-methylphenyl)-1H-imidazol-2-amine
Reactant of Route 2
5-(4-methylphenyl)-1H-imidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.